4-Methylthio-3-nitrobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfanyl-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c1-15-7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOKNZHWNVTEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379577 | |
| Record name | 4-Methylthio-3-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71236-96-9 | |
| Record name | 4-Methylthio-3-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71236-96-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Role of 4-Methylthio-3-nitrobenzotrifluoride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Workhorse of Complex Synthesis
In the intricate landscape of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to the successful synthesis of novel, effective, and stable compounds. Among these crucial intermediates, 4-Methylthio-3-nitrobenzotrifluoride stands out as a versatile and highly valuable reagent. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a methylthio group on a benzene ring, provides a powerful combination of reactivity and stability that is instrumental in the construction of complex molecular frameworks. This technical guide offers an in-depth exploration of the properties, synthesis, and applications of this compound, with a particular focus on its pivotal role in drug discovery.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 71236-96-9 | [1] |
| Molecular Formula | C₈H₆F₃NO₂S | [1] |
| Molecular Weight | 237.20 g/mol | [1] |
| Melting Point | 85-86°C | [1] |
| Appearance | Yellow crystalline powder | [2] |
| Purity | ≥97% | [1] |
The Synthetic Pathway: From Precursor to Key Intermediate
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction, a cornerstone of modern organic synthesis. The process begins with a readily available precursor, 4-chloro-3-nitrobenzotrifluoride, which itself is synthesized via the nitration of p-chlorobenzotrifluoride.[3][4]
The presence of two strong electron-withdrawing groups (the nitro and trifluoromethyl groups) on the aromatic ring of 4-chloro-3-nitrobenzotrifluoride makes the carbon atom attached to the chlorine atom highly electrophilic and thus susceptible to nucleophilic attack.[5][6] This enhanced reactivity is a key principle that underpins its utility in synthesis.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4-chloro-3-nitrobenzotrifluoride via a nucleophilic aromatic substitution reaction with sodium thiomethoxide.
Materials:
-
4-chloro-3-nitrobenzotrifluoride
-
Sodium thiomethoxide (sodium methanethiolate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-3-nitrobenzotrifluoride (1 equivalent) in anhydrous DMF.
-
Addition of Nucleophile: To the stirred solution, add sodium thiomethoxide (1.1 equivalents) portion-wise at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a yellow crystalline solid.
Reactivity and Strategic Applications in Drug Discovery
The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability and bioavailability of drug candidates.[6] this compound serves as a critical intermediate for introducing this functional group into target molecules.
The primary modes of reactivity for this intermediate that are exploited in drug discovery are:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 4-amino-3-(methylthio)benzotrifluoride.[7] This resulting aniline derivative is a versatile precursor for the synthesis of a wide range of heterocyclic compounds and amides, which are common scaffolds in pharmaceuticals.
-
Oxidation of the Methylthio Group: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, providing additional points for molecular diversification and modulation of physicochemical properties.
The following diagram illustrates the key transformations of this compound in a drug discovery workflow.
Caption: Key synthetic transformations of this compound.
Case Study: A Building Block for Anti-Androgen Therapeutics
A prominent example that highlights the utility of trifluoromethyl- and nitro-substituted anilines in drug development is the synthesis of Flutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[8][9][10] While not directly synthesized from this compound, the synthesis of Flutamide from the closely related 4-nitro-3-(trifluoromethyl)aniline demonstrates the synthetic principles and the importance of this class of intermediates.
The following is a representative experimental protocol for a key step in a Flutamide-like synthesis, illustrating the conversion of the aniline intermediate to the final amide product.
Experimental Protocol: Synthesis of a Flutamide Analog
Objective: To synthesize a Flutamide analog by reacting 4-amino-3-(methylthio)benzotrifluoride with isobutyryl chloride.
Materials:
-
4-amino-3-(methylthio)benzotrifluoride
-
Isobutyryl chloride
-
Pyridine (as a base and solvent)
-
Dichloromethane
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-(methylthio)benzotrifluoride (1 equivalent) in pyridine under an inert atmosphere.
-
Acylation: Cool the solution in an ice bath and slowly add isobutyryl chloride (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with 1M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired Flutamide analog.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a testament to the power of strategic molecular design in chemical synthesis. Its carefully orchestrated arrangement of functional groups provides a unique combination of reactivity and stability, making it an indispensable tool for medicinal chemists and drug development professionals. A comprehensive understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of next-generation pharmaceuticals and agrochemicals.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Nitrobenzotrifluoride: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Specialty Chemicals. Retrieved from [Link]
-
Ghaffarzadeh, M., & Rahbar, S. (2014). A Novel Method for Synthesis of Flutamide on the Bench-Scale. Journal of Chemical Research, 38(4), 200-201. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 4-Nitrobenzotrifluoride in Specialty Chemicals. Retrieved from [Link]
-
Nerz, J. (n.d.). Synthesis of Flutamide. Dr. Nerz's Website. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Amino-3-nitrobenzotrifluoride: Properties and Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
-
Studylib. (n.d.). Flutamide Synthesis: Lab Experiment & Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- Google Patents. (n.d.). CN103408447A - Process for synthesizing flutamide.
- Google Patents. (n.d.). US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride.
-
Cenmed. (n.d.). 4 Methylthio 3 Nitrobenzotrifluoride. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Amino-4-(methylthio)benzotrifluoride (CAS 207974-07-0). Retrieved from [Link]
- Google Patents. (n.d.). CN103408447B - Process for synthesizing flutamide.
-
INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | 71236-96-9 | INDOFINE Chemical Company [indofinechemical.com]
- 2. innospk.com [innospk.com]
- 3. 4-Chloro-3-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 4. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 3-Amino-4-(methylthio)benzotrifluoride | 207974-07-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. drnerz.com [drnerz.com]
- 10. studylib.net [studylib.net]
An In-depth Technical Guide to the Physicochemical Properties of 4-Methylthio-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylthio-3-nitrobenzotrifluoride is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a trifluoromethyl group, a nitro group, and a methylthio substituent on a benzene ring, suggests a potential for diverse biological activities and applications as a chemical intermediate. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates, making this compound a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the known physicochemical properties of this compound, offering a critical analysis of the available data and outlining experimental protocols for its characterization.
Molecular Structure and Identification
The chemical structure of this compound is characterized by a benzene ring substituted at the 1, 2, and 4 positions. The systematic IUPAC name is 1-(methylthio)-2-nitro-4-(trifluoromethyl)benzene.
Key Identifiers:
-
Molecular Formula: C₈H₆F₃NO₂S
-
Molecular Weight: 237.2 g/mol
-
CAS Number: 71236-96-9
-
InChI: InChI=1S/C8H6F3NO2S/c1-15-7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3
-
InChIKey: OEOKNZHWNVTEMR-UHFFFAOYSA-N
-
SMILES: CSC1=C(C=C(C=C1)C(F)(F)F)[O-]
Physicochemical Properties: A Critical Evaluation
The available data on the physicochemical properties of this compound exhibit some inconsistencies, underscoring the necessity for empirical verification. The table below summarizes the reported values, and the subsequent sections delve into the experimental determination of these key parameters.
| Property | Reported Value(s) | Source(s) | Notes |
| Physical State | Yellow solid; Clear liquid | [1];[2] | The conflicting reports on the physical state at room temperature suggest that the compound may exist in different polymorphic forms or that impurities may affect its appearance. |
| Melting Point | 50 °C; 85-86 °C; 94-96 °C | [1]; Matrix Scientific; Apollo Scientific | The wide range of reported melting points strongly indicates the need for a definitive experimental determination using a purified sample. |
| Boiling Point | 206.6 °C (at 760 Torr) | [2] | This value is predicted and requires experimental confirmation. |
| Density | 1.357 g/cm³ (at 20 °C) | [2] | This is a predicted value. |
| Flash Point | 78.8 °C | [2] | Predicted value. |
| Solubility | Insoluble in water. | [3] | Based on data for the related compound m-(Trifluoromethyl)nitrobenzene. Experimental determination in various organic solvents is recommended. |
Spectral Data Analysis
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 238.01442 |
| [M+Na]⁺ | 259.99636 |
| [M-H]⁻ | 235.99986 |
Source: PubChemLite. These values are computationally predicted and await experimental verification.
Synthesis and Reactivity
This compound can be synthesized via nucleophilic aromatic substitution. A representative synthetic route involves the reaction of 3-(trifluoromethyl)-4-chloronitrobenzene with methyl mercaptan in the presence of a base.[1]
Caption: Synthetic pathway for this compound.
The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro substituent by the methylthiolate anion. The nitro group can also be a handle for further chemical transformations, such as reduction to an amine, opening avenues for the synthesis of a variety of derivatives.
Experimental Protocols
Determination of Melting Point (Capillary Method)
This protocol describes a standard method for the accurate determination of the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: If the sample is not a fine powder, gently grind a small amount in a clean, dry mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm in height.
-
Measurement: a. Place the loaded capillary tube into the heating block of the melting point apparatus. b. If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. c. For an accurate measurement, heat the sample at a rate of 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point. d. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
-
Purity Assessment: A sharp melting point range (0.5-1 °C) is indicative of a pure compound. A broad melting point range suggests the presence of impurities.
Caption: Workflow for melting point determination.
Determination of Aqueous Solubility
This protocol provides a qualitative and semi-quantitative method for assessing the solubility of an organic compound in water.[4]
Materials:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Distilled water
Procedure:
-
Preparation of a Saturated Solution: a. Weigh approximately 10 mg of this compound into a clean, dry test tube. b. Add 1 mL of distilled water to the test tube. c. Vigorously agitate the mixture using a vortex mixer for 1-2 minutes. d. Allow the mixture to stand at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached. Check for the presence of undissolved solid.
-
Isolation of the Saturated Solution: a. Carefully centrifuge the test tube to pellet the undissolved solid. b. Pipette a known volume of the clear supernatant into a pre-weighed vial.
-
Quantification: a. Evaporate the solvent from the vial under a stream of nitrogen or in a vacuum oven. b. Weigh the vial containing the dried residue. c. Calculate the mass of the dissolved solid and determine the solubility in mg/mL or mol/L.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related nitroaromatic and trifluoromethyl-containing compounds. It should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a compound with considerable potential as a building block in drug discovery. However, the conflicting data regarding its fundamental physicochemical properties highlight the critical need for thorough experimental characterization. This guide provides a consolidated view of the current knowledge and offers standardized protocols for researchers to obtain reliable data. Further studies to elucidate its spectral properties, reactivity, and biological activity are warranted to fully realize its potential in the development of new chemical entities.
References
-
LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
PubChem. m-(Trifluoromethyl)nitrobenzene. [Link]
-
PubChemLite. This compound (C8H6F3NO2S). [Link]
-
University of Calgary. Melting point determination. [Link]
-
PrepChem.com. (a) Preparation of 3-(trifluoromethyl)-4-(methylthio)nitrobenzene. [Link]
Sources
A Researcher's In-depth Guide to the Safe Handling of 4-Methylthio-3-nitrobenzotrifluoride
For the drug development professional, the introduction of novel chemical entities into a workflow demands a comprehensive understanding of their intrinsic properties, not least of which are their potential hazards. 4-Methylthio-3-nitrobenzotrifluoride (CAS No. 71236-96-9), a substituted benzotrifluoride derivative, presents a unique combination of functional groups—a trifluoromethyl group, a nitro group, and a methylthio ether—that necessitates a rigorous approach to laboratory safety. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, scientifically-grounded framework for its safe handling, storage, and emergency management, ensuring both personnel safety and experimental integrity.
Hazard Identification and Risk Profile
The primary safety concerns associated with this compound, as identified in its Safety Data Sheet, revolve around its irritant properties.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, internationally recognized framework for understanding these risks at a glance.
GHS Classification Summary
The compound is classified in three key hazard categories, indicating risks upon direct contact or inhalation.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity – Single Exposure | 3 | H335: May cause respiratory irritation |
| Source: ChemicalBook Safety Data Sheet[1] |
These classifications mandate careful handling to avoid direct contact and inhalation. The signal word "Warning" is used to denote a moderate level of hazard.[1]
Caption: GHS Hazard Communication for this compound.
The causality behind these classifications lies in the chemical nature of the molecule. The nitro group and the trifluoromethyl group are strongly electron-withdrawing, potentially making the aromatic ring reactive and capable of interacting with biological macromolecules in the skin, eyes, and respiratory tract, leading to an irritant response.
Emergency Protocols: A Self-Validating System
In the event of an exposure or spill, a pre-defined, logical workflow is critical. The following protocols are designed to be self-validating, ensuring that immediate and appropriate actions are taken to mitigate harm.
First-Aid Measures
The primary directive in any exposure scenario is to remove the individual from the source of contamination and seek immediate medical consultation.[1]
| Exposure Route | Protocol Steps | Scientific Rationale |
| Inhalation | 1. Move the victim to an area with fresh air. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth resuscitation. 4. Consult a doctor immediately.[1] | The primary goal is to restore normal respiratory function. The prohibition on mouth-to-mouth is a critical precaution to prevent the rescuer from being exposed to the chemical via ingestion or inhalation from the victim's exhaled air.[1] |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area thoroughly with soap and plenty of water. 3. Consult a doctor.[1] | Rapid decontamination is key. Soap and water act to physically remove the substance and emulsify any residual material, minimizing its contact time with the skin and preventing further irritation or potential absorption. |
| Eye Contact | 1. Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. 2. Consult a doctor.[1] | Immediate and prolonged irrigation is essential to dilute and flush away the chemical, reducing the risk of serious, lasting damage to the cornea and other sensitive eye tissues. |
| Ingestion | 1. Rinse the mouth thoroughly with water. 2. Do not induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Call a doctor or Poison Control Center immediately.[1] | Inducing vomiting can cause the irritant substance to pass through the esophagus a second time, inflicting further damage. It also poses a risk of aspiration into the lungs, which can lead to chemical pneumonitis. |
Accidental Release Measures
A spill presents a dual risk: exposure to personnel and environmental contamination. The response must be systematic.
-
Ensure Personal Protection : Before addressing the spill, responders must wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[1]
-
Control Ignition Sources : Although specific flammability data is unavailable, the presence of organic functional groups warrants the removal of all potential sources of ignition as a precautionary measure.[1]
-
Ventilation : Ensure the area is adequately ventilated to prevent the buildup of vapors.[1]
-
Evacuation : Keep non-essential personnel away from the spill area.[1]
-
Containment & Cleanup : For a solid spill, avoid creating dust.[1] For any spill, use an inert absorbent material to contain and collect the substance. Place the waste in a sealed, properly labeled container for disposal.
Caption: Step-by-step workflow for managing an accidental release.
Proactive Safety: Handling, Storage, and Exposure Control
The most effective safety strategy is preventative. Adherence to proper handling and storage protocols is paramount.
Handling and Storage
-
Ventilation is Key : Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes and to prevent the formation of dusts or mists.[1]
-
Storage Conditions : Store the compound in a tightly closed container in a well-ventilated, secure location.[1] The stability of nitroaromatic compounds can be sensitive to heat and light, so storage away from these elements is a prudent general practice.
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles, directly addressing the H319 "Causes serious eye irritation" hazard. |
| Skin Protection | Chemical-impermeable gloves and a lab coat. | Prevents skin contact, mitigating the H315 "Causes skin irritation" hazard. The term "impermeable" necessitates selecting a glove material (e.g., nitrile, neoprene) with a high resistance to this specific chemical or class of chemicals. |
| Respiratory Protection | Not specified for normal use, but required if ventilation is inadequate or mists are generated. | Addresses the H335 "May cause respiratory irritation" hazard by preventing inhalation. |
| Source: ChemicalBook Safety Data Sheet[1] |
Physicochemical and Toxicological Data
A significant portion of the quantitative safety data for this compound is currently unavailable in the public domain.[1]
-
Physical and Chemical Properties : Specific data points such as melting point, boiling point, and flash point are not provided in the available SDS.
-
Toxicological Data : Acute toxicity data (e.g., LD50, LC50), as well as information on carcinogenicity, mutagenicity, and reproductive toxicity, are listed as "no data available".[1]
This lack of data does not imply safety. In such cases, the compound should be treated with a high degree of caution, assuming it may possess hazards beyond those currently identified. The known hazards of related chemical classes should inform handling practices. For instance, many aromatic nitro compounds are known to be toxic and can be absorbed through the skin.[2] Similarly, organofluorine compounds can be persistent and may have unique toxicological profiles. Therefore, the established irritant properties should be considered the minimum hazard level, and all exposure should be diligently avoided.
Stability and Reactivity
While specific reactivity data is absent, general chemical principles provide guidance.[1] The presence of a nitro group suggests that the compound may be a moderate oxidizing agent and could react vigorously if mixed with strong reducing agents.[2] It is crucial to avoid contact with strong bases and oxidizing agents. Hazardous decomposition products in a fire are likely to include toxic gases such as nitrogen oxides (NOx), carbon oxides (CO, CO2), sulfur oxides (SOx), and hydrogen fluoride (HF).[3][4]
Conclusion
This compound is a compound that must be handled with deliberate care, guided by its GHS classification as a skin, eye, and respiratory irritant. The protocols outlined in this guide—from emergency response to daily handling and PPE selection—provide a robust framework for its safe use in a research and development setting. The significant gaps in toxicological and physicochemical data demand a conservative approach; researchers must treat this compound as potentially more hazardous than currently documented, ensuring that engineering controls and personal protective equipment are rigorously employed to minimize all potential routes of exposure.
References
-
PubChem Compound Summary for CID 7386, m-(Trifluoromethyl)nitrobenzene . National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 67778, 4-Fluoro-3-nitrobenzotrifluoride . National Center for Biotechnology Information. [Link]
Sources
A Technical Guide to the Spectroscopic Profile of 4-Methylthio-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 4-Methylthio-3-nitrobenzotrifluoride (CAS No: 71236-96-9).[1][2] As a key intermediate in various synthetic pathways, a thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural confirmation. This document synthesizes theoretical predictions based on fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), drawing upon data from analogous compounds to offer a comprehensive and practical interpretation of its anticipated spectroscopic signature.
Introduction: The Significance of this compound
This compound is a substituted aromatic compound featuring a trifluoromethyl group, a nitro group, and a methylthio group attached to a benzene ring. This unique combination of electron-withdrawing (nitro and trifluoromethyl) and electron-donating (methylthio) substituents results in a distinct electronic and structural profile, making it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic analysis is paramount for any researcher working with this compound, ensuring purity, confirming identity, and elucidating reaction outcomes.
Molecular Structure and Predicted Spectroscopic Behavior
The arrangement of the functional groups on the benzene ring dictates the expected spectroscopic data. The interplay of their electronic effects is key to interpreting the spectra.
Sources
A Technical Guide to the Commercial Sourcing and Application of 4-Methylthio-3-nitrobenzotrifluoride for Research and Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Methylthio-3-nitrobenzotrifluoride, a key chemical intermediate. We will delve into its commercial availability, supplier landscape, quality control considerations, and its strategic importance in modern chemical synthesis. The objective is to equip researchers with the necessary information to effectively source and utilize this compound in their R&D endeavors.
Strategic Importance in Chemical Synthesis
This compound (CAS No. 71236-96-9) is a substituted aromatic compound of significant interest in medicinal chemistry and agrochemical research. Its molecular architecture is distinguished by three key functional groups, each conferring unique reactivity and properties:
-
Trifluoromethyl Group (-CF3): This group is a well-known bioisostere for other chemical moieties. Its inclusion in a molecule can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2]
-
Nitro Group (-NO2): The nitro group is a versatile synthetic handle. It is strongly electron-withdrawing, which activates the aromatic ring for certain reactions. Crucially, it can be readily reduced to an amine (-NH2), providing a key point for further molecular elaboration and diversification.[3][4]
-
Methylthio Group (-SCH3): The methylthio ether can be oxidized to sulfoxide and sulfone derivatives, allowing for modulation of solubility and electronic properties. It also influences the regioselectivity of further reactions on the aromatic ring.
The combination of these groups makes this compound a valuable building block for constructing complex molecules with tailored physicochemical and biological properties, particularly in the development of novel kinase inhibitors and other targeted therapeutics.[1][5]
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its proper handling, storage, and use in experimental work. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 71236-96-9 | [6][7][8] |
| Molecular Formula | C₈H₆F₃NO₂S | [6][9][10] |
| Molecular Weight | 237.20 g/mol | [6][9] |
| Melting Point | 85-86°C | [6] |
| MDL Number | MFCD00052206 | [7][8] |
| InChI Key | OEOKNZHWNVTEMR-UHFFFAOYSA-N | [9][10] |
Commercial Availability and Sourcing
This compound is available from several chemical suppliers, typically in research and development quantities. When sourcing this material, it is crucial to consider purity, available quantities, and lead times. Below is a comparative table of prominent suppliers.
| Supplier | Catalog Number (Example) | Purity (Typical) | Available Quantities |
| Sigma-Aldrich (Merck) | S649341 | ≥97% | 250mg, 1g |
| INDOFINE Chemical Co. | 26-4196 | 97% | Inquire |
| Matrix Scientific | 098492 | ≥97% | 250mg, 1g, 5g |
| Apollo Scientific | PC5064 | ≥97% | 1g, 5g, 10g |
| Cenmed | S649341-250MG | Not specified | 250mg |
| Finetech Industry Ltd. | Inquire | Custom | Custom/Bulk |
| Sinfoo Biotech | A031912 | Not specified | Inquire |
Note: Availability and catalog numbers are subject to change. Researchers should always verify with the supplier directly.
Supply Chain and Quality Verification Workflow
The process of acquiring a chemical reagent for research involves multiple stages where quality control is paramount. The following diagram illustrates a typical workflow from supplier to laboratory use.
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 71236-96-9 | INDOFINE Chemical Company [indofinechemical.com]
- 7. 71236-96-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. 71236-96-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. This compound | CAS: 71236-96-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 10. PubChemLite - this compound (C8H6F3NO2S) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Reactivity Profile of 4-Methylthio-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Foreword
Introduction: Unveiling the Potential of a Multifunctional Building Block
4-Methylthio-3-nitrobenzotrifluoride is a unique trifunctional aromatic compound featuring a trifluoromethyl group, a nitro group, and a methylthio group. This distinct combination of electron-withdrawing and potentially reactive functionalities makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity in drug candidates, while the nitro and methylthio groups offer versatile handles for a variety of chemical transformations.[1][2]
This guide will delve into the nuanced reactivity profile of this molecule, exploring the chemical behavior of each functional group and the interplay between them. We will examine key reactions such as the reduction of the nitro group, oxidation of the methylthio moiety, and nucleophilic aromatic substitution, providing detailed protocols and mechanistic insights.
Molecular Structure and Key Properties:
| Property | Value | Source |
| Chemical Formula | C₈H₆F₃NO₂S | [3][4] |
| Molecular Weight | 237.2 g/mol | [4] |
| CAS Number | 71236-96-9 | [4] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Solubility | Insoluble in water | [5] |
Synthesis of this compound: A Proposed Pathway
Diagram of Proposed Synthesis:
Caption: Proposed synthesis of this compound via nitration.
Detailed Protocol (Hypothetical, based on analogous reactions):
Rationale: The nitration of aromatic compounds is a classic electrophilic aromatic substitution. The trifluoromethyl group is a meta-director, while the methylthio group is an ortho, para-director. Due to the stronger directing effect of the methylthio group and steric hindrance, the incoming nitro group is expected to substitute at the position ortho to the methylthio group and meta to the trifluoromethyl group.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Precursor: Slowly add 4-(methylthio)benzotrifluoride to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitrating Mixture: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio) in the dropping funnel.
-
Nitration: Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, ensuring the temperature does not exceed 10-15 °C. The reaction is highly exothermic and requires careful temperature control to prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate out.
-
Isolation and Purification: Collect the solid by filtration and wash with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or hexane.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Reactivity of the Nitro Group: Gateway to Amino Derivatives
The nitro group is a versatile functional group that can be readily reduced to an amino group, providing access to a wide range of valuable intermediates, particularly in the synthesis of pharmaceuticals and dyes.[1]
Reduction to 4-Amino-2-(methylthio)benzotrifluoride:
The reduction of the nitro group in this compound to an amine is a key transformation. Several reagents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups.
Diagram of Nitro Group Reduction:
Caption: General scheme for the reduction of the nitro group.
Detailed Protocols for Nitro Group Reduction:
Protocol 3.1: Reduction with Tin(II) Chloride (Stannous Chloride)
Causality: Tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups.[7] This method is generally tolerant of other functional groups, such as the trifluoromethyl and methylthio groups.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the reaction mixture. The reaction is typically exothermic.
-
Reaction Conditions: Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it onto ice. Basify the mixture with a concentrated solution of sodium hydroxide to precipitate tin salts.
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3.2: Catalytic Hydrogenation
Causality: Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method for nitro group reduction.[8] It is important to note that under harsh conditions, this method can sometimes lead to the reduction of the trifluoromethyl group or cleavage of the C-S bond. Careful control of reaction conditions is crucial.
Step-by-Step Methodology:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound in a solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Pd/C.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm). Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Filtration and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to obtain the crude product, which can be purified by recrystallization or column chromatography.
Reactivity of the Methylthio Group: Oxidation to Sulfoxides and Sulfones
The methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives are important intermediates in their own right, as the sulfoxide and sulfone groups have different electronic and steric properties compared to the sulfide, and the sulfonyl group can act as a good leaving group in nucleophilic aromatic substitution reactions.[9]
Diagram of Methylthio Group Oxidation:
Caption: Stepwise oxidation of the methylthio group.
Detailed Protocols for Methylthio Group Oxidation:
Protocol 4.1: Selective Oxidation to the Sulfoxide
Causality: The selective oxidation of a sulfide to a sulfoxide without further oxidation to the sulfone requires careful control of the oxidant and reaction conditions. Hydrogen peroxide in acetic acid is a common and effective reagent for this transformation.[3]
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in glacial acetic acid.
-
Oxidant Addition: Slowly add one equivalent of 30% hydrogen peroxide to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: Pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer with a solution of sodium bicarbonate to neutralize the acetic acid, followed by brine. Dry the organic layer and remove the solvent to yield the sulfoxide, which can be purified by column chromatography.
Protocol 4.2: Oxidation to the Sulfone
Causality: To achieve complete oxidation to the sulfone, a stronger oxidizing agent or an excess of a milder one is required. Meta-chloroperoxybenzoic acid (m-CPBA) is a powerful and reliable reagent for the oxidation of sulfides to sulfones.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in a chlorinated solvent such as dichloromethane.
-
Oxidant Addition: Add at least two equivalents of m-CPBA to the solution in portions, while keeping the temperature cool with an ice bath.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the excess m-CPBA by adding a solution of sodium sulfite. Wash the organic layer with sodium bicarbonate solution and then with brine. Dry the organic phase and evaporate the solvent. The resulting sulfone can be purified by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution: A Key Functionalization Strategy
The electron-deficient nature of the aromatic ring in this compound, due to the presence of the trifluoromethyl and nitro groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a variety of nucleophiles onto the aromatic ring.
Potential Leaving Groups and Reaction Pathways:
Both the nitro group and the methylthio group (or its oxidized forms, sulfoxide and sulfone) can potentially act as leaving groups in SNAr reactions. The relative leaving group ability will depend on the reaction conditions and the nature of the nucleophile. Generally, the nitro group is a good leaving group in SNAr reactions.[10] The methylsulfonyl group is also an excellent leaving group, significantly better than the methylthio group.[9]
Diagram of Nucleophilic Aromatic Substitution:
Caption: General representation of a nucleophilic aromatic substitution reaction.
Exemplary Protocol (Displacement of the Nitro Group):
Causality: The strong electron-withdrawing nature of the adjacent trifluoromethyl group and the meta-disposed methylthio group activates the carbon atom attached to the nitro group towards nucleophilic attack.
Step-by-Step Methodology (using an alkoxide nucleophile as an example):
-
Base Preparation: Prepare a solution of the desired alkoxide by dissolving the corresponding alcohol in a suitable aprotic solvent like DMF or DMSO and adding a strong base such as sodium hydride.
-
Substrate Addition: Add this compound to the alkoxide solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The product can be purified by column chromatography.
Stability and Reactivity of the Trifluoromethyl Group
The trifluoromethyl group is generally considered to be a robust and chemically inert functional group under a wide range of reaction conditions.[8] This stability is a key reason for its widespread use in medicinal chemistry.[1] However, under very harsh conditions, it can undergo transformations.
-
Acidic and Basic Conditions: The trifluoromethyl group is stable to both strongly acidic and basic conditions.[2]
-
Reductive and Oxidative Conditions: It is generally resistant to common reducing and oxidizing agents used in organic synthesis.
Conclusion: A Versatile Scaffold for Chemical Innovation
This compound is a highly functionalized aromatic compound with a rich and varied reactivity profile. The strategic manipulation of its three key functional groups—the nitro, methylthio, and trifluoromethyl moieties—provides a powerful platform for the synthesis of a diverse array of complex molecules. This guide has outlined the principal reaction pathways, offering both mechanistic rationale and practical, albeit often extrapolated, experimental protocols. For the research scientist and drug development professional, a thorough understanding of this reactivity is paramount for harnessing the full synthetic potential of this valuable chemical building block. The insights provided herein are intended to serve as a foundational resource for the design and execution of innovative synthetic strategies.
References
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC - NIH. [Link]
-
This compound (C8H6F3NO2S). PubChem. [Link]
-
Synthesis of 4-amino,2-fluorobenzotrifluoride. PrepChem.com. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. ResearchGate. [Link]
-
4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778. PubChem. [Link]
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
-
The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. [Link]
-
(PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]
-
Reduction of nitro group in the presence of a nitrile. Reddit. [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. NIH. [Link]
-
Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]
- US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide.
-
Synthesis of 3-nitrobenzotrifluoride. PrepChem.com. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. [Link]
-
This compound | 71236-96-9. INDOFINE Chemical Company. [Link]
-
m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386. PubChem. [Link]
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Drug Discovery and Development. RTI International. [Link]
- WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. Page loading... [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
The Unseen Workhorse: A Technical Guide to the Applications of 4-Methylthio-3-nitrobenzotrifluoride in Modern Organic Synthesis
This guide delves into the synthetic utility of 4-methylthio-3-nitrobenzotrifluoride, a versatile, yet under-documented, building block in the fine chemical industry. While specific literature on this compound is sparse, its true potential can be understood by examining the reactivity of its constituent functional groups and by drawing parallels with structurally analogous compounds. This document serves as a technical primer for researchers, chemists, and professionals in drug discovery and agrochemical development, providing insights into its synthesis, reactivity, and potential applications.
Introduction: Unveiling a Multifunctional Reagent
This compound, with the molecular formula C8H6F3NO2S, is a substituted aromatic compound featuring three key functional groups that dictate its chemical behavior: a trifluoromethyl group (-CF3), a nitro group (-NO2), and a methylthio group (-SCH3).[1][2] The synergistic interplay of these groups on the benzene ring creates a unique electronic landscape, rendering the molecule a valuable intermediate for the synthesis of complex organic molecules.
The trifluoromethyl group, a common feature in many modern pharmaceuticals and agrochemicals, is known to enhance properties such as metabolic stability, lipophilicity, and bioavailability.[3] The nitro group, a strong electron-withdrawing group, activates the aromatic ring for certain transformations and can be readily converted into other functional groups, most notably an amino group. The methylthio group offers a handle for further chemical modification through oxidation or other reactions.
This guide will explore the synthetic pathways to access this molecule and then delve into its potential applications, drawing upon established principles of organic chemistry and the known reactivity of similar compounds.
Synthesis of this compound
The electron-deficient nature of the aromatic ring, due to the presence of the strongly electron-withdrawing nitro and trifluoromethyl groups, makes it highly susceptible to attack by nucleophiles.[3][4] This is a cornerstone of nucleophilic aromatic substitution chemistry.[5][6][7]
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 4-chloro-3-nitrobenzotrifluoride (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
This proposed synthesis is analogous to the preparation of 4-methoxy-3-nitrobenzotrifluoride, where sodium methoxide is used as the nucleophile.[8]
Potential Applications in Organic Synthesis
The true value of this compound lies in its potential to serve as a versatile scaffold for the synthesis of a diverse range of more complex molecules. The three key functional groups can be manipulated either sequentially or in concert to introduce new functionalities.
Nucleophilic Aromatic Substitution (SNAr)
While the methylthio group is not a traditional leaving group for SNAr, its presence influences the reactivity of the aromatic ring. More importantly, the precursor, 4-halo-3-nitrobenzotrifluoride, is primed for SNAr reactions with a variety of nucleophiles, making the synthesis of a library of analogous compounds feasible.[8][9][10]
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, opening up a plethora of subsequent chemical modifications.[11][12] The resulting 4-methylthio-3-aminobenzotrifluoride is a valuable intermediate for the synthesis of pharmaceuticals and other bioactive molecules.[13]
Common Reagents for Nitro Group Reduction:
| Reagent | Conditions | Selectivity |
| H2, Pd/C | Catalytic hydrogenation | High yielding, but may affect other reducible groups.[12] |
| Fe/HCl or Fe/NH4Cl | Acidic or neutral conditions | Mild and often used for selective reductions.[11] |
| SnCl2·2H2O | Acidic conditions | Effective for aromatic nitro group reduction.[14] |
| Na2S2O4 | Aqueous or mixed aqueous/organic solvent | Can be used for selective reductions. |
The choice of reducing agent is critical to ensure compatibility with the methylthio group. For instance, harsh reducing conditions might lead to the cleavage of the C-S bond.
Caption: Reduction of the nitro group to an amine.
Oxidation of the Sulfide Group
The methylthio group can be selectively oxidized to a sulfoxide or a sulfone, which significantly alters the electronic properties of the molecule and provides further opportunities for chemical modification.[15][16][17]
-
Oxidation to Sulfoxide: This can typically be achieved using mild oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures.[17]
-
Oxidation to Sulfone: Stronger oxidizing agents or harsher reaction conditions, such as an excess of m-CPBA or potassium permanganate, will lead to the corresponding sulfone.
These oxidized derivatives are valuable intermediates in their own right, with sulfoxides being important in medicinal chemistry and sulfones acting as key functional groups in various materials and pharmaceuticals.
Caption: Stepwise oxidation of the methylthio group.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for organic synthesis. Its trifunctional nature provides a platform for diverse chemical transformations, enabling the construction of complex molecular architectures. The strategic manipulation of its nitro and methylthio groups, coupled with the inherent properties imparted by the trifluoromethyl substituent, positions this compound as a valuable intermediate for the development of novel pharmaceuticals and agrochemicals.
Future research should focus on the experimental validation of the proposed synthetic routes and a thorough investigation of the reactivity of this molecule. The development of a robust and scalable synthesis will be crucial for its broader adoption in industrial applications. Furthermore, the exploration of its utility in the synthesis of specific target molecules will undoubtedly unveil new and exciting applications for this versatile chemical entity.
References
- NINGBO INNO PHARMCHEM CO.,LTD. 4-Nitrobenzotrifluoride: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Specialty Chemicals.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 4-Nitrobenzotrifluoride in Specialty Chemicals.
- Abdulla, M., Hussain, M. K., & Ahamad, S. (2024). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry, 22(26), 5242-5256.
- Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Journal of Fluorine Chemistry, 132(4), 227-234.
- FINETECH INDUSTRY LIMITED. This compound | CAS: 71236-96-9.
- PubChem. This compound.
- Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. Journal of Chemical Reviews, 3(1), 1-20.
- Wang, F., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1756-1765.
- Merck & Co. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Amino-3-nitrobenzotrifluoride: Properties and Applications.
- Cenmed. 4 Methylthio 3 Nitrobenzotrifluoride.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis.
- MacMillan, D. W. C., et al. (2017). Trifluoromethylation of Secondary Nitroalkanes. Angewandte Chemie International Edition, 56(34), 10239-10243.
- Wikipedia. Reduction of nitro compounds.
- Reddy, C., & Viswanath, I. V. K. (2014). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. Journal of Chemical and Pharmaceutical Research, 6(10), 628-631.
- FINETECH INDUSTRY LIMITED. 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride | cas: 56191-23-2.
- PrepChem.com. Synthesis of 4-methoxy-3-nitrobenzotrifluoride.
- Curran, D. P., et al. (2000). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Fluorous Chemistry (pp. 81-105). Springer, Berlin, Heidelberg.
- PubChem. 4-Fluoro-3-nitrobenzotrifluoride.
- PrepChem.com. Synthesis of 3-nitrobenzotrifluoride.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- Guidechem. 3-Nitrobenzotrifluoride 98-46-4 wiki.
- Reddit. Reduction of nitro group in the presence of a nitrile.
- A-Z Chemicals. 3-Nitrobenzotrifluoride: Properties, Uses, and Safety Considerations.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- Jacobsen, E. N., et al. (2017). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 9(8), 754-760.
- Sinfoo Biotech. This compound,(CAS# 71236-96-9).
- Google Patents. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- PubChem. m-(Trifluoromethyl)nitrobenzene.
- Google Patents. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
- Hildebrandt, T. M., & Grieshaber, M. K. (2008). Three enzymatic activities catalyze the oxidation of sulfide to thiosulfate in mammalian and invertebrate mitochondria. FEBS Journal, 275(13), 3352-3361.
- Sandosham, J., & Undheim, K. (1987). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Acta Chemica Scandinavica, Series B, 41, 280-282.
- Mishanina, T. V., et al. (2015). Biogenesis of reactive sulfur species for signaling by hydrogen sulfide oxidation pathways. Nature Chemical Biology, 11(7), 457-464.
- Kar, G. K., et al. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 14(9), 3486-3495.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
- Sigma-Aldrich. 4-Fluoro-3-nitrobenzotrifluoride.
- ChemicalBook. 3-Nitrobenzotrifluoride | 98-46-4.
- NIST. 4-Fluoro-3-nitrobenzotrifluoride - the NIST WebBook.
Sources
- 1. This compound | CAS: 71236-96-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. PubChemLite - this compound (C8H6F3NO2S) [pubchemlite.lcsb.uni.lu]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. nbinno.com [nbinno.com]
- 10. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. innospk.com [innospk.com]
- 14. reddit.com [reddit.com]
- 15. Three enzymatic activities catalyze the oxidation of sulfide to thiosulfate in mammalian and invertebrate mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biogenesis of reactive sulfur species for signaling by hydrogen sulfide oxidation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Introduction to trifluoromethyl-containing building blocks in drug discovery.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound and often beneficial impact on a molecule's pharmacological profile.[4][5] Its unique electronic and steric properties can be leveraged to enhance metabolic stability, modulate lipophilicity and bioavailability, and improve binding affinity to biological targets.[1][4] This guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group, offering field-proven insights into its application, synthesis, and impact on drug design.
Pillar 1: The Physicochemical Impact of Trifluoromethylation—Understanding the Causality
The introduction of a CF3 group into a lead compound is a deliberate strategy to alter its physicochemical properties in a predictable manner. Understanding the underlying principles is crucial for its effective application.
Enhanced Metabolic Stability: A Shield Against Degradation
One of the most significant advantages of the trifluoromethyl group is its ability to enhance a drug's metabolic stability.[6][7] This stems from the exceptional strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol), which is considerably stronger than a carbon-hydrogen bond.[1] This inherent strength makes the CF3 group highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) family of enzymes that are responsible for the metabolism of a vast number of drugs.[6] By replacing a metabolically labile methyl or hydrogen group at a known site of metabolism, a CF3 group can effectively block this pathway, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[4][6]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol provides a standardized method to assess the metabolic stability of a compound.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[6]
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-generating system (cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add the test compound (typically dissolved in a small amount of organic solvent like DMSO) to the pre-incubated mixture to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the rate constant of degradation. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Modulation of Lipophilicity and Acidity (pKa)
The trifluoromethyl group is highly lipophilic, a property that can significantly influence a drug's absorption, distribution, and ability to cross biological membranes.[7][8] This increased lipophilicity can be advantageous for drugs targeting the central nervous system, as it can facilitate passage through the blood-brain barrier.[7]
Furthermore, the strong electron-withdrawing nature of the CF3 group can substantially impact the pKa of nearby acidic or basic functional groups.[5][9] This modulation of a molecule's ionization state is critical for optimizing its solubility, receptor binding interactions, and overall pharmacokinetic behavior.[5]
| Property | Non-fluorinated Analog | Trifluoromethylated Analog | Rationale for Change |
| Lipophilicity (LogP) | Lower | Higher | The CF3 group is more hydrophobic than a methyl or hydrogen group.[4] |
| Acidity (pKa of a nearby acidic proton) | Higher | Lower | The strong electron-withdrawing effect of the CF3 group stabilizes the conjugate base, increasing acidity.[9] |
| Basicity (pKa of a nearby basic group) | Higher | Lower | The electron-withdrawing nature of the CF3 group reduces the electron density on the basic atom, decreasing its ability to accept a proton. |
A summary of the general impact of trifluoromethylation on key physicochemical properties.
Pillar 2: Synthetic Strategies for Introducing the Trifluoromethyl Group
The widespread use of trifluoromethylated compounds has driven the development of a diverse array of synthetic methods for their preparation. These can be broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylation reactions.
Electrophilic Trifluoromethylation
This approach involves the use of reagents that deliver an electrophilic "CF3+" equivalent to a nucleophilic substrate.[10][11] Reagents such as Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-trifluoromethyl)dibenzothiophenium salts) are widely used for the trifluoromethylation of a variety of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic and heteroaromatic compounds.[10][12]
Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation utilizes reagents that deliver a nucleophilic "CF3-" species. The Ruppert-Prakash reagent (TMSCF3) is a prominent example and is commonly used for the trifluoromethylation of aldehydes, ketones, and imines.[13]
Radical Trifluoromethylation
Radical trifluoromethylation methods have gained significant traction due to their mild reaction conditions and broad substrate scope.[13] These reactions often employ a radical initiator to generate a trifluoromethyl radical (•CF3) from a suitable precursor, such as trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (Langlois' reagent).[13]
Caption: Overview of major trifluoromethylation strategies.
Pillar 3: Trifluoromethyl-Containing Drugs—Case Studies of Success
The strategic application of the trifluoromethyl group is evident in numerous FDA-approved drugs across various therapeutic areas.[13]
| Drug | Therapeutic Area | Role of the Trifluoromethyl Group |
| Fluoxetine (Prozac®) | Antidepressant | Enhances lipophilicity, facilitating penetration of the blood-brain barrier.[1] |
| Celecoxib (Celebrex®) | Anti-inflammatory | The CF3 group on the pyrazole ring is crucial for selective COX-2 inhibition and contributes to metabolic stability.[9] |
| Sitagliptin (Januvia®) | Antidiabetic | The trifluoromethyl group enhances binding affinity to the dipeptidyl peptidase-4 (DPP-4) enzyme. |
| Aprepitant (Emend®) | Antiemetic | The two trifluoromethyl groups contribute to the compound's metabolic stability and high affinity for the neurokinin-1 (NK-1) receptor.[7] |
| Enzalutamide (Xtandi®) | Anticancer | The trifluoromethyl group plays a key role in the drug's potent antiandrogen activity. |
| Tipranavir (Aptivus®) | Antiviral (HIV) | The trifluoromethyl-2-pyridyl moiety contributes to multiple interactions at the HIV protease enzyme site.[13] |
| Alpelisib | Anticancer | The inclusion of the TFM moiety was observed to inhibit PI3K-dependent Akt activation.[13] |
A selection of prominent FDA-approved drugs containing a trifluoromethyl group.
Caption: The impact of the CF3 group on drug properties and outcomes.
Conclusion and Future Perspectives
The trifluoromethyl group has firmly established itself as a privileged moiety in drug discovery.[1] Its ability to confer favorable physicochemical and pharmacokinetic properties makes it a powerful tool for lead optimization.[14] As our understanding of fluorine chemistry deepens and new synthetic methodologies emerge, the strategic incorporation of the trifluoromethyl group will undoubtedly continue to play a pivotal role in the development of the next generation of innovative medicines.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]
-
The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. Available at: [Link]
-
Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. Available at: [Link]
-
Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Semantic Scholar. Available at: [Link]
-
Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Trifluoromethyl Group: Enhancing Properties in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing). Available at: [Link]
-
Examples of prominent drugs containing trifluoromethyl groups. ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
Trifluoromethyl group. Wikipedia. Available at: [Link]
-
Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online. Available at: [Link]
-
ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. ResearchGate. Available at: [Link]
-
When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. Available at: [Link]
-
Sourcing Trifluoromethylated Building Blocks: A Guide for Procurement. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. Available at: [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. | Semantic Scholar [semanticscholar.org]
- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 14. mdpi.com [mdpi.com]
Role of nitroaromatic compounds as versatile building blocks in synthesis.
A Technical Guide to the Synthetic Versatility of Nitroaromatic Compounds
Abstract
Nitroaromatic compounds, long recognized for their energetic properties, are now increasingly appreciated as versatile and powerful building blocks in modern organic synthesis.[1][2][3] Their unique electronic nature, characterized by the strong electron-withdrawing capacity of the nitro group, imparts a diverse range of reactivity that enables the construction of complex molecular architectures.[4][5] This technical guide provides an in-depth exploration of the multifaceted roles of nitroaromatic compounds, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into key transformations, including their reduction to synthetically crucial anilines, their utility in nucleophilic aromatic substitution, their role as precursors for a wide array of heterocyclic systems, and their emerging applications in modern cross-coupling reactions. Through a blend of mechanistic insights, field-proven protocols, and data-driven summaries, this guide aims to equip the reader with the knowledge to strategically employ nitroaromatic compounds in their synthetic endeavors.
The Inherent Reactivity of the Nitroaromatic Core
The synthetic utility of nitroaromatic compounds stems directly from the profound electronic influence of the nitro group (-NO₂).[4][5] This group, composed of a nitrogen atom double-bonded to one oxygen and single-bonded to another, creates a strong dipole and withdraws electron density from the aromatic ring through both inductive and resonance effects.[4][6][7] This electron deficiency has several key consequences that chemists can exploit:
-
Activation towards Nucleophilic Attack: The electron-poor nature of the aromatic ring makes it susceptible to attack by nucleophiles, a reactivity pattern opposite to that of typical electron-rich aromatic systems.[4][5][8]
-
Meta-Directing in Electrophilic Aromatic Substitution: The nitro group deactivates the aromatic ring towards electrophilic attack but directs incoming electrophiles to the meta position.[9][10][11] This is because the ortho and para positions are significantly more electron-deficient due to resonance delocalization of the positive charge.[10][11]
-
Facile Transformation into Other Functional Groups: The nitro group itself can be readily transformed into a variety of other functional groups, most notably the amino group, which is a cornerstone of many synthetic strategies.[4][8][12]
This inherent reactivity profile makes nitroaromatic compounds invaluable starting materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials.[13][14][15][16][17]
The Cornerstone Transformation: Reduction to Anilines
The reduction of nitroaromatics to their corresponding anilines is arguably the most fundamental and widely utilized transformation in their synthetic repertoire.[18] Anilines are critical precursors for a vast array of pharmaceuticals, polymers, and other fine chemicals.[15]
Mechanistic Overview
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[19] While the exact pathway can vary depending on the reaction conditions and catalyst, a generally accepted sequence involves the initial reduction to a nitrosoarene, followed by further reduction to a hydroxylamine, and finally to the aniline.[18]
Caption: Generalized pathway for the reduction of a nitroaromatic compound to an aniline.
It is important to note that side reactions can occur, such as the condensation of the nitrosoarene and hydroxylamine intermediates to form azoxy, azo, and hydrazo compounds, particularly under certain pH conditions.[19][20]
Common Reduction Methodologies
A variety of methods have been developed for the reduction of nitroarenes, each with its own advantages in terms of functional group tolerance, cost, and environmental impact.[18]
| Method | Reagents/Catalyst | Advantages | Considerations |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High yields, clean reactions, scalable.[18] | Requires specialized equipment for handling hydrogen gas; catalyst can be expensive. |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Inexpensive and effective.[18] | Often requires stoichiometric amounts of metal, leading to significant waste; harsh acidic conditions can be incompatible with sensitive functional groups. |
| Transfer Hydrogenation | Hydrazine, Ammonium formate, γ-Terpinene with a catalyst (e.g., Pd/C, Fe) | Avoids the need for high-pressure hydrogen gas.[18][21] | Can sometimes be slower than direct hydrogenation. |
| Modern Catalytic Systems | Iron-catalyzed reductions, photoredox catalysis | Milder reaction conditions, improved functional group tolerance.[21][22][23] | May require more specialized catalysts or reagents. |
Experimental Protocol: Iron-Catalyzed Reduction of a Nitroarene
This protocol describes a general procedure for the iron-catalyzed reduction of a functionalized nitroarene, a method that is gaining popularity due to its cost-effectiveness and functional group tolerance.[22]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nitroarene (1.0 mmol), an iron salt (e.g., FeCl₂ or FeCl₃, 5-10 mol%), and a suitable ligand (e.g., a phosphine ligand, 5-10 mol%).
-
Solvent and Reductant Addition: Add a suitable solvent (e.g., THF, 2-propanol) and an organosilane reductant (e.g., phenylsilane, 2-3 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction with an aqueous solution of a fluoride source (e.g., TBAF) to remove the silyl byproducts. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired aniline.
Self-Validating System: The choice of an iron catalyst and an organosilane reductant provides a milder alternative to traditional metal/acid reductions, thus preserving a wider range of functional groups on the aromatic ring. The fluoride workup is crucial for the efficient removal of silicon-based byproducts, simplifying the purification process.
Nucleophilic Aromatic Substitution (SNAr): Building Complexity
The electron-deficient nature of nitroaromatics makes them excellent substrates for nucleophilic aromatic substitution (SNAr).[4][24] This reaction is a powerful tool for forming carbon-heteroatom and carbon-carbon bonds.
Mechanism and Requirements
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[24]
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
For an efficient SNAr reaction, three key features are generally required:
-
A Good Leaving Group: Halides (F, Cl, Br, I) are common leaving groups. Fluorine is often the best leaving group in this context due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.
-
A Strong Nucleophile: Common nucleophiles include alkoxides, thiolates, amines, and carbanions.
-
Electron-Withdrawing Groups: The presence of at least one strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.[24]
Applications in Synthesis
SNAr reactions are widely used in the synthesis of a variety of compounds:
-
Aryl Ethers and Thioethers: Reaction with alkoxides or thiolates.
-
Aryl Amines: Reaction with primary or secondary amines.
-
Biaryl Compounds: Reaction with carbanions or organometallic reagents.
The strategic placement of nitro groups allows for regioselective functionalization of the aromatic ring.
Precursors for Heterocyclic Synthesis
Nitroaromatic compounds are valuable starting materials for the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[1][25]
Reductive Cyclization Strategies
A common strategy involves the reduction of a nitro group in a molecule that also contains another functional group capable of intramolecular cyclization. For example, an ortho-substituted nitroarene can undergo reductive cyclization to form various five- and six-membered heterocycles.
Caption: General workflow for the synthesis of heterocycles via reductive cyclization of nitroaromatics.
This approach is employed in the synthesis of important heterocyclic systems such as:
-
Indoles: From ortho-nitro-β-styrenes (Leimgruber-Batcho indole synthesis).
-
Quinolines: From ortho-nitro-cinnamaldehydes (Friedländer annulation).
-
Benzimidazoles: From ortho-nitroanilines that are first acylated and then reduced.
Experimental Protocol: Leimgruber-Batcho Indole Synthesis
This two-step protocol is a versatile method for preparing indoles from ortho-nitrotoluenes.
Step 1: Formation of the Enamine
-
To a solution of an ortho-nitrotoluene (1.0 mmol) in a suitable solvent (e.g., DMF), add a dimethylformamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, 1.2 equivalents) and pyrrolidine (1.2 equivalents).
-
Heat the mixture (e.g., 100-120 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine, which is often used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent (e.g., methanol, ethanol).
-
Add a reducing agent. Catalytic hydrogenation (e.g., Pd/C, H₂) or transfer hydrogenation (e.g., ammonium formate, Pd/C) are commonly used.
-
Stir the reaction at room temperature until the reduction is complete.
-
Filter the catalyst and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the desired indole.
Causality in Experimental Choices: The use of a DMF acetal and a secondary amine in the first step efficiently generates the enamine intermediate. The subsequent reductive cyclization is a robust method where the newly formed amine from the nitro group reduction readily cyclizes onto the enamine moiety.
Emerging Roles in Modern Cross-Coupling Reactions
Recently, nitroaromatic compounds have emerged as viable electrophilic partners in transition-metal-catalyzed cross-coupling reactions, offering an alternative to the more traditional aryl halides and triflates.[26][27]
Denitrative Cross-Coupling
The key to this reactivity is the ability of certain catalyst systems, typically palladium-based, to facilitate the oxidative addition of the Ar-NO₂ bond.[27] This has enabled the development of denitrative versions of classic cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst System (Example) |
| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd(OAc)₂ / BrettPhos[27] |
| Buchwald-Hartwig Amination | Amines | Pd(OAc)₂ / BrettPhos[27] |
| Etherification | Alcohols | Pd(OAc)₂ / BrettPhos[27] |
Advantages and Future Outlook
The use of nitroarenes as cross-coupling electrophiles offers several potential advantages:
-
Availability and Cost: Nitroaromatics are often readily available and inexpensive starting materials, typically prepared by direct nitration of arenes.[15][28]
-
Alternative Reactivity: They provide an alternative to aryl halides, which can sometimes be challenging to prepare or exhibit different reactivity profiles.
The development of more efficient and general catalyst systems for denitrative cross-coupling is an active area of research that promises to further expand the synthetic utility of nitroaromatic compounds.[27]
Conclusion
Nitroaromatic compounds are far more than just precursors to explosives or dyes; they are versatile and powerful building blocks in the arsenal of the modern synthetic chemist.[1][2][3] Their unique electronic properties enable a wide range of transformations, from the fundamental reduction to anilines to their use in sophisticated nucleophilic aromatic substitution, heterocyclic synthesis, and emerging cross-coupling reactions. By understanding the underlying principles of their reactivity and the practical considerations of their transformations, researchers can strategically leverage nitroaromatic compounds to construct complex and valuable molecules for a wide range of applications, particularly in the fields of drug discovery and materials science.[3][13][16]
References
- Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI.
- A Walk through Recent Nitro Chemistry Advances - MDPI.
- Nitro Group Is Meta Directing - fvs.com.py.
- Photoredox catalyzed visible light-induced reduction of nitroarenes into anilines.
- Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - NIH.
- Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - Dalton Transactions (RSC Publishing).
- Nitroaromatic compounds, from synthesis to biodegradation - PubMed - NIH.
- THE NITRO GROUP IN ORGANIC SYNTHESIS - SciSpace.
- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.
- Nitro Substrates in Reductive Electrosynthesis: A Review | ACS Electrochemistry.
- Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC - NIH.
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC - NIH.
- Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines - RSC Publishing.
- 8.11: Multiple Substituents- Directing Effects - Chemistry LibreTexts.
- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO.
- Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications.
- Nitroaromatic Compounds, from Synthesis to Biodegradation | Request PDF - ResearchGate.
- Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances | Frontiers Research Topic.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH.
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PubMed Central.
- Why is the nitro group a metal director in aromatic electrophilic reactions? - Quora.
- Recent Advances in the Synthesis of Aromatic Nitro Compounds - ResearchGate.
- (PDF) Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - ResearchGate.
- How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification - PubMed.
- Nitro Compounds and Their Derivatives in Organic Synthesis - Glasgow School of Art.
- Synthesis of N-Heterocycles - Organic Chemistry Portal.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
- Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Publishing.
- Transformations of nitro compounds | Download Scientific Diagram - ResearchGate.
- Concerted Nucleophilic Aromatic Substitution Reactions - CORE.
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
- Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds - ResearchGate.
- Synthesis of Nitroarenes by Oxidation of Aryl Amines - MDPI.
- Electrochemical reduction of nitroaromatics to anilines in basic media: effects of positional isomerism and cathode composition | The Journal of Organic Chemistry - ACS Publications.
- What Is A Nitro Functional Group? - Chemistry For Everyone - YouTube.
- Nitroarenes are Synthesised by Oxidising Arylamines - Hilaris Publisher.
- Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.
- (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - ResearchGate.
- Cross-Coupling Reactions of Nitroarenes - Sci-Hub.
- The mechanism for the reduction of nitrobenzene to aniline. - ResearchGate.
- Cross-Coupling Reactions of Nitroarenes | Request PDF - ResearchGate.
- Synthesis of heterocycles on the basis of aliphatic nitro compounds (review) - Scilit.
Sources
- 1. scispace.com [scispace.com]
- 2. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. discovery.gsa.ac.uk [discovery.gsa.ac.uk]
- 6. scielo.br [scielo.br]
- 7. m.youtube.com [m.youtube.com]
- 8. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fvs.com.py [fvs.com.py]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 21. Photoredox catalyzed visible light-induced reduction of nitroarenes into anilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 25. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 27. Sci-Hub. Cross-Coupling Reactions of Nitroarenes / Accounts of Chemical Research, 2021 [sci-hub.box]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-Methylthio-3-nitrobenzotrifluoride from 4-chloro-3-nitrobenzotrifluoride
An Application Guide for the Synthesis of 4-Methylthio-3-nitrobenzotrifluoride
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of this compound, a pivotal intermediate in pharmaceutical manufacturing, notably for the anti-cancer drug Bicalutamide.[1][2] The procedure is centered on the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitrobenzotrifluoride with a methylthio- group. We delve into the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, outline critical safety measures, and detail analytical methods for product characterization. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and practical, field-proven methodologies to ensure a high-yield, high-purity synthesis.
Introduction and Significance
This compound (CAS No. 71236-96-9) is a specialized aromatic compound whose value is intrinsically linked to its role as a high-value intermediate.[3] Its structure, featuring a trifluoromethyl, a nitro, and a methylthio group, provides a unique electronic and steric profile essential for building more complex molecules. Its primary application is in the synthesis of non-steroidal anti-androgen agents like Bicalutamide, which is used in the treatment of prostate cancer.[1]
The synthesis from 4-chloro-3-nitrobenzotrifluoride is an efficient and industrially relevant route. The strategic placement of strong electron-withdrawing groups on the benzene ring facilitates a classic Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis.[4][5] This document serves as an authoritative guide to executing this transformation reliably and safely.
Scientific Principles: The SNAr Mechanism
The conversion of 4-chloro-3-nitrobenzotrifluoride to its 4-methylthio derivative is a textbook example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions on aromatic rings require specific conditions to proceed.
The key requirements are:
-
A Leaving Group: A halogen, typically Cl⁻ or F⁻, that can depart from the ring.
-
A Strong Nucleophile: In this case, the thiomethoxide ion (CH₃S⁻).
-
Activation of the Aromatic Ring: The ring must be rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[4][5]
In our target synthesis, the 4-chloro-3-nitrobenzotrifluoride substrate is highly activated. The trifluoromethyl (-CF₃) group at the para position and the nitro (-NO₂) group at the ortho position work in concert to withdraw electron density from the aromatic ring. This polarization makes the carbon atom attached to the chlorine atom highly electrophilic and susceptible to attack by the thiomethoxide nucleophile.
The reaction proceeds via a two-step addition-elimination mechanism:[4]
-
Step 1 (Addition): The nucleophile (CH₃S⁻) attacks the electron-deficient carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6] The negative charge of this complex is delocalized effectively onto the oxygen atoms of the ortho-nitro group, providing significant stabilization.[4][7]
-
Step 2 (Elimination): The aromaticity is restored as the leaving group (chloride ion, Cl⁻) is expelled, yielding the final product, this compound.
Caption: The Addition-Elimination mechanism of the SNAr reaction.
Experimental Guide
This protocol is adapted from established literature procedures, optimized for clarity and reproducibility.[8]
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Formula | M.W. ( g/mol ) | Supplier Notes |
| 4-Chloro-3-nitrobenzotrifluoride | 121-17-5 | C₇H₃ClF₃NO₂ | 225.55 | Purity ≥97% |
| Methyl Mercaptan | 74-93-1 | CH₄S | 48.11 | May be substituted with Sodium Thiomethoxide |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | ACS Grade, pellets or solution |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | 78.13 | Anhydrous grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | |
| Equipment | ||||
| Round-bottom flask (250 mL, 3-neck) | ||||
| Magnetic stirrer and stir bar | ||||
| Dropping funnel | ||||
| Condenser | ||||
| Ice bath | ||||
| Buchner funnel and filter paper | ||||
| Vacuum flask |
Critical Safety Precautions
This procedure involves hazardous materials and must be performed with strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile).[9][10]
-
Ventilation: Conduct the entire experiment inside a certified chemical fume hood to avoid inhalation of volatile and toxic reagents.[11]
-
Reagent Hazards:
-
4-Chloro-3-nitrobenzotrifluoride: Harmful if swallowed and causes skin and eye irritation.[9][12]
-
Methyl Mercaptan: Extremely flammable gas with a powerful, unpleasant odor. It is toxic upon inhalation. Handle with extreme care. Using sodium thiomethoxide is a safer, though more expensive, alternative.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
DMSO: Can enhance skin absorption of other chemicals. Avoid direct contact.
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations.
Step-by-Step Synthesis Protocol
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel. Ensure all glassware is dry. Place the flask in a water bath on a magnetic stir plate.
-
Charge Reactants: To the flask, add 45.1 g (0.20 mol) of 4-chloro-3-nitrobenzotrifluoride and 150 mL of dimethyl sulfoxide (DMSO). Begin stirring to dissolve the solid.[8]
-
Add Nucleophile Source: Carefully add 15 g (0.30 mol) of methyl mercaptan to the stirred solution. Alternatively, if using sodium thiomethoxide, add an equimolar amount directly.
-
Prepare Base Solution: In a separate beaker, prepare a solution of 8.0 g (0.20 mol) of sodium hydroxide in 20 mL of deionized water. Allow the solution to cool to room temperature.
-
Initiate Reaction: Transfer the cooled sodium hydroxide solution to the dropping funnel. Add the NaOH solution dropwise to the stirred reaction mixture over 30-45 minutes. An exothermic reaction will occur; use the water bath to maintain the reaction temperature below 60°C.[8]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at ambient temperature for one hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by comparing the reaction aliquot to a standard of the starting material.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 500 mL of ice water. A yellow solid should precipitate.
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with two portions of 100 mL of cold deionized water to remove residual DMSO and salts.
-
Drying: Dry the product under vacuum or in a desiccator to a constant weight. The procedure typically yields around 45.0 g (95% yield) of a yellow solid.[8]
Reaction Data Summary
| Parameter | Value | Notes |
| Starting Material | 45.1 g (0.20 mol) | 4-chloro-3-nitrobenzotrifluoride |
| Nucleophile | 15 g (0.30 mol) | Methyl Mercaptan (1.5 equivalents) |
| Base | 8.0 g (0.20 mol) | Sodium Hydroxide (1.0 equivalent) |
| Solvent | 150 mL | Dimethyl Sulfoxide (DMSO) |
| Temperature | Ambient, exothermic to <60°C | Control with dropwise addition and water bath |
| Reaction Time | 1 hour | Post-addition stirring time |
| Product Form | Yellow Solid | |
| Expected Yield | ~45.0 g (95%) | [8] |
Product Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is essential. The following analytical techniques are recommended.
-
Melting Point: The purified product should have a sharp melting point. Literature value is approximately 50°C.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to confirm purity and identify the molecular ion peak corresponding to the product's molecular weight (237.2 g/mol ).[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons and a singlet for the methyl (S-CH₃) protons.
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule.
-
¹⁹F NMR: Will show a singlet corresponding to the -CF₃ group, confirming its presence.
-
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product with high accuracy, often employing a UV detector.[14]
Caption: Overall experimental workflow for the synthesis.
References
- CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
-
Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer . -ORCA - Cardiff University. [Link]
-
Analytical Method Summaries . U.S. Environmental Protection Agency. [Link]
-
(a) Preparation of 3-(trifluoromethyl)-4-(methylthio)nitrobenzene . PrepChem.com. [Link]
- US20060041161A1 - Procedure for the synthesis of bicalutamide.
-
The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- EP1614677A2 - Improved procedure for the synthesis of bicalutamide.
- CN106748884B - Preparation method of bicalutamide intermediate.
-
ANALYTICAL METHOD SUMMARIES . Eurofins. [Link]
-
Synthesis of (R)-bicalutamide derivatives . ResearchGate. [Link]
-
Synthesis of 4-methoxy-3-nitrobenzotrifluoride . PrepChem.com. [Link]
- WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
-
Preparation method of m-nitrobenzotrifluoride . Eureka | Patsnap. [Link]
-
4 Methylthio 3 Nitrobenzotrifluoride . Cenmed. [Link]
-
Here is some Nucleophilic Aromatic Substitution for ya! . The OChem Whisperer. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens . PMC - NIH. [Link]
- US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride.
-
4-Chloro-3-nitrobenzotrifluoride . ChemBK. [Link]
-
16.7: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions . PMC - PubMed Central - NIH. [Link]
-
16.6: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]
-
Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride . ResearchGate. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling . AAPS PharmSciTech. [Link]
-
Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media . US EPA. [Link]
-
Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor . Journal of Chemical and Pharmaceutical Research. [Link]
-
4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
4-Fluoro-3-nitrobenzotrifluoride . PubChem. [Link]
Sources
- 1. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS: 71236-96-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]
- 8. prepchem.com [prepchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Application Notes & Protocols: Mastering Nucleophilic Aromatic Substitution on Nitrobenzotrifluorides
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the Nucleophilic Aromatic Substitution (SNAr) reaction, specifically tailored for its application on nitrobenzotrifluoride substrates. These compounds are of paramount importance in medicinal chemistry and materials science, acting as versatile building blocks for complex molecular architectures. The protocols and insights contained herein are designed to bridge theoretical understanding with practical, field-proven methodologies, ensuring both high fidelity and experimental success.
The Scientific Foundation: Why Nitrobenzotrifluorides Excel in SNAr Chemistry
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction that, on its face, appears counterintuitive; it involves a nucleophile attacking an electron-rich aromatic ring. The success of this reaction hinges on the presence of potent electron-withdrawing groups (EWGs) on the aromatic scaffold.[1] Nitrobenzotrifluorides are exceptional substrates for this transformation due to the synergistic electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.
These groups activate the ring toward nucleophilic attack in two critical ways:
-
Inductive Effect: The high electronegativity of the fluorine and oxygen atoms in the -CF₃ and -NO₂ groups, respectively, pulls electron density away from the aromatic ring through the sigma bonds. This creates a significant partial positive charge on the ring carbons, particularly the ipso-carbon bonded to the leaving group, making it highly electrophilic.
-
Resonance Stabilization: The true key to the reaction's facility lies in the ability of the nitro group, when positioned ortho or para to the leaving group, to stabilize the negatively charged intermediate formed during the reaction.[2][3][4] This intermediate, known as a Meisenheimer complex , is a resonance-stabilized carbanion where the negative charge is delocalized onto the electron-withdrawing nitro group.[2][4][5] This stabilization dramatically lowers the activation energy of the initial, rate-determining nucleophilic attack step.[6]
The reaction proceeds via a two-step addition-elimination mechanism .[1][2] First, the nucleophile adds to the electrophilic ipso-carbon, breaking the aromaticity and forming the Meisenheimer complex.[1][5] In the second, typically faster step, the leaving group is eliminated, restoring the ring's aromaticity and yielding the final substituted product.[1][5]
Caption: General mechanism of the SNAr reaction.
A noteworthy aspect of SNAr reactions is the leaving group ability, which follows the trend F > Cl > Br > I. This is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions.[2][7] The reason is that the rate-determining step is not the cleavage of the carbon-halogen bond, but the initial nucleophilic attack.[7] Fluorine's superior electronegativity makes the attached carbon more electrophilic, thereby accelerating the attack and increasing the overall reaction rate.[6][8][9]
Experimental Design and Protocols
Successful execution of SNAr reactions on nitrobenzotrifluorides requires careful consideration of solvent, base, temperature, and the nature of the nucleophile. Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they effectively solvate cations while leaving the nucleophile relatively "bare" and highly reactive.[10]
The following workflow provides a high-level overview of the process from reaction setup to product isolation.
Sources
- 1. pharmdguru.com [pharmdguru.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. wyzant.com [wyzant.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Leveraging 4-Methylthio-3-nitrobenzotrifluoride in the Synthesis of Advanced Heterocyclic Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Heterocycles
4-Methylthio-3-nitrobenzotrifluoride is a trifunctional aromatic compound poised for significant applications in the synthesis of complex heterocyclic systems. The strategic arrangement of its three key functional groups—the trifluoromethyl (CF₃), nitro (NO₂), and methylthio (SMe) moieties—imparts a unique and highly tunable reactivity profile. The potent electron-withdrawing nature of the trifluoromethyl and nitro groups strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This activation is fundamental to the construction of fused heterocyclic systems.
The trifluoromethyl group is a prized substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] Similarly, heterocyclic scaffolds such as benzothiazoles and phenothiazines are core components of numerous pharmaceuticals, exhibiting a wide array of biological activities including anticancer, antifungal, and antipsychotic properties.[4][5][6]
These application notes provide a comprehensive guide to the synthetic utility of this compound, focusing on the preparation of trifluoromethyl-substituted benzothiazoles and phenothiazines. The protocols are designed to be robust and adaptable, with a detailed explanation of the chemical principles underpinning each transformation.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound hinges on a two-stage strategic approach:
-
Modification of the Nitro Group: The nitro group serves as a versatile precursor to other functionalities, most notably an amine, through reduction. This transformation is critical for subsequent cyclization reactions.
-
Intramolecular Cyclization: Following the modification of the nitro group, the molecule is primed for intramolecular cyclization to form the desired heterocyclic core. The specific reaction conditions will dictate the final product.
The following diagram illustrates the overall synthetic logic:
Caption: High-level workflow for heterocyclic synthesis.
Application I: Synthesis of Trifluoromethyl-Substituted Benzothiazoles
Benzothiazole derivatives are of significant interest in medicinal chemistry for their broad spectrum of biological activities.[6] The following protocol outlines a plausible pathway for the synthesis of a 6-(trifluoromethyl)benzothiazole derivative from this compound. This approach is analogous to established methods for benzothiazole synthesis that utilize substituted 2-aminothiophenols.[7][8][9]
Protocol 1: Synthesis of a 2-Aryl-6-(trifluoromethyl)benzothiazole
This protocol involves a three-step sequence:
-
Reduction of the nitro group to an amine.
-
Oxidative cyclization with an aldehyde to form the benzothiazole ring.
The overall reaction scheme is as follows:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Medicinal Chemistry of Phenothiazines, New Anticancer and Antiprotozoal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]
4-Methylthio-3-nitrobenzotrifluoride as an intermediate in agrochemical synthesis.
An in-depth guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving 4-Methylthio-3-nitrobenzotrifluoride, a key intermediate in modern agrochemical development.
Introduction: The Strategic Importance of this compound
This compound is a pivotal building block in the synthesis of high-value agrochemicals. Its molecular architecture is distinguished by three key functional groups attached to a benzene ring: a trifluoromethyl (-CF₃) group, a nitro (-NO₂) group, and a methylthio (-SCH₃) group. The trifluoromethyl group is a well-known bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1][2] The nitro and methylthio groups serve as versatile chemical handles, allowing for a range of subsequent transformations, primarily reduction and oxidation, respectively. These transformations are fundamental to constructing the complex heterocyclic systems found in many modern pesticides. This guide provides detailed application notes and validated protocols for the key synthetic transformations of this intermediate.
Physicochemical Properties
A clear understanding of the intermediate's properties is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 71236-96-9 | [3][4] |
| Molecular Formula | C₈H₆F₃NO₂S | [4] |
| Molecular Weight | 237.2 g/mol | [4] |
| Appearance | Typically a crystalline solid | |
| InChI Key | OEOKNZHWNVTEMR-UHFFFAOYSA-N | [4] |
Core Synthetic Pathways and Applications
The utility of this compound stems from its capacity to be transformed into two primary derivatives: an aniline via nitro group reduction and a sulfone/sulfoxide via methylthio group oxidation. These derivatives are precursors to major classes of pesticides.
Application Note 1: Synthesis of Phenylpyrazole Insecticide Precursors (e.g., Fipronil)
The phenylpyrazole class of insecticides, most notably Fipronil, functions by blocking GABA-gated chloride channels in insects.[5] The synthesis of the core phenylpyrazole structure relies on an aniline precursor, which is readily accessible from this compound through the reduction of its nitro group.
Protocol 1: Catalytic Transfer Hydrogenation for Nitro Group Reduction
Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups.[6] Transfer hydrogenation using ammonium formate is often preferred over using hydrogen gas due to enhanced safety and simpler equipment requirements, avoiding the need for high-pressure reactors.[6] Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity.
Materials and Equipment:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (2-5 mol%)
-
Ammonium Formate (HCOONH₄) (4-5 eq)
-
Methanol (MeOH)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Celite® for filtration
-
Standard work-up and extraction glassware
-
TLC plates and HPLC for reaction monitoring
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add this compound and methanol. Carefully add the 10% Pd/C catalyst under a nitrogen atmosphere.
-
Reagent Addition: In a separate flask, dissolve ammonium formate in a minimal amount of water or methanol. Add this solution to the reaction mixture dropwise or in small portions. The reaction is exothermic, and controlled addition is crucial to maintain the temperature below 60°C.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (around 50-60°C) and stir.
-
Monitoring: Monitor the reaction's progress every 30 minutes using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours when the starting material spot/peak is no longer visible.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to carefully remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the bulk of the methanol. Add deionized water and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-methylthio-3-aminobenzotrifluoride.
-
Validation: Confirm the structure and purity of the resulting aniline using ¹H NMR and Mass Spectrometry. Expected yield is typically >90%.
Application Note 2: Synthesis of Triazolinone Herbicide Precursors (e.g., Sulfentrazone)
Sulfentrazone is a pre-emergent herbicide that functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.[7] The synthesis of Sulfentrazone and related herbicides often starts from a substituted aniline.[8][9] The aniline obtained from Protocol 1 is a direct precursor. A subsequent key transformation is the sulfonylation of a derivative of this aniline with methanesulfonyl chloride.[10]
Alternatively, the methylthio group can be oxidized to the corresponding sulfone before the nitro group is reduced. This creates a different key intermediate, 4-methylsulfonyl-3-nitrobenzotrifluoride, which can then be reduced to the corresponding aniline for further elaboration.
Protocol 2: Oxidation of the Methylthio Group to a Methylsulfonyl Group
The oxidation of a thioether to a sulfone requires a strong oxidizing agent. A common and effective method uses hydrogen peroxide in an acidic medium, such as acetic acid or trifluoroacetic acid.[11][12] The reaction is highly exothermic and requires careful temperature control to prevent over-oxidation and ensure safety.
Materials and Equipment:
-
This compound (1.0 eq)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution) (2.2 - 2.5 eq)
-
Glacial Acetic Acid or Trifluoroacetic Acid (as solvent)
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath for temperature control
-
Sodium bicarbonate (NaHCO₃) solution for quenching
Step-by-Step Procedure:
-
Setup: Dissolve this compound in glacial acetic acid in a round-bottom flask. Cool the solution to 0-5°C using an ice bath.
-
Oxidant Addition: Add the 30% hydrogen peroxide solution dropwise via a dropping funnel. Causality: It is critical to maintain the internal temperature below 15°C during the addition to ensure selectivity for the sulfone and to control the exotherm.[11]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC to confirm the complete consumption of the starting material and the formation of the more polar sulfone product.
-
Quenching: Once complete, cool the mixture again in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or sodium sulfite to quench the excess hydrogen peroxide. Ensure the quenching is done cautiously to control gas evolution.
-
Isolation: The product often precipitates from the reaction mixture upon quenching or addition of water. Collect the solid by vacuum filtration. If no precipitate forms, extract the product into an organic solvent like dichloromethane.
-
Purification: Wash the collected solid with cold water and dry under vacuum. The crude product is often of high purity, but can be recrystallized from an ethanol/water mixture if necessary.
-
Validation: Characterize the final product, 4-methylsulfonyl-3-nitrobenzotrifluoride, by melting point, ¹H NMR, and Mass Spectrometry. Expected yields are generally in the range of 85-95%.[11]
Analytical and Quality Control Methods
Rigorous analytical control is necessary to ensure the identity, purity, and quality of the intermediate and its subsequent products. A combination of chromatographic and spectroscopic techniques is employed.[13]
| Technique | Purpose | Typical Parameters |
| HPLC-UV | Purity assessment, reaction monitoring | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradientDetection: UV at 254 nm[14] |
| GC-MS | Purity and impurity identification | Column: Capillary column (e.g., DB-5)Detector: Mass Spectrometer (MS) for identification by fragmentation pattern[15][16] |
| ¹H NMR | Structural confirmation | Solvent: CDCl₃ or DMSO-d₆Provides definitive structural information from chemical shifts and coupling constants. |
| FT-IR | Functional group analysis | Confirms presence of key groups like -NO₂, -CF₃, -SO₂. |
Safety and Handling Precautions
This compound and related nitroaromatic compounds should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3][17][18]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[19]
-
Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[17][19] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and heat sources.[17]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment.[17][20]
References
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Nitrobenzotrifluoride: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Specialty Chemicals. [Link]
-
LookChem. (2023). Exploring 4-Amino-3-nitrobenzotrifluoride: Properties and Applications. [Link]
- Google Patents. (2020). WO2020188376A1 - A process for synthesis of fipronil.
-
U.S. Environmental Protection Agency. (2014). Analytical Method Summaries. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 4-Nitrobenzotrifluoride in Specialty Chemicals. [Link]
-
Indian Patents. (2015). 271132: A PROCESS FOR THE SYNTHESIS OF FIPRONIL. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. [Link]
- Google Patents. (2015). US9029564B2 - Process for synthesis of fipronil.
-
Quick Company. Processes For The Synthesis Of Sulfentrazone. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis. [Link]
- Google Patents. (2019). WO2019141230A1 - Processes for the synthesis of sulfentrazone.
-
ResearchGate. (2021). A continuous flow for the synthesis of sulfentrazone intermediates. [Link]
-
PrepChem.com. Synthesis of 4-methoxy-3-nitrobenzotrifluoride. [Link]
- Google Patents. (2013). CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
- Google Patents. (1999).
- Google Patents. (1984). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
Wikipedia. Sulfentrazone. [Link]
-
Eurofins. (2022). Analytical Method Summaries. [Link]
-
MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]
-
Cenmed. 4 Methylthio 3 Nitrobenzotrifluoride. [Link]
-
PrepChem.com. Synthesis of 3-nitrobenzotrifluoride. [Link]
-
PubChem. 4-Fluoro-3-nitrobenzotrifluoride. [Link]
- Google Patents. (2015).
-
University of Huddersfield Repository. (2011). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]
-
NIST WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]
-
AAPS PharmSciTech. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
Nature Communications. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]
-
TU Chemnitz. Catalytic hydrogenation and bifunctional catalysts. [Link]
-
U.S. Environmental Protection Agency. (2017). Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM. [Link]
-
Johnson Matthey. Hydrogenation Catalysts. [Link]
-
Journal of AOAC International. (2001). Determination of 3-Trifluoromethyl-4-Nitrophenol and 3-Trifluoromethyl-4-Nitrophenol Glucuronide in Edible Fillet Tissue of Rainbow Trout and Channel Catfish by Solid-Phase Extraction and Liquid Chromatography. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | CAS: 71236-96-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]
- 6. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]
- 7. Sulfentrazone - Wikipedia [en.wikipedia.org]
- 8. Processes For The Synthesis Of Sulfentrazone [quickcompany.in]
- 9. WO2019141230A1 - Processes for the synthesis of sulfentrazone - Google Patents [patents.google.com]
- 10. US5990315A - Process for the preparation of sulfentrazone - Google Patents [patents.google.com]
- 11. allindianpatents.com [allindianpatents.com]
- 12. US9029564B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 13. biomedres.us [biomedres.us]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. fishersci.fi [fishersci.fi]
- 18. fishersci.com [fishersci.com]
- 19. pfaltzandbauer.com [pfaltzandbauer.com]
- 20. echemi.com [echemi.com]
Application Note: 4-Methylthio-3-nitrobenzotrifluoride as a Strategic Precursor in the Synthesis of Non-Steroidal Anti-Androgen Agents
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.
Introduction
4-Methylthio-3-nitrobenzotrifluoride is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro moiety, and a methylthio group, offers multiple avenues for synthetic manipulation. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability and binding affinity of drug candidates. The nitro and methylthio groups serve as strategic functional handles that can be transformed into other key functionalities, such as amino and cyano groups, which are prevalent in a wide range of pharmacologically active molecules.
This application note details a synthetic protocol for the conversion of this compound into 4-amino-2-(trifluoromethyl)benzonitrile, a critical intermediate in the synthesis of several non-steroidal anti-androgen drugs, including Bicalutamide. Bicalutamide is a widely prescribed medication for the treatment of prostate cancer.[1] The protocol herein provides a robust and scalable pathway, highlighting the utility of this compound in the construction of high-value pharmaceutical intermediates.
Core Synthetic Strategy: A Multi-Step Transformation
The overall synthetic strategy involves a three-step transformation of this compound to 4-amino-2-(trifluoromethyl)benzonitrile. This pathway is designed to sequentially modify the functional groups on the aromatic ring to achieve the desired substitution pattern of the target intermediate.
Caption: Synthetic workflow from this compound.
Experimental Protocols
Step 1: Oxidation of this compound to 4-(Methylsulfonyl)-3-nitrobenzotrifluoride
Rationale: The oxidation of the methylthio group to a methylsulfonyl group enhances its electron-withdrawing properties and transforms it into a potential leaving group for subsequent nucleophilic aromatic substitution, although in this proposed synthesis, it remains as a directing group.
Protocol:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 4-(Methylsulfonyl)-3-nitrobenzotrifluoride as a solid.
Step 2: Reduction of 4-(Methylsulfonyl)-3-nitrobenzotrifluoride to 4-(Methylsulfonyl)-3-aminobenzotrifluoride
Rationale: The reduction of the nitro group to an amine is a crucial step to enable the subsequent diazotization and cyanation. Iron in the presence of an acidic medium is a classic and effective method for this transformation.[2]
Protocol:
-
To a mixture of 4-(Methylsulfonyl)-3-nitrobenzotrifluoride (1.0 eq) in a 4:1 mixture of ethanol and water (20 mL/g), add iron powder (3.0 eq) and ammonium chloride (0.5 eq).
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(Methylsulfonyl)-3-aminobenzotrifluoride.
Step 3: Conversion of 4-(Methylsulfonyl)-3-aminobenzotrifluoride to 4-amino-2-(trifluoromethyl)benzonitrile
Rationale: This step involves a Sandmeyer reaction, a well-established method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[3]
Protocol:
-
Diazotization:
-
Suspend 4-(Methylsulfonyl)-3-aminobenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water (10 mL/g) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water (2 mL/g) while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of cuprous cyanide (1.2 eq) and potassium cyanide (1.5 eq) in water (10 mL/g) and heat to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot cyanide solution. Effervescence will be observed.
-
After the addition is complete, continue heating at 80-90 °C for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with toluene (3 x 20 mL).
-
Wash the combined organic layers with aqueous sodium hydroxide and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-amino-2-(trifluoromethyl)benzonitrile.[4][5]
-
Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 4-(Methylsulfonyl)-3-nitrobenzotrifluoride | This compound | m-CPBA, DCM | 85-90 | >98 |
| 2 | 4-(Methylsulfonyl)-3-aminobenzotrifluoride | 4-(Methylsulfonyl)-3-nitrobenzotrifluoride | Fe, NH4Cl, EtOH/H2O | 80-85 | >97 |
| 3 | 4-amino-2-(trifluoromethyl)benzonitrile | 4-(Methylsulfonyl)-3-aminobenzotrifluoride | NaNO2, HCl, CuCN, KCN | 65-75 | >99 |
Application in Downstream Synthesis: Bicalutamide
The synthesized 4-amino-2-(trifluoromethyl)benzonitrile is a key precursor for the anti-androgen drug Bicalutamide.[6] The amino group of this intermediate is typically acylated with a suitable side chain to construct the final drug molecule. The availability of a reliable synthetic route to this intermediate from readily available starting materials like this compound is of significant interest for pharmaceutical manufacturing.[7][8]
This application note demonstrates a viable and efficient synthetic pathway for the conversion of this compound to the high-value pharmaceutical intermediate, 4-amino-2-(trifluoromethyl)benzonitrile. The described protocols utilize standard and scalable chemical transformations, making this route attractive for both laboratory-scale synthesis and potential industrial applications. The strategic use of this compound underscores its utility as a versatile building block in the synthesis of complex and medicinally relevant molecules.
References
Sources
- 1. (R)-Bicalutamide | C18H14F4N2O4S | CID 56069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 6. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [chemicalbook.com]
- 7. Synthesis and biological evaluation of [18F]bicalutamide, 4-[76Br]bromobicalutamide, and 4-[76Br]bromo-thiobicalutamide as non-steroidal androgens for prostate cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acs.figshare.com [acs.figshare.com]
Strategic Synthesis of Trifluoromethyl-Containing Thioethers: Reaction Conditions and Mechanistic Insights
An Application Guide for Drug Discovery & Development Professionals
Introduction: The Strategic Importance of the Trifluoromethylthio Group
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethylthio (SCF₃) group has emerged as a uniquely powerful moiety.[1][2][3] Its exceptional lipophilicity (Hansch parameter, π = 1.44) and strong electron-withdrawing nature can profoundly enhance a molecule's metabolic stability, cell membrane permeability, and binding affinity to biological targets.[4][5] Consequently, the development of robust and versatile synthetic methodologies to access trifluoromethyl thioethers is a high-priority area for medicinal and process chemists.
This guide provides an in-depth analysis of the prevalent reaction conditions for synthesizing trifluoromethyl-containing thioethers. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these transformations, offering field-proven insights to aid in reaction design, optimization, and troubleshooting. We will cover three primary strategies: the direct trifluoromethylation of thiols, the electrophilic trifluoromethylthiolation of various nucleophiles, and the application of modern transition-metal-catalyzed cross-coupling reactions.
Synthesis via S-Trifluoromethylation of Thiols
This classical yet continually evolving approach involves the direct formation of the S-CF₃ bond by reacting a thiol precursor with a suitable trifluoromethylating agent. The choice of reagent dictates whether the reaction proceeds through an electrophilic or a radical pathway.
Electrophilic Trifluoromethylation of Thiols
In this pathway, the thiol acts as a soft nucleophile, attacking a reagent that serves as an electrophilic trifluoromethyl ("CF₃⁺") source. This method is particularly effective for a wide range of aromatic and aliphatic thiols.
Causality Behind Reagent Choice: The key to this transformation is the use of hypervalent iodine reagents or sulfonium salts, which feature a highly polarized bond to the CF₃ group, rendering it susceptible to nucleophilic attack.
-
Togni Reagents: These hypervalent iodine(III)-CF₃ compounds are among the most widely used electrophilic trifluoromethylating agents.[6] Togni Reagent II, in particular, is a crystalline, shelf-stable solid that reacts efficiently with thiols under mild conditions, often without the need for a catalyst.[7][8][9]
-
Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts.[10] They are powerful electrophilic agents capable of trifluoromethylating a variety of nucleophiles, including thiols.[3][11][12] Newer generations, like Umemoto Reagent IV, exhibit enhanced reactivity due to electronic modifications on the dibenzothiophene core.[13][14]
General Mechanism: The reaction proceeds via a nucleophilic attack of the thiolate anion (generated in situ with a mild base or present as a salt) on the electrophilic center of the reagent (e.g., the iodine atom in Togni's reagent), leading to the transfer of the CF₃ group and formation of the desired thioether.
Caption: General mechanism for electrophilic S-trifluoromethylation.
Experimental Protocol 1: S-Trifluoromethylation of 4-chlorothiophenol using Togni Reagent II
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorothiophenol (145 mg, 1.0 mmol, 1.0 equiv.) and dissolve it in 5 mL of anhydrous acetonitrile.
-
Reagent Addition: Add Togni Reagent II (348 mg, 1.1 mmol, 1.1 equiv.) to the solution in one portion at room temperature.[8]
-
Base Addition: Add potassium carbonate (K₂CO₃, 152 mg, 1.1 mmol, 1.1 equiv.) as a mild base to facilitate the formation of the thiolate.
-
Reaction Monitoring: Stir the resulting suspension at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting thiol is consumed (typically 1-3 hours).
-
Work-up: Upon completion, dilute the reaction mixture with 20 mL of diethyl ether and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to afford the product, 1-chloro-4-(trifluoromethylthio)benzene, as a colorless oil.
| Substrate | Reagent | Base | Solvent | Temp. | Time (h) | Yield (%) |
| 4-Chlorothiophenol | Togni II | K₂CO₃ | MeCN | RT | 2 | >90 |
| Thiophenol | Togni II | - | DCM | RT | 1 | >95 |
| Cysteine derivative | Togni I/II | DIPEA | DMF | RT | 4 | ~85 |
| Benzyl mercaptan | Umemoto I | NaH | THF | 0°C to RT | 3 | ~80 |
Table 1: Representative conditions for electrophilic S-trifluoromethylation.
Radical Trifluoromethylation of Thiols
This strategy relies on the generation of a trifluoromethyl radical (•CF₃), which then combines with a sulfur-centered radical or thiol. This approach has gained significant traction due to the development of mild radical initiation methods.
Causality Behind Reagent Choice: The most common and user-friendly source of •CF₃ radicals is sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois Reagent .[15][16] It is an inexpensive, stable, and easy-to-handle solid.[17][18] The key is to induce a single-electron oxidation of the sulfinate, which then fragments to release SO₂ and the desired •CF₃ radical.
Initiation Methods:
-
Chemical Oxidation: Simple oxidants like iodine pentoxide (I₂O₅) can be used under metal-free conditions to generate the •CF₃ radical from the Langlois reagent.[19][20]
-
Photoredox Catalysis: This has become a dominant method. A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and becomes excited. The excited catalyst can then oxidize the Langlois reagent to initiate the radical cascade. This method is prized for its exceptionally mild conditions.[21][22]
-
Electrochemistry: Anodic oxidation provides a green and reagent-free method to oxidize the Langlois reagent, offering precise control over the reaction.[23]
Caption: Simplified photoredox cycle for radical S-trifluoromethylation.
Experimental Protocol 2: Metal-Free Photoredox S-Trifluoromethylation of Thiols
-
Reaction Setup: In a 10 mL borosilicate glass vial equipped with a magnetic stir bar, add the thiol substrate (0.5 mmol, 1.0 equiv.), Langlois reagent (195 mg, 1.25 mmol, 2.5 equiv.), and an organic photocatalyst such as diacetyl (used as a solution in the solvent).[21]
-
Solvent and Degassing: Add 5 mL of acetone. Seal the vial with a cap and degas the mixture by sparging with nitrogen or argon for 15 minutes to remove oxygen, which can quench the excited state of the catalyst.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm). Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction may require 24-48 hours for completion.[21]
-
Work-up: Once the starting material is consumed, dilute the mixture with 20 mL of ethyl acetate and wash with 20 mL of water, followed by 20 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to obtain the pure trifluoromethyl thioether.
Synthesis via Electrophilic Trifluoromethylthiolation
A more modern and highly convergent strategy involves reacting a suitable nucleophile with an electrophilic trifluoromethylthiolating reagent ("SCF₃⁺" source). This approach avoids the need to handle potentially unstable thiol precursors and allows for the late-stage introduction of the SCF₃ group.[4]
Causality Behind Reagent Choice: The challenge in this area was developing shelf-stable yet sufficiently reactive "SCF₃⁺" synthons. Early reagents like CF₃SCl are highly toxic and gaseous.[24] Modern reagents are typically solid, easy-to-handle compounds where the SCF₃ group is attached to a good leaving group.
-
N-Trifluoromethylthio-dibenzenesulfonimide: This reagent, developed by the Shen group, is a highly effective, crystalline solid. It exhibits broad applicability, reacting with electron-rich arenes, alkenes, and other nucleophiles.[25]
-
N-trifluoromethylthiosaccharin: Another powerful reagent that is particularly effective for the direct trifluoromethylthiolation of alcohols, amines, thiols, and electron-rich arenes.[24]
Scope of Nucleophiles:
-
Arenes & Heteroarenes: Electron-rich aromatic systems undergo a Friedel-Crafts-type reaction to form aryl trifluoromethyl thioethers.[24][25]
-
Alkenes & Alkynes: These unsaturated systems can be trifluoromethylthiolated, often leading to difunctionalized products depending on the reaction conditions and solvent.[25]
-
Carbon Nucleophiles: Soft carbon nucleophiles like β-keto esters and enolates can be efficiently trifluoromethylthiolated.[24]
Experimental Protocol 3: Electrophilic Trifluoromethylthiolation of Indole
-
Reaction Setup: To a solution of indole (117 mg, 1.0 mmol, 1.0 equiv.) in 5 mL of dichloroethane (DCE) in a 25 mL flask, add N-Trifluoromethylthio-dibenzenesulfonimide (417 mg, 1.1 mmol, 1.1 equiv.).
-
Reaction Conditions: Stir the mixture at 60 °C. No special precautions to exclude air or moisture are typically necessary.
-
Reaction Monitoring: Follow the consumption of indole via TLC (staining with permanganate or anisaldehyde). The reaction is often complete within 2-4 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture directly onto a small amount of silica gel.
-
Purification: Purify by flash column chromatography (hexanes/ethyl acetate gradient) to yield 3-(trifluoromethylthio)-1H-indole. The reaction is highly regioselective for the C3 position.
Synthesis via Transition Metal-Catalyzed Cross-Coupling
Transition-metal catalysis provides a powerful platform for constructing C-SCF₃ bonds, especially for aryl and heteroaryl systems. Copper-catalyzed reactions are the most prevalent and well-developed in this domain.[26]
Causality Behind Method Choice: Cross-coupling methods are indispensable for substrates that are not amenable to electrophilic aromatic substitution (e.g., electron-deficient arenes) or when precise regiochemical control is paramount. They connect readily available aryl halides or boronic acids with an SCF₃ source.
Key Transformation: Cu-Catalyzed Trifluoromethylthiolation of Aryl Halides This reaction typically involves an aryl iodide or bromide, a copper(I) catalyst (e.g., CuI, CuBr), a suitable ligand (e.g., 1,10-phenanthroline), and a nucleophilic SCF₃ source like AgSCF₃ or a combination of TMSCF₃ (Ruppert-Prakash reagent) and a sulfur source.[26]
Proposed Mechanism: The reaction is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The cycle involves:
-
Oxidative addition of the aryl halide to the Cu(I) complex.
-
Metathesis with the trifluoromethylthiolate source to form a Cu(III) intermediate.
-
Reductive elimination to release the aryl trifluoromethyl thioether and regenerate the Cu(I) catalyst.
Sources
- 1. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. Togni reagent - Enamine [enamine.net]
- 8. Togni Reagent II - Enamine [enamine.net]
- 9. Togni reagent II - Wikipedia [en.wikipedia.org]
- 10. Umemoto Reagent I - Enamine [enamine.net]
- 11. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI AMERICA [tcichemicals.com]
- 12. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. ccspublishing.org.cn [ccspublishing.org.cn]
- 18. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trifluoromethylation of thiophenols and thiols with sodium trifluoromethanesulfinate and iodine pentoxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. [PDF] Trifluoromethylation of thiophenols and thiols with sodium trifluoromethanesulfinate and iodine pentoxide | Semantic Scholar [semanticscholar.org]
- 21. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 22. S-Trifluoromethylation of Aromatic Thiols - ChemistryViews [chemistryviews.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [html.rhhz.net]
Analytical Strategies for Real-Time Monitoring of Reactions Involving 4-Methylthio-3-nitrobenzotrifluoride
An Application Note for Drug Development Professionals and Researchers
Abstract
4-Methylthio-3-nitrobenzotrifluoride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The efficiency of its conversion and the impurity profile of the reaction mixture are critical factors that dictate the yield, purity, and safety of the final active ingredient. This document provides a comprehensive guide to the primary analytical methods for monitoring the progress of reactions involving this substrate. We will explore the theoretical and practical aspects of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed protocols and expert insights to aid in robust method development and implementation.
Introduction: The Importance of Reaction Monitoring
In modern synthetic chemistry, particularly within the regulated environment of drug development, understanding a reaction is no longer limited to the starting materials and final product. Real-time, in-process monitoring is essential for gaining insights into reaction kinetics, identifying the formation of transient intermediates, detecting unwanted byproducts, and determining the precise endpoint of a reaction. This level of control is paramount for process optimization, ensuring batch-to-batch consistency, and minimizing downstream purification challenges.
This compound (MW: 237.2 g/mol ) possesses several functional groups that lend themselves to various analytical techniques[1]:
-
Aromatic Nitro Group: A strong chromophore, ideal for UV-Vis detection in HPLC.
-
Trifluoromethyl (CF₃) Group: A unique and highly sensitive probe for ¹⁹F NMR spectroscopy.
-
Methylthio (SCH₃) Group: Provides a distinct singlet in ¹H NMR.
-
Volatility and Thermal Stability: The compound's properties will determine the suitability of GC-based methods.
This guide explains the "why" behind experimental choices, empowering researchers to select and tailor the most appropriate analytical method for their specific reaction chemistry.
High-Performance Liquid Chromatography (HPLC): The Workhorse Method
HPLC is often the first choice for monitoring reactions of aromatic compounds due to its versatility, robustness, and wide applicability to compounds with varying polarities and thermal stabilities.[2]
Principle and Rationale
Reverse-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). Non-polar compounds interact more strongly with the stationary phase and thus elute later than polar compounds. The strong UV absorbance of the nitroaromatic system in this compound allows for sensitive detection using a UV-Vis detector.
Why HPLC is a superior choice:
-
Broad Applicability: It can analyze the starting material, polar intermediates, and non-volatile products or impurities in a single run.
-
Quantitative Accuracy: With proper calibration, HPLC provides excellent precision and accuracy for determining the concentration of each species, allowing for precise calculation of conversion and yield.
-
Established Methods: Methodologies for analyzing nitroaromatic compounds are well-established, providing a solid foundation for development (e.g., EPA Method 8330B)[3][4].
Detailed Protocol: RP-HPLC for Reaction Monitoring
Objective: To quantify the consumption of this compound and the formation of products over time.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Protocol Steps:
-
Sample Preparation:
-
At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile or the mobile phase). This dilution also serves to precipitate any incompatible salts.
-
Vortex the sample thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter (PTFE is a good choice for organic solvents) into an HPLC vial.[3]
-
-
Chromatographic Conditions:
-
The following conditions serve as a robust starting point and should be optimized for the specific reaction products.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column offering good resolution for aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid improves peak shape for many organic molecules. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 0-15 min: 40% to 95% B; 15-20 min: Hold at 95% B; 20-21 min: 95% to 40% B; 21-25 min: Hold at 40% B | A gradient is essential to elute compounds with a range of polarities. This should be optimized. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A DAD allows for monitoring multiple wavelengths. |
| Injection Vol. | 5 µL | Should be optimized based on sample concentration. |
-
Data Analysis:
-
Identify the peaks for the starting material, intermediates, and products based on their retention times (established by running standards).
-
Integrate the peak area for each component.
-
Calculate the percent conversion of the starting material: % Conversion = [1 - (Area_SM_t / Area_SM_t0)] * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It is particularly useful for identifying unknown byproducts due to the structural information provided by the mass spectrometer.
Principle and Rationale
In GC, a sample is vaporized and injected onto the head of a chromatographic column. Separation occurs as the analyte is carried by a carrier gas (like helium) and partitions between the mobile phase and a stationary phase coated on the column wall. In the mass spectrometer, separated compounds are ionized (typically by electron impact, EI), and the resulting ions are separated by their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a molecular fingerprint.
Why choose GC-MS?
-
High Resolution: Capillary GC columns provide excellent separation efficiency.
-
Definitive Identification: The mass spectrum allows for confident identification of components by comparison to spectral libraries or through fragmentation pattern analysis. While molecular ions of fluorine compounds can sometimes be absent in EI, the fragmentation is often characteristic[5].
-
Sensitivity: MS detectors are highly sensitive, enabling the detection of trace-level impurities.
Detailed Protocol: GC-MS for Impurity Profiling
Objective: To identify and quantify volatile components, including the starting material and potential low-molecular-weight byproducts.
Instrumentation:
-
Gas Chromatograph with an autosampler
-
Mass Spectrometric Detector (e.g., Quadrupole)
Protocol Steps:
-
Sample Preparation:
-
Withdraw and quench a reaction aliquot as described for HPLC.
-
The sample must be soluble in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Perform a further dilution if necessary.
-
Ensure the sample is free of non-volatile materials by passing it through a small plug of silica or using a filter.
-
-
Chromatographic and MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-bleed column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good efficiency. |
| Inlet Temp. | 250 °C | Ensures complete vaporization without thermal degradation. May need optimization. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading for concentrated samples. |
| Oven Program | Start at 80 °C, hold 2 min; Ramp to 280 °C at 15 °C/min; Hold for 5 min | A typical program to separate compounds with varying boiling points. |
| MS Source Temp. | 230 °C | Standard EI source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization | Electron Impact (EI) at 70 eV | Standard ionization energy, provides reproducible fragmentation patterns. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of the starting material and likely byproducts. |
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak. The starting material should show a characteristic fragmentation pattern.
-
Use spectral libraries (e.g., NIST) to identify unknown peaks.
-
NMR Spectroscopy: The Structural Information Powerhouse
NMR spectroscopy is an indispensable tool for reaction monitoring, providing unambiguous structural information in real-time without the need for chromatographic separation.[6][7] Its non-invasive nature makes it perfect for kinetic studies.[8]
Principle and Rationale
NMR detects the magnetic properties of atomic nuclei. For reactions involving this compound, two nuclei are particularly informative:
-
¹H NMR: Monitors the disappearance of the aromatic and methylthio protons of the starting material and the appearance of new signals from the product(s).
-
¹⁹F NMR: The CF₃ group provides a single, sharp resonance in a region of the spectrum that is typically free of other signals.[9] This makes it an exceptionally clean and sensitive probe for monitoring the consumption of the starting material.[10]
Why NMR is a powerful choice:
-
Non-Invasive: Samples can be monitored directly in the reaction solvent (using a deuterated solvent or with solvent suppression techniques).[11]
-
Structural Detail: Provides direct information about the chemical environment of atoms, aiding in the identification of intermediates and products.
-
Quantitative: The area of an NMR peak is directly proportional to the number of nuclei, allowing for straightforward quantification relative to an internal standard.
Detailed Protocol: ¹⁹F NMR for High-Precision Conversion Monitoring
Objective: To accurately determine the reaction conversion by monitoring the CF₃ signal.
Instrumentation:
-
NMR Spectrometer (≥400 MHz) with a fluorine-capable probe.
Protocol Steps:
-
Sample Preparation:
-
Offline Method:
-
At each time point, take a sample from the reactor and quench it.
-
Prepare the NMR sample by adding a known amount of the quenched reaction mixture and a known amount of an internal standard to an NMR tube. Fill with a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Internal Standard: A fluorinated compound that does not react under the reaction conditions and has a chemical shift that does not overlap with other signals is ideal. Benzotrifluoride (δ ≈ -63.7 ppm) is a common choice.[9]
-
-
NMR Acquisition Parameters:
| Parameter | Recommended Setting | Rationale |
| Nucleus | ¹⁹F | Direct observation of the CF₃ group. |
| Pulse Program | Standard single pulse (zg) | A simple pulse-acquire experiment is usually sufficient. |
| Relaxation Delay (d1) | 5 x T₁ | Ensures full relaxation for accurate quantification. Determine T₁ with an inversion-recovery experiment. |
| Number of Scans | 16-64 | Depends on concentration; more scans improve the signal-to-noise ratio. |
| Acquisition Time | ~2-3 seconds | Ensures good digital resolution. |
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peak for the CF₃ group of the starting material and the peak for the internal standard.
-
The ratio of the starting material integral to the internal standard integral will decrease over time, providing a precise measure of consumption.
-
Method Selection and Workflow
Choosing the right analytical method depends on the specific goals of the analysis. The following flowchart provides a decision-making framework.
Caption: Decision tree for selecting the optimal analytical method.
The following diagram illustrates a generalized workflow for reaction monitoring.
Caption: General workflow for offline reaction monitoring.
Conclusion
The successful development of chemical processes involving this compound relies on a robust analytical foundation. By leveraging the complementary strengths of HPLC, GC-MS, and NMR spectroscopy, researchers can gain a comprehensive understanding of their reaction dynamics. HPLC serves as the reliable workhorse for quantification, GC-MS provides unparalleled capability for identifying volatile impurities, and NMR offers exquisite structural detail and a non-invasive window into the reaction as it happens. The protocols and rationale presented in this guide provide the necessary tools to implement effective, self-validating monitoring systems that ensure process control, optimization, and safety.
References
-
Gawarecka, S., et al. (2025). NMR reaction monitoring robust to spectral distortions. ChemRxiv. Available at: [Link]
-
Hein, J., et al. (2021). Reaction Monitoring by NMR. YouTube. Available at: [Link]
-
Gawarecka, S., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. Available at: [Link]
-
Fell, J. T. (2009). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods for Strontium. Available at: [Link]
- Google Patents. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride.
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]
-
PubChem. 4-Fluoro-3-nitrobenzotrifluoride. Available at: [Link]
-
Vione, D., et al. (2014). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology. Available at: [Link]
-
U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
Ye, L. W. Y. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Available at: [Link]
-
Ueyama, J., et al. (2012). New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers. PubMed. Available at: [Link]
-
Ye, F., et al. (2019). Kinetic studies. A) ¹⁹F NMR monitoring experiments of the... ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]
-
MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available at: [Link]
-
Young, R. B., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Available at: [Link]
-
Eurofins. (2022). Analytical Method Summaries. Available at: [Link]
-
Fushimi, A., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Available at: [Link]
-
Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Available at: [Link]
-
Gielen, F., et al. (2016). Fluorogenic, Subsingle-Turnover Monitoring of Enzymatic Reactions Involving NAD(P)H Provides a Generalized Platform for Directed Ultrahigh-Throughput Evolution of Biocatalysts in Microdroplets. PMC - NIH. Available at: [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available at: [Link]
-
Varian, Inc. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. Ingenieria Analitica. Available at: [Link]
-
Young, R. B., et al. (2025). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025. Available at: [Link]
-
JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Available at: [Link]
Sources
- 1. This compound | CAS: 71236-96-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. epa.gov [epa.gov]
- 4. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
Application Note: Characterization of 4-Methylthio-3-nitrobenzotrifluoride using HPLC and NMR Spectroscopy
<
Introduction
4-Methylthio-3-nitrobenzotrifluoride (CAS 71236-96-9) is a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a trifluoromethyl group, a nitro group, and a methylthio group on a benzene ring, imparts unique physicochemical properties that are critical for its role in further chemical transformations.[3][4] Accurate and comprehensive characterization of this compound is paramount to ensure its purity, stability, and suitability for its intended applications. This application note provides detailed protocols for the characterization of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₂S | [2][3] |
| Molecular Weight | 237.20 g/mol | [1][2] |
| Melting Point | 85-86°C | [1] |
| Appearance | Yellow crystal or powder | [4] |
| Purity | ≥97% | [1] |
Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of organic compounds. Its principle lies in the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For this compound, a substituted nitroaromatic compound, RP-HPLC offers excellent resolution and sensitivity.[5][6]
The selection of the mobile phase is critical for achieving optimal separation. A mixture of acetonitrile and water is a common and effective choice for the analysis of nitroaromatic compounds, providing good peak shape and resolution.[5][7][8] The use of high-purity, HPLC-grade solvents is imperative to minimize background noise and ensure reproducible results.[9][10][11]
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)[9]
-
Water (HPLC grade)[10]
-
This compound reference standard (≥97% purity)[1]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (150 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for non-polar to moderately polar compounds like the analyte. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Offers a suitable polarity to achieve good retention and elution of the analyte.[8][12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, ensuring efficient separation without excessive pressure.[8] |
| Injection Volume | 10 µL | A typical volume for analytical injections, balancing sensitivity with potential for peak broadening. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds with nitro groups, providing good sensitivity. |
| Run Time | 10 minutes | Sufficient time to elute the main peak and any potential impurities. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Expected NMR signals for the compound.
Conclusion
The combination of HPLC and NMR spectroscopy provides a robust and comprehensive approach for the characterization of this compound. HPLC is an excellent technique for determining the purity of the compound, ensuring it meets the stringent requirements for its use in pharmaceutical and agrochemical synthesis. NMR spectroscopy provides detailed structural information, confirming the identity and substitution pattern of the molecule. The protocols outlined in this application note offer a reliable framework for researchers, scientists, and drug development professionals to accurately and efficiently characterize this important chemical intermediate.
References
-
Boddu, V. M., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]
-
Popa, G., & Papesa, O. (2009). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. ResearchGate. [Link]
-
Pivetta, T., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]
-
Merck Group. (2022, March 15). The Right Solvent For Your Specific Application. [Link]
-
Omeje, K. O., et al. (2015). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Semantic Scholar. [Link]
-
PubChemLite. This compound (C8H6F3NO2S). [Link]
-
Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
INDOFINE Chemical Company. This compound | 71236-96-9. [Link]
-
Cenmed. 4 Methylthio 3 Nitrobenzotrifluoride. [Link]
-
PubChem. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821. [Link]
-
The Royal Society of Chemistry. (2016). Supplementary Information for... [Link]
-
Nikolova, P., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Chemistry For Everyone. (2023, August 24). What Are Common NMR Solvents? [Video]. YouTube. [Link]
-
SpectraBase. 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. [Link]
-
PrepChem.com. Synthesis of 4-methoxy-3-nitrobenzotrifluoride. [Link]
-
PubChem. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778. [Link]
-
Quora. (2018, October 6). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no... [Link]
-
ResearchGate. Benzotrifluoride and its derivatives considered into this study. [Link]
-
Surur, A. S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods. [Link]
-
Surur, A. S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Semantic Scholar. [Link]
Sources
- 1. This compound | 71236-96-9 | INDOFINE Chemical Company [indofinechemical.com]
- 2. This compound | CAS: 71236-96-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. PubChemLite - this compound (C8H6F3NO2S) [pubchemlite.lcsb.uni.lu]
- 4. innospk.com [innospk.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phmethods.net [phmethods.net]
- 9. HPLC Solvents [merckmillipore.com]
- 10. Solvents [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Strategic Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Utilizing Benzotrifluoride Intermediates
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, with a specialized focus on the strategic incorporation of benzotrifluoride-based intermediates. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of clinically relevant compounds, including kinase inhibitors for oncology.[1][2][3][4] The introduction of a trifluoromethyl (-CF3) group, often via a benzotrifluoride synthon, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5] This guide details the underlying chemical principles, provides validated experimental protocols, and offers expert insights into the practical nuances of these synthetic transformations.
Introduction: The Rationale for Trifluoromethylation in Pyrazolo[3,4-d]pyrimidine Synthesis
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of purine, allowing it to mimic endogenous nucleobases and interact with a wide array of enzymatic targets.[6][7][8] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][9][10] In the quest for novel therapeutics with improved pharmacological profiles, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design.
The trifluoromethyl group (-CF3), in particular, offers several advantages:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation, thereby increasing the drug's half-life.[5]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[5]
-
Modulation of Physicochemical Properties: As a potent electron-withdrawing group, the -CF3 moiety can alter the pKa of nearby functional groups, influencing a molecule's solubility and binding interactions.[5]
Benzotrifluoride and its derivatives serve as readily available and versatile building blocks for introducing the trifluoromethylphenyl motif into complex heterocyclic systems like pyrazolo[3,4-d]pyrimidines.[11][12][13]
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of trifluoromethylated pyrazolo[3,4-d]pyrimidines typically involves a multi-step sequence commencing with the construction of a substituted pyrazole ring, followed by annulation to form the fused pyrimidine system. The benzotrifluoride moiety is usually incorporated at an early stage.
A generalized synthetic workflow is depicted below:
Sources
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kowachemical.com [kowachemical.com]
- 12. Synthesis and antimalarial activity of benzotrifluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 4-Methylthio-3-nitrobenzotrifluoride
Welcome to the technical support center for the synthesis of 4-Methylthio-3-nitrobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this synthesis. The synthesis of this compound can be approached through two primary synthetic routes: the nitration of 4-(methylthio)benzotrifluoride or the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzotrifluoride with a methylthiolate source. This guide will cover optimization and troubleshooting for both pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing this compound:
-
Electrophilic Nitration: This route involves the direct nitration of 4-(methylthio)benzotrifluoride. The methylthio (-SCH₃) group is an ortho-, para- director, while the trifluoromethyl (-CF₃) group is a meta-director. Their combined influence directs the incoming nitro group to the desired position.
-
Nucleophilic Aromatic Substitution (SNAr): This approach starts with 4-chloro-3-nitrobenzotrifluoride and involves the displacement of the chloride with a methylthiolate anion (e.g., from sodium thiomethoxide).[1] The strong electron-withdrawing effects of the nitro and trifluoromethyl groups activate the aromatic ring for nucleophilic attack.
Q2: I am observing low yields in my nitration reaction. What are the likely causes and solutions?
Low yields in the nitration of 4-(methylthio)benzotrifluoride can stem from several factors:
-
Incomplete Reaction: The benzotrifluoride ring is deactivated towards electrophilic substitution. To drive the reaction to completion, consider increasing the reaction time, cautiously raising the temperature, or employing a more potent nitrating agent like fuming nitric acid.[2]
-
Product Loss During Work-up: The product may have some solubility in the aqueous work-up solution. Ensure the work-up procedure is optimized. If the product does not precipitate upon quenching with ice water, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is recommended.[3]
-
Side Reactions: Over-nitration or oxidation of the methylthio group can lead to byproducts and reduce the yield of the desired product.
Q3: My SNAr reaction with sodium thiomethoxide is sluggish. How can I improve the reaction rate?
If the nucleophilic substitution of 4-chloro-3-nitrobenzotrifluoride is slow, consider the following:
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMSO, DMF, or NMP are generally effective at solvating the nucleophile and accelerating the reaction.
-
Temperature: Increasing the reaction temperature will typically increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.
-
Purity of Reagents: Ensure that the 4-chloro-3-nitrobenzotrifluoride and sodium thiomethoxide are of high purity. Impurities can interfere with the reaction.
Q4: I am observing the formation of multiple isomers in my nitration reaction. How can I improve the regioselectivity?
The formation of isomers is a common challenge in the nitration of substituted benzenes.[2][4] To favor the formation of this compound:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 to 10 °C) to enhance selectivity.[5] Higher temperatures can lead to the formation of other nitro isomers.[4][6]
-
Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 4-(methylthio)benzotrifluoride with efficient stirring. This helps to maintain a low concentration of the nitronium ion and dissipate heat from the exothermic reaction.[2]
-
Choice of Nitrating Agent: While a stronger nitrating agent can improve yield, it may decrease selectivity. A standard mixture of concentrated nitric acid and sulfuric acid is often a good starting point. The use of sulfuric acid as a cosolvent may sometimes lead to the formation of more of the 4- and 6-nitro isomers in other systems.[4][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction due to the deactivating nature of the trifluoromethyl group. | Increase reaction time, cautiously increase temperature, or use a more potent nitrating system (e.g., fuming nitric acid).[2] |
| Product loss during work-up or purification. | Optimize the work-up procedure. If the product is an oil or remains in solution after quenching, perform a liquid-liquid extraction.[3] For purification, carefully select the recrystallization solvent to minimize loss. | |
| Formation of Dark-Colored Byproducts (Tars) | Oxidation of the methylthio group or over-nitration. | Maintain low reaction temperatures and ensure controlled, slow addition of the nitrating agent.[2] |
| Impurities in the starting material. | Ensure the purity of the starting 4-(methylthio)benzotrifluoride before nitration. | |
| Mixture of Nitro Isomers | Competing directing effects of the substituents. | Maintain low reaction temperatures (0 °C or lower) to improve selectivity.[2] |
| Reaction temperature is too high. | Strictly control the temperature, keeping it as low as feasible for the reaction to proceed. Over-nitration is more likely at higher temperatures.[2] | |
| Excess of nitrating agent. | Use a controlled molar excess of the nitrating agent. | |
| Difficulty in Isolating the Product | The product is an oil and does not crystallize. | During work-up, if the product "oils out" instead of crystallizing, ensure the solution is not overly supersaturated. Purification by column chromatography may be necessary. |
| The product is soluble in the work-up solvent (water). | Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration
This protocol outlines a general procedure for the nitration of 4-(methylthio)benzotrifluoride.
Materials:
-
4-(methylthio)benzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 4-(methylthio)benzotrifluoride to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-(methylthio)benzotrifluoride over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
If a solid precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.
-
If no solid forms, extract the aqueous mixture with dichloromethane (3 x 50 mL).[3]
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via SNAr
This protocol provides a general method for the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzotrifluoride.
Materials:
-
4-chloro-3-nitrobenzotrifluoride
-
Sodium thiomethoxide
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-nitrobenzotrifluoride in DMSO or DMF.
-
Add sodium thiomethoxide portion-wise to the solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water and brine to remove the solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Reaction Pathway Diagram
Caption: Primary synthetic routes to this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the nitration synthesis.
References
- Monsanto Co. (1987). Process for the preparation of nitro-substituted benzotrifluoride compounds (EP0129528B1). Google Patents.
- Occidental Chemical Corporation. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride (WO1988010247A1). Google Patents.
-
European Patent Office. (1987). Process for the preparation of nitro-substituted benzotrifluoride compounds. Retrieved from [Link]
-
FINETECH INDUSTRY LIMITED. (n.d.). This compound. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of m-nitrobenzotrifluoride. Eureka. Retrieved from [Link]
- Prasad, K. R. S., et al. (2015). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. International Journal of ChemTech Research, 7(2), 849-854.
-
World Intellectual Property Organization. (2001). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Retrieved from [Link]
- Curran, D. P., et al. (2000). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Fluorous Chemistry (pp. 79-105). Springer, Berlin, Heidelberg.
- Copelli, S., et al. (2017). The nitration of 2,4-dichloro benzotrifluoride. Organic Process Research & Development, 21(7), 996-1004.
- Ni, Y., & Kroutil, W. (2024).
- Zhang, Y., et al. (2022). Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling. Beilstein Journal of Organic Chemistry, 18, 1286-1294.
- Google Patents. (n.d.). Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
- Al-Zuhairi, A. J. (2018). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Journal of Engineering, 24(7), 1-13.
- Monsanto Co. (1987). Process for the preparation of nitro-substituted benzotrifluoride compounds (EP0129528B1). Google Patents.
-
Lookchem. (n.d.). Cas 5188-07-8,Sodium thiomethoxide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-nitrobenzotrifluoride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-nitrobenzotrifluoride. Retrieved from [Link]
-
PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Common byproducts in the synthesis of substituted nitrobenzotrifluorides.
Technical Support Center: Synthesis of Substituted Nitrobenzotrifluorides
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted nitrobenzotrifluorides. These compounds are critical building blocks in the pharmaceutical and agrochemical industries. However, their synthesis can be challenging, often leading to a mixture of products that complicates purification and reduces yields. This guide is designed to provide you with practical, field-proven insights to help you troubleshoot common issues and optimize your synthetic protocols. We will delve into the causality behind byproduct formation and provide self-validating steps to help you achieve your desired product with higher purity and yield.
Part 1: FAQs - Byproducts in the Nitration of Benzotrifluorides
The direct nitration of benzotrifluoride or its substituted derivatives is the most common synthetic route. The powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group is a double-edged sword: it deactivates the ring, requiring harsh reaction conditions, and primarily directs substitution to the meta position. However, other isomers and byproducts are frequently observed.
Question 1: I am trying to synthesize 3-nitrobenzotrifluoride, but I am getting a significant amount of ortho- and para-isomers. Why is this happening and how can I improve the meta-selectivity?
Answer: This is a classic challenge in the nitration of benzotrifluoride. While the -CF₃ group is strongly meta-directing, the formation of ortho and para isomers is thermodynamically and kinetically possible.
Causality: The trifluoromethyl group deactivates all positions on the benzene ring towards electrophilic attack. However, it deactivates the ortho and para positions more strongly than the meta position due to its strong negative inductive effect (-I). This difference in deactivation is what leads to preferential meta substitution. Despite this, forcing conditions (high temperatures, strong acid mixtures) can provide enough energy to overcome the activation barrier for ortho and para substitution, leading to a mixture of isomers.[1]
Troubleshooting & Optimization:
-
Temperature Control is Critical: The selectivity of the nitration is highly dependent on the reaction temperature. Running the reaction at a controlled low temperature, typically between 0°C and 10°C, is crucial to favor the formation of the meta isomer.[1] In some cases, temperatures as low as -40°C have been utilized to maximize selectivity.[2][3]
-
Choice of Nitrating Agent and Co-solvent: The composition of your nitrating mixture significantly impacts isomer distribution.
-
A standard mixture is concentrated nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄).[1]
-
Interestingly, it has been observed that the presence of sulfuric acid can sometimes increase the formation of the para and other isomers compared to using nitric acid alone.[2][4] If you are observing high levels of these byproducts, consider a trial reaction using fuming nitric acid without sulfuric acid, while maintaining strict temperature control.
-
-
Order of Addition: A slow, dropwise addition of benzotrifluoride to the chilled nitrating mixture ensures that the exothermic reaction does not lead to localized temperature spikes, which can decrease selectivity.[3][5]
| Parameter | Condition A (Typical) | Condition B (Optimized for meta) | Expected Outcome |
| Temperature | 25-50°C | 0-10°C | Lower temperature minimizes ortho/para byproduct formation.[1] |
| Nitrating Agent | HNO₃ / H₂SO₄ | Fuming HNO₃ | May reduce the formation of certain isomers.[2] |
| Addition Rate | Rapid | Slow, dropwise | Prevents local hotspots, improving selectivity.[3][5] |
Question 2: My reaction is producing dinitrobenzotrifluorides. How can I prevent this over-nitration?
Answer: The formation of dinitrated byproducts is a common issue, especially when the reaction is pushed for higher conversion of the starting material.
Causality: Once the first nitro group is introduced, the ring becomes even more deactivated. However, under the harsh conditions required for the initial nitration, a second nitration can occur. The initial nitro group will also direct the second incoming nitro group, further complicating the product mixture.
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a minimal excess of the nitrating agent. A molar equivalent of 1.0 to 1.2 of nitric acid relative to the benzotrifluoride is often sufficient for mononitration. Using a large excess (3 to 10 molar equivalents) will significantly increase the rate of dinitration.[3][5][6]
-
Reaction Time: Monitor the reaction progress closely using a suitable analytical technique (e.g., GC-MS or TLC). Stop the reaction as soon as the starting material is consumed to a satisfactory level. Extended reaction times will inevitably lead to the formation of dinitrated products.
-
Temperature: As with isomer control, lower temperatures will disfavor the more difficult second nitration step.
Part 2: FAQs - Hydrolysis and Other Side Reactions
Beyond issues of regioselectivity, other chemical side reactions can lead to significant byproduct formation.
Question 3: I have an unknown byproduct that appears to be a benzoic acid derivative. What is it and how is it formed?
Answer: You are likely observing the hydrolysis of the trifluoromethyl group, leading to the formation of a carboxylic acid (e.g., 3-nitrobenzoic acid).
Causality: The -CF₃ group is generally stable, but it can be susceptible to hydrolysis under strongly acidic and aqueous conditions, particularly at elevated temperatures.[7] When the nitration mixture is quenched with water or during workup, the combination of residual strong acid and water can facilitate the conversion of the -CF₃ group to a -COOH group. The rate of this hydrolysis increases rapidly in sulfuric acid concentrations above ~65 mole percent.[8]
Troubleshooting & Optimization:
-
Quenching Procedure:
-
Pour the reaction mixture slowly onto a large amount of crushed ice. This rapidly dilutes the acid and dissipates the heat of neutralization, minimizing the risk of hydrolysis.
-
Neutralize the aqueous layer promptly but carefully with a cold, dilute base solution (e.g., sodium bicarbonate or sodium carbonate) until the pH is neutral.[3][5][9]
-
-
Sulfuric Acid Concentration: If hydrolysis is a persistent issue, consider reaction conditions that use less or no sulfuric acid, or ensure the concentration does not exceed the threshold where hydrolysis becomes significant.[8]
Workflow for Minimizing Hydrolysis Byproducts
Caption: Workflow to minimize hydrolysis of the -CF₃ group.
Part 3: Troubleshooting Guide - A Step-by-Step Protocol
Protocol for Optimizing the Mononitration of Benzotrifluoride
This protocol is designed as a self-validating system to help you systematically eliminate byproducts.
-
Reaction Setup & Temperature Control (The Foundation):
-
Charge a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel with the nitrating agent (e.g., a 1:1 mixture of concentrated HNO₃ and H₂SO₄).
-
Cool the flask to 0°C using an ice-salt bath. Validation Check: Ensure the internal temperature is stable at 0 ± 2°C before proceeding.
-
-
Substrate Addition (Kinetics vs. Selectivity):
-
Add benzotrifluoride dropwise from the dropping funnel over a period of 1-2 hours.[3][5] The key is to maintain the internal temperature below 10°C.
-
Validation Check: If the temperature rises above 10°C, pause the addition. A temperature spike indicates the addition is too fast, which will compromise selectivity.
-
-
Reaction Monitoring (Avoiding Over-Reaction):
-
After the addition is complete, let the reaction stir at 0-5°C.
-
Take small aliquots every 30 minutes and quench them in ice water, extract with a small amount of dichloromethane, and analyze by GC-MS.
-
Validation Check: Compare the ratio of starting material to the desired product and byproducts. Stop the reaction when the starting material consumption has plateaued or when the dinitro-byproduct begins to increase significantly.
-
-
Workup (Preventing Hydrolysis):
-
Pour the reaction mixture slowly and with vigorous stirring into a beaker containing a large volume of crushed ice.[2][6]
-
Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with cold water, followed by a cold, saturated sodium bicarbonate solution, and finally with brine.
-
Validation Check: Check the pH of the aqueous layer after the bicarbonate wash to ensure it is neutral or slightly basic. This confirms the removal of residual acid, preventing post-reaction hydrolysis.
-
-
Purification (Isolating the Target):
Decision Tree for Troubleshooting Synthesis
Caption: A troubleshooting decision tree for common issues.
References
- Process for the preparation of nitro-substituted benzotrifluoride compounds - Patent 0129528.
- EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents.
- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents.
- 3-Nitrobenzotrifluoride 98-46-4 wiki - Guidechem.
- US3984488A - Dinitration of nitrobenzotrifluoride - Google Patents.
- Process for the preparation of nitro-substituted benzotrifluoride compounds - European Patent Office.
- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents.
- Electrophilic aromatic substitution. Part III. The nitration and acid-catalysed hydrolysis of benzylidyne trifluoride - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- CA1212699A - Nitro-substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents.
- Some trisubstituted benzotrifluorides.
- The mono-nitration of benzotrifluoride - IDEALS.
- Nitro-substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - European Patent Office.
Sources
- 1. Page loading... [guidechem.com]
- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 6. Process for the preparation of nitro-substituted benzotrifluoride compounds - Patent 0129528 [data.epo.org]
- 7. Electrophilic aromatic substitution. Part III. The nitration and acid-catalysed hydrolysis of benzylidyne trifluoride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. US3984488A - Dinitration of nitrobenzotrifluoride - Google Patents [patents.google.com]
- 9. CA1212699A - Nitro-substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]
Troubleshooting low yield in the synthesis of 4-Methylthio-3-nitrobenzotrifluoride
Technical Support Center: Synthesis of 4-Methylthio-3-nitrobenzotrifluoride
Welcome to our dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who may be encountering challenges, particularly low yields, in this multi-step synthesis. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The synthesis of this compound is a robust two-step process. However, like any chemical transformation, it has critical parameters that must be carefully controlled to ensure a high yield of the final product. This guide will walk you through potential pitfalls and their remedies.
Overview of the Synthetic Pathway
The most common and industrially relevant route to this compound involves a two-step sequence starting from 4-chlorobenzotrifluoride.
-
Electrophilic Aromatic Substitution (Nitration): The first step is the nitration of 4-chlorobenzotrifluoride to form 4-chloro-3-nitrobenzotrifluoride. This is a critical step where regioselectivity is key to maximizing the yield of the desired intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): The second step involves the displacement of the chloride in 4-chloro-3-nitrobenzotrifluoride with a methylthiolate source, typically sodium thiomethoxide, to yield the final product.
The overall workflow is summarized in the diagram below.
Technical Support Center: Purification of 4-Methylthio-3-nitrobenzotrifluoride
Welcome to the technical support center for the purification of 4-Methylthio-3-nitrobenzotrifluoride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of purifying this compound from complex reaction mixtures. Our aim is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. Typically, the synthesis involves the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzotrifluoride with a methylthiolate source. Based on this, the most common impurities include:
-
Unreacted Starting Material: Residual 4-chloro-3-nitrobenzotrifluoride.
-
Oxidation Byproducts: 4-(Methylsulfinyl)-3-nitrobenzotrifluoride (sulfoxide) and 4-(methylsulfonyl)-3-nitrobenzotrifluoride (sulfone) can form if the reaction is exposed to oxidizing conditions.
-
Disulfide Impurities: Dimethyl disulfide (CH₃S-SCH₃) can be generated from the oxidation of the methylthiolate reagent.
-
Isomeric Impurities: Depending on the purity of your starting materials, you may have isomeric forms of the product.
-
Residual Solvents: Solvents used in the reaction and work-up, such as DMF, DMSO, or THF, may be present.
Q2: My purified product is a yellow oil, but I was expecting a solid. What could be the reason?
A2: While this compound can be a low-melting solid, the presence of even minor impurities can result in it appearing as an oil or a waxy solid. This is a common observation and usually indicates the need for further purification. Consider techniques like crystallization from a different solvent system or preparative chromatography to remove the impurities that are depressing the melting point.
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring your purification.[1][2] Use a suitable mobile phase, typically a mixture of hexane and ethyl acetate, to achieve good separation between your product and impurities. Visualization under UV light is effective for these aromatic compounds. For more quantitative analysis and to assess the final purity, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[3][4][5]
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Persistent Impurities After Initial Work-up
Symptom: Your crude product, after aqueous work-up and solvent evaporation, shows multiple spots on TLC, including those corresponding to starting material and potential byproducts.
Cause: The initial extraction may not have been efficient in removing all impurities. Some byproducts may have similar solubility to your desired product.
Solution:
-
Optimize Extraction: During the work-up, ensure you are using the appropriate organic solvent and that the pH of the aqueous phase is controlled to maximize the partitioning of your product into the organic layer while potentially leaving some impurities behind.
-
Proceed to Chromatography: For complex mixtures, direct purification by column chromatography is often the most effective approach.[6]
Problem 2: Difficulty in Achieving Crystallization
Symptom: Attempts to crystallize the product from a single solvent or a solvent mixture result in an oil or amorphous solid.
Cause: The purity of the material may be insufficient for crystallization, or the chosen solvent system is not optimal. The presence of impurities can inhibit the formation of a crystal lattice.
Solution:
-
Solvent Screening: Experiment with a variety of solvents with different polarities. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include hexanes, heptane, isopropanol, or mixtures of these with a more polar solvent like ethyl acetate or toluene.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling often leads to the precipitation of amorphous material.
-
Seeding: If you have a small amount of pure, solid product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
-
Further Purification: If crystallization remains challenging, it is a strong indication that further purification by chromatography is necessary to remove the inhibitors of crystallization.
Problem 3: Co-elution of Impurities During Column Chromatography
Symptom: During column chromatography, one or more impurities elute at a very similar Rf to your product, making separation difficult.
Cause: The polarity of the impurity is very close to that of this compound. This is common with isomeric impurities or the sulfoxide byproduct.
Solution:
-
Optimize the Mobile Phase:
-
Solvent Strength: Fine-tune the ratio of your non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents. A shallower gradient or isocratic elution with a lower percentage of the polar solvent can improve resolution.
-
Solvent System: Sometimes, changing the solvent system entirely can alter the selectivity. For example, substituting ethyl acetate with dichloromethane or using a ternary mixture (e.g., hexane/dichloromethane/ethyl acetate) can be effective.
-
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. For aromatic compounds, stationary phases with phenyl-hexyl ligands can offer different selectivity due to π-π interactions.[7]
-
Preparative HPLC: For very challenging separations, preparative reverse-phase HPLC can provide superior resolution.
Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most common and versatile method for purifying this compound.
1. Preparation:
- TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product spot.
- Sample Adsorption: Dissolve your crude product in a minimal amount of dichloromethane. Add silica gel (1-2 times the weight of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading the sample as a solution.
2. Column Packing:
- Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar mobile phase.
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
- Add a layer of sand on top of the packed silica gel.
3. Elution:
- Carefully add the dry-loaded sample onto the sand layer.
- Begin elution with the least polar solvent mixture determined from your TLC analysis.
- You can use either an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase). A shallow gradient is often beneficial for separating closely eluting compounds.
- Collect fractions and monitor them by TLC.
4. Product Isolation:
- Combine the pure fractions containing your product.
- Evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This method is suitable if your crude product is relatively pure (>90%) and can yield a high-purity solid product.
1. Solvent Selection:
- Place a small amount of your crude product in a test tube.
- Add a small volume of a test solvent and observe the solubility at room temperature.
- If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
- If the compound is soluble at room temperature, the solvent is not suitable.
- Test solvents like isopropanol, ethanol, hexanes, or mixtures such as ethyl acetate/hexanes.
2. Recrystallization Procedure:
- Dissolve the crude product in the minimum amount of the chosen hot solvent.
- If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
- Allow the solution to cool slowly to room temperature.
- Once crystals start to form, you can place the flask in an ice bath to maximize the yield.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
- Dry the crystals under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: A typical workflow for the purification of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting purification challenges.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >99% | High purity, scalable, cost-effective | Only suitable for relatively pure starting material |
| Flash Column Chromatography | 95-99% | Good for complex mixtures, versatile | Can be time-consuming, uses significant solvent |
| Preparative HPLC | >99.5% | Excellent separation for difficult mixtures | Expensive, lower throughput |
References
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
CDN Science. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Retrieved from [Link]
-
Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]
-
ACS Publications. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
-
ResearchGate. (n.d.). Green Synthesis of Aryl Thioethers through Cu-catalysed C-S Coupling of Thiols and Aryl Boronic Acids in Water. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]
-
CORE. (n.d.). The Preparation of Aryl Thioethers by Reaction of Aromatic Halogen Compounds with Cuprous Thiophenolate or Cuprous Thiobutylate. Retrieved from [Link]
- Google Patents. (n.d.). CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
- Google Patents. (n.d.). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. Retrieved from [Link]
- Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
Google Patents. (2000). (12) United States Patent. Retrieved from [Link]
-
Wordpress. (n.d.). Metal-catalyzed Approaches to Aryl Thioethers. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Retrieved from [Link]
-
RSC Publishing. (2018). Synthesis, and single crystal structure of fully-substituted polynitrobenzene derivatives for high-energy materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. Retrieved from [Link]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography? Retrieved from [Link]
-
International Journal of Research in Ayurveda and Pharmacy. (n.d.). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). Retrieved from [Link]
-
Haz-Map. (n.d.). 4-Chloro-3-nitrobenzotrifluoride. Retrieved from [Link]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
Sources
Benzotrifluoride Synthesis: A Technical Support Guide to Removing Unreacted Starting Materials
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of benzotrifluoride, focusing on the effective removal of unreacted starting materials. Drawing from established chemical principles and field-proven insights, this document offers troubleshooting advice and detailed protocols to ensure the synthesis of high-purity benzotrifluoride.
Introduction: The Challenge of Purity in Benzotrifluoride Synthesis
Benzotrifluoride (BTF), a critical building block in the pharmaceutical and agrochemical industries, is most commonly synthesized by the fluorination of benzotrichloride with hydrogen fluoride (HF)[1][2]. While the reaction is robust, achieving high purity of the final product can be challenging due to the presence of unreacted starting materials and chlorinated intermediates. Incomplete reaction can leave residual benzotrichloride, while partial fluorination can result in impurities such as α,α-difluoro-α-chlorotoluene. The presence of these impurities can significantly impact the outcome of subsequent reactions, making their removal a critical step in the overall synthetic workflow. This guide provides a comprehensive overview of the most effective techniques for purifying crude benzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude benzotrifluoride?
A1: The most common impurities are unreacted benzotrichloride and partially fluorinated intermediates, such as α,α-difluoro-α-chlorotoluene[3][4]. You may also have residual acidic impurities like hydrogen chloride (HCl) and unreacted hydrogen fluoride (HF).
Q2: What is the most common industrial method for purifying benzotrifluoride?
A2: Fractional distillation is the most widely used method for purifying benzotrifluoride on an industrial scale[3]. This technique separates compounds based on their different boiling points.
Q3: Are there other essential purification steps besides distillation?
A3: Yes, an aqueous workup is crucial for removing acidic impurities before distillation. This typically involves washing the crude product with water and a basic solution like sodium carbonate or sodium bicarbonate to neutralize and remove any remaining HCl and HF[4][5][6].
Q4: How can I confirm the purity of my final benzotrifluoride product?
A4: Gas chromatography (GC) is the most common and effective analytical technique for assessing the purity of benzotrifluoride and identifying any residual impurities.[3][4]
Troubleshooting Guide
Issue 1: Poor Separation During Fractional Distillation
Symptoms:
-
The boiling point does not stabilize during distillation.
-
GC analysis of the collected fractions shows significant cross-contamination.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inefficient Distillation Column | The fractionating column may not have enough theoretical plates to separate compounds with close boiling points. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Distillation Rate is Too High | A fast distillation rate does not allow for proper vapor-liquid equilibrium to be established within the column, leading to poor separation. | Reduce the heating rate to ensure a slow and steady distillation. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second. |
| Flooding of the Column | Excessive heating can cause the liquid to be carried up the column in slugs, preventing proper separation. | If you observe a large pool of liquid in the column, reduce the heating rate immediately and allow the liquid to drain back into the distilling flask before resuming at a gentler rate.[7] |
Issue 2: Emulsion Formation During Aqueous Workup
Symptoms:
-
A stable, milky layer forms between the organic and aqueous phases, making separation difficult.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Vigorous Shaking | Overly aggressive shaking of the separatory funnel can lead to the formation of a stable emulsion. | Gently invert the separatory funnel several times to mix the layers instead of vigorous shaking. |
| Presence of Surfactant-like Impurities | Certain impurities can act as emulsifying agents. | Add a small amount of a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer can help to break the emulsion. Letting the mixture stand for a period of time may also allow the layers to separate. |
Issue 3: Persistent Acidic Impurities After Washing
Symptoms:
-
The purified benzotrifluoride is still acidic (as tested with pH paper on a wet sample).
-
Undesired side reactions in subsequent steps that are sensitive to acid.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Washing | A single wash may not be sufficient to remove all acidic impurities. | Perform multiple washes with a saturated sodium bicarbonate or sodium carbonate solution until the aqueous layer is no longer acidic. Be sure to vent the separatory funnel frequently, as the neutralization reaction produces carbon dioxide gas[6]. |
| Hydrolysis of Starting Material | Benzotrichloride can hydrolyze to form benzoic acid, which is an acidic impurity. | A thorough wash with a basic solution should remove benzoic acid. Ensure complete neutralization by testing the pH of the final aqueous wash. |
Experimental Protocols
Protocol 1: Aqueous Workup for Neutralization of Acidic Impurities
This protocol describes the neutralization and removal of acidic byproducts from the crude benzotrifluoride reaction mixture.
Materials:
-
Crude benzotrifluoride
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Filter funnel and filter paper
Procedure:
-
Transfer the crude benzotrifluoride to a separatory funnel of appropriate size.
-
Add an equal volume of deionized water and gently invert the funnel 5-10 times. Allow the layers to separate and discard the lower aqueous layer.
-
Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and gently invert, venting frequently to release the pressure from the evolved CO₂ gas.
-
Allow the layers to separate and test the pH of the aqueous layer. Continue washing with fresh portions of sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Perform a final wash with an equal volume of brine to help remove dissolved water from the organic layer.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to absorb any remaining water. Swirl the flask until the drying agent no longer clumps together.
-
Filter the dried organic layer into a round-bottom flask suitable for distillation.
Protocol 2: Purification by Fractional Distillation
This protocol details the fractional distillation of the washed and dried crude benzotrifluoride to separate it from unreacted starting materials and byproducts.
Materials:
-
Washed and dried crude benzotrifluoride in a round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Add a few boiling chips to the round-bottom flask containing the crude benzotrifluoride.
-
Assemble the fractional distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head.
-
Insulate the fractionating column with glass wool or aluminum foil to maintain an efficient temperature gradient[7].
-
Begin heating the distillation flask gently.
-
Observe the temperature and collect any low-boiling fractions in a separate receiving flask.
-
As the temperature approaches the boiling point of benzotrifluoride (102 °C at atmospheric pressure), the distillation rate should be controlled to 1-2 drops per second.
-
Collect the fraction that distills at a stable temperature corresponding to the boiling point of benzotrifluoride.
-
Monitor the temperature closely. A sharp increase in temperature indicates that a higher-boiling impurity, such as benzotrichloride (boiling point 221 °C), is beginning to distill. At this point, stop the distillation.
-
Analyze the collected fractions by GC to determine their purity.
Visualization of the Purification Workflow
Caption: Workflow for the purification of crude benzotrifluoride.
Safety Considerations
-
Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic substance that can cause severe burns upon contact with skin, which may not be immediately painful[8]. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including HF-resistant gloves (e.g., nitrile over neoprene), a lab coat, and chemical splash goggles. An HF exposure kit containing calcium gluconate gel should be readily accessible[9].
-
Benzotrichloride: Benzotrichloride is a corrosive and toxic compound[10]. Avoid inhalation and skin contact by using appropriate PPE and working in a fume hood.
-
Benzotrifluoride: Benzotrifluoride is a flammable liquid and an irritant[11][12]. Keep away from ignition sources and handle with care.
-
Pressure Release: When neutralizing acidic solutions with sodium bicarbonate or carbonate, be aware of the production of CO₂ gas and vent the separatory funnel frequently to prevent pressure buildup.
References
- US Patent 3,950,445 A, Process for the production of benzotrifluoride, Google P
-
The fractional distillation of crude oil | Class experiment | RSC Education. Available at: [Link]
-
Purification: Fractional Distillation - Department of Chemistry : University of Rochester. Available at: [Link]
- US Patent 2009/0238740 A1, Method of removing fluoride impurities from trona and preparation of sodium bicarbonate, Google P
-
Purification by fractional distillation | - ChemBAM. Available at: [Link]
-
Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed. Available at: [Link]
-
5.3D: Step-by-Step Procedures for Fractional Distillation - Chemistry LibreTexts. Available at: [Link]
-
Process for preparing benzotrifluoride and its derivatives - European Patent Office. Available at: [Link]
- US Patent 4,532,353 A, Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation, Google P
-
Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis - ResearchGate. Available at: [Link]
-
(Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem. Available at: [Link]
- US Patent 4,242,286 A, Process for preparing benzotrifluoride and its derivatives, Google P
-
UPDATED How To Set-Up and Perform Fractional Distillation #Science - YouTube. Available at: [Link]
-
Component Trapping in Distillation Towers: Causes, Symptoms and Cures. Available at: [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. Available at: [Link]
- [ - Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro - Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=CV6P0621
-
Benzyl Chloride, Benzal Chloride, and Benzotrichloride - ResearchGate. Available at: [Link]
- A process for reducing sodium fluoride content in trona or soda ash - Google Patents.
- US Patent 5,603,811 A, Process for the treatment of an aqueous solution mainly containing nitric acid and hydrofluoric acid, Google P
-
How Do You Troubleshoot Common Distillation Column Issues? - Chemistry For Everyone. Available at: [Link]
-
How to remove traces of acidic impurity or water? - ResearchGate. Available at: [Link]
-
Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications. Available at: [Link]
-
Safe handling of Hydrofluoric acid and Hydrogen fluoride - ETH Zürich. Available at: [Link]
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing). Available at: [Link]
-
Preparation of Extra-pure Na2CO3 Powder with Crystallization Techniques for Low-Background Scintillation Crystal Growth - ResearchGate. Available at: [Link]
-
Chemical refining - GEA. Available at: [Link]
-
VAPOR-LIQUID EQUILIBRIUM DATA COLLECTION Chemistry Data Series - Dechema. Available at: [Link]
-
Safe Handling, Storage and Disposal of Hydrofluoric Acid - UAB. Available at: [Link]
-
Benzene, (trifluoromethyl)- - the NIST WebBook. Available at: [Link]
-
Treatment of Hydrogen Fluoride Generated from the F-gases Decomposition Processes. Available at: [Link]
- US Patent 4,379,026 A, Process for the purification of benzaldehyde, Google P
-
8.6: Common Extraction Washes - Chemistry LibreTexts. Available at: [Link]
-
Effects of filtration methods on the neutralization yield of crude marine fish oil - CABI Digital Library. Available at: [Link]
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC - NIH. Available at: [Link]
- EP Patent 0,763,587 A1, Process for neutralizing acidic components in refineries, Google P
-
Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed. Available at: [Link]
-
Hydrofluoric Acid Safe Handling Guidelines - Environmental Health & Safety. Available at: [Link]
- US Patent 6,353,118 B1, Dewatering and purification of crude pyrrolidine, Google P
-
The Effects Of Washing The Organic Layer With Sodium Carbonate - Sciencing. Available at: [Link]
- US Patent 4,062,930 A, Method of production of anhydrous hydrogen fluoride, Google P
-
Benzyl Chloride, Benzal Chloride, and Benzotrichloride | Request PDF - ResearchGate. Available at: [Link]
-
PRODUCTION OF HYDROGEN FLUORIDE BY PROCESSING FLUORINE-CONTAINING WASTES AND BY-PRODUCTS OF MODERN INDUSTRIES - WIT Press. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]
- 4. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 5. Benzotrifluoride | 98-08-8 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ethz.ch [ethz.ch]
- 9. uab.edu [uab.edu]
- 10. scanningtech.com [scanningtech.com]
- 11. researchgate.net [researchgate.net]
- 12. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the Technical Support Center dedicated to Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yield and purity. Drawing from established principles and field-proven insights, this resource provides in-depth, actionable solutions to common challenges encountered during SNAr reactions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the SNAr reaction, providing a solid foundation for troubleshooting.
Q1: What is the fundamental mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction?
A1: The SNAr reaction is a two-step addition-elimination mechanism.[1][2] First, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4][5] In the second, typically faster step, the leaving group departs, and the aromaticity of the ring is restored.[1][2] The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial as they stabilize the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.[1][6][7][8]
Q2: Why is the reactivity of halogens as leaving groups in SNAr reactions (F > Cl > Br > I) the reverse of that in SN2 reactions?
A2: The inverted order of leaving group ability is a hallmark of the SNAr mechanism. The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[3][9][10][11] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This accelerates the formation of the intermediate.[11][12] While the C-F bond is strong, its cleavage occurs in the fast, rearomatization step and therefore does not impact the overall reaction rate.[12]
Q3: What are the ideal solvents for SNAr reactions and why?
A3: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are generally preferred for SNAr reactions.[11][13] These solvents can effectively solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and more reactive.[13] Protic solvents, like water or alcohols, can form hydrogen bonds with the nucleophile, which reduces its nucleophilicity and slows down the reaction.[13]
Q4: How do I choose an appropriate base for my SNAr reaction?
A4: The choice of base depends on the nucleophile. If you are using a neutral nucleophile like an alcohol or an amine, a base is required to deprotonate it and increase its nucleophilicity.[13] For instance, an alcohol is a much weaker nucleophile than its corresponding alkoxide.[13] Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH) for alcohols, and triethylamine (Et₃N) or diisopropylethylamine (DIPEA) for amines. The base should be strong enough to deprotonate the nucleophile but not so strong that it leads to unwanted side reactions.
Troubleshooting Guide: Low Yield & Incomplete Conversion
This guide provides a systematic approach to diagnosing and resolving issues of low yield in your SNAr reactions.
Problem: My SNAr reaction is showing low conversion to the desired product.
Below is a logical workflow to troubleshoot this common issue.
Caption: Troubleshooting workflow for low SNAr reaction yields.
Q5: My aryl halide lacks strong electron-withdrawing groups. How can I improve the yield?
A5: If your substrate is not sufficiently activated, the reaction will be sluggish.[6]
-
Increase Temperature: Many SNAr reactions require elevated temperatures (e.g., 80-150 °C) to proceed at a reasonable rate.[11]
-
Use a Stronger Nucleophile: A more potent nucleophile can sometimes compensate for a less activated substrate.
-
Consider Alternative Mechanisms: For unactivated aryl halides, traditional SNAr is often not feasible. Metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Ullmann condensation, may be more appropriate.[14] In some cases, with a very strong base, the reaction may proceed through a benzyne intermediate via an elimination-addition mechanism.[1][2]
Q6: I am observing multiple spots on my TLC plate. What are the common side reactions and how can I minimize them?
A6: Side product formation is a frequent challenge. Here are some common culprits and their solutions:
-
Di-substitution: If your aromatic substrate has more than one leaving group, you might observe double substitution. To favor mono-substitution, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[13]
-
Reaction with Solvent (Solvolysis): Nucleophilic solvents, such as alcohols, can compete with your intended nucleophile, especially at high temperatures. It is advisable to use a non-reactive, polar aprotic solvent.[13]
-
Hydrolysis: The presence of water can lead to the formation of hydroxy-substituted byproducts. Ensure anhydrous reaction conditions by using dry solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[11][13]
-
Competing Reactions at Different Positions: For substrates with multiple potential leaving groups, regioselectivity can be an issue. The electronic environment of the ring dictates the preferred site of substitution. Modifying the nucleophile or reaction conditions can sometimes alter this selectivity.[13]
Advanced Optimization Strategies
Q7: Can I use a catalyst to improve my SNAr reaction?
A7: Yes, catalysis can be a powerful tool.
-
Phase-Transfer Catalysis (PTC): When dealing with a reaction between a water-soluble nucleophile and an organic-soluble substrate, a phase-transfer catalyst can be employed. These catalysts, often quaternary ammonium or phosphonium salts, transport the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[15][16]
-
Base Catalysis: As mentioned, bases can be used to generate a more potent nucleophile from its protonated form.[17]
Data Presentation: Solvent and Leaving Group Effects
To aid in your experimental design, the following tables summarize key parameters for SNAr reactions.
Table 1: Properties of Common Solvents for SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| DMSO | Polar Aprotic | 47 | 189 | Excellent for SNAr; can be difficult to remove. |
| DMF | Polar Aprotic | 37 | 153 | Good for SNAr; can decompose at high temperatures to form dimethylamine.[11] |
| Acetonitrile | Polar Aprotic | 38 | 82 | Lower boiling point, easier to remove. |
| THF | Polar Aprotic | 7.5 | 66 | Less polar, may be less effective. |
| Methanol | Polar Protic | 33 | 65 | Can solvate nucleophiles, reducing reactivity; may act as a competing nucleophile. |
| Water | Polar Protic | 80 | 100 | Generally avoided unless using phase-transfer catalysis due to nucleophile solvation and potential for hydrolysis. |
Table 2: Relative Reactivity of Leaving Groups in SNAr Reactions
| Leaving Group | Relative Rate | Rationale |
| -F | Highest | High electronegativity activates the ring for nucleophilic attack.[3][9] |
| -NO₂ | High | Strong electron-withdrawing group, good leaving group in SNAr.[9] |
| -Cl | Moderate | Less activating than -F. |
| -Br | Moderate | Similar reactivity to -Cl.[9] |
| -I | Lowest | Least electronegative halogen, provides the least activation for the initial attack.[3][9] |
Experimental Protocols
General Protocol for a Typical SNAr Reaction:
This protocol provides a general framework. Specific quantities and conditions should be optimized for your particular reaction.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.).
-
Solvent and Nucleophile Addition: Add the appropriate anhydrous polar aprotic solvent (e.g., DMSO or DMF). Add the nucleophile (1.0-1.2 eq.). If the nucleophile is a solid, it can be added along with the aryl halide.
-
Base Addition (if necessary): If using a neutral nucleophile (e.g., an alcohol or amine), add a suitable base (1.1-1.5 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Visualization of the SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr reactions.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
U.S. National Library of Medicine. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
-
Royal Society of Chemistry. Meisenheimer complexes as hidden intermediates in the aza-SNAr mechanism. [Link]
-
University of Bristol Research Portal. Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. [Link]
-
Wiley Online Library. Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. [Link]
-
American Chemical Society. Solvent-Controlled Leaving-Group Selectivity in Aromatic Nucleophilic Substitution. [Link]
-
Chemistry Stack Exchange. Favourability of leaving groups in nucleophilic aromatic substitution. [Link]
-
U.S. National Library of Medicine. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
Royal Society of Chemistry. Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]
-
Frontiers. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]
-
YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
ResearchGate. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
-
American Chemical Society. Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. [Link]
-
Chemistry LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Semantic Scholar. Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. [Link]
-
JoVE. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). [Link]
-
WordPress.com. Reaction in Water/aqueous Surfactants/PTC. [Link]
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. [Link]
-
Royal Society of Chemistry. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
WordPress.com. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
ResearchGate. (PDF) Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. [Link]
-
U.S. National Library of Medicine. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
ResearchGate. Optimization of organophotochemical SNAr reaction. [Link]
-
Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]
-
Royal Society of Chemistry. Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
-
YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reaction in Water/aqueous Surfactants/PTC - Wordpress [reagents.acsgcipr.org]
- 16. spcmc.ac.in [spcmc.ac.in]
- 17. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Regioselectivity of Nitration in Benzotrifluoride Derivatives
Welcome to the technical support center for the regioselective nitration of benzotrifluoride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a nitro group onto this challenging scaffold. Here, we address common experimental issues in a direct question-and-answer format, grounded in mechanistic principles to empower you to not only solve problems but also to understand the underlying chemistry.
Part 1: Core Principles of Nitrating Benzotrifluoride
Before troubleshooting, it is crucial to understand the electronic nature of the benzotrifluoride system. The trifluoromethyl (-CF3) group is a powerful deactivating group due to the strong inductive electron withdrawal (-I effect) of the highly electronegative fluorine atoms.[1] This effect pulls electron density away from the aromatic ring, making it significantly less reactive towards electrophiles like the nitronium ion (NO₂⁺) compared to benzene.[2]
Unlike groups with lone pairs (like -OCH₃) which can donate electron density via resonance (+R effect), the -CF₃ group has no such stabilizing capability.[3][4] Consequently, when electrophilic attack occurs, the resulting carbocation intermediates (sigma complexes) are destabilized. However, the destabilization is most pronounced when the positive charge is on the carbon atom directly attached to the -CF₃ group, which occurs in the resonance structures for ortho and para attack.[5] The intermediate for meta attack avoids this particularly unfavorable arrangement, making it the least destabilized (or most stable) pathway.[1][5] This directs the incoming electrophile to the meta position, making the -CF₃ group a strong meta-director.[6]
Mechanism: The Directing Effect of the -CF₃ Group
The preference for meta substitution is a direct consequence of the relative stabilities of the carbocation intermediates formed during the reaction.
Caption: Relative stability of sigma complexes in the nitration of benzotrifluoride.
Part 2: Troubleshooting Guide
This section addresses specific problems encountered during the nitration of benzotrifluoride derivatives.
Q1: My reaction is yielding a high percentage of the ortho or para isomer instead of the expected meta product. What went wrong?
A1: While the -CF₃ group is a strong meta-director, deviations can occur. The most common causes for poor regioselectivity are reaction temperature and the presence of other directing groups.
-
Probable Cause 1: High Reaction Temperature.
-
Explanation: Nitration is an exothermic reaction.[7] At higher temperatures, the reaction has enough energy to overcome the activation barriers for the less favorable ortho and para pathways, leading to a loss of selectivity.[8] Kinetic control, which favors the meta product, is best achieved at lower temperatures.
-
Solution:
-
Maintain strict temperature control, ideally between -10°C and 10°C, using an ice-salt or acetone/dry ice bath.[9][10]
-
Add the nitrating agent (or the benzotrifluoride substrate) dropwise to the reaction mixture to manage the exotherm.[11][12]
-
Ensure vigorous stirring to dissipate localized heating.
-
-
-
Probable Cause 2: Competing Directing Groups.
-
Explanation: If your benzotrifluoride derivative has other substituents, their directing effects must be considered. A powerful ortho, para-directing group (e.g., -OH, -OR, -NH₂) will compete with and can override the meta-directing influence of the -CF₃ group.
-
Solution:
-
Analyze the combined directing effects of all substituents. If an activating ortho, para-director is present, expect a mixture of products.
-
Consider using a protecting group strategy for highly activating groups like amines or hydroxyls before nitration.
-
Alternative nitrating systems that are more sensitive to steric hindrance might improve selectivity in some cases.
-
-
Q2: The reaction is very sluggish, and I'm getting low conversion to the nitrated product. How can I improve the yield?
A2: Low reactivity is the hallmark of nitrating a deactivated ring like benzotrifluoride.[13] Insufficiently strong reaction conditions are the primary cause of low conversion.
-
Probable Cause 1: Insufficiently Potent Nitrating Agent.
-
Explanation: The standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) electrophile.[14][15] The concentration of H₂SO₄ is critical; it acts as a catalyst and dehydrating agent, pushing the equilibrium towards the formation of NO₂⁺.[16] For a deactivated ring, a high concentration of the electrophile is necessary.
-
Solution:
-
Increase the proportion of sulfuric acid in the mixed acid. A common ratio for deactivated substrates is 2:1 or 3:1 (v/v) H₂SO₄:HNO₃.
-
Use fuming nitric acid or fuming sulfuric acid (oleum) to create a more potent nitrating mixture.[11][13]
-
Consider alternative nitrating agents like nitronium tetrafluoroborate (NO₂BF₄), which provides a pre-formed source of the electrophile and can be effective even at low temperatures.[9][17]
-
-
-
Probable Cause 2: Insufficient Reaction Time or Temperature.
-
Explanation: While low temperature is key for selectivity, a temperature that is too low can stall the reaction. Deactivated substrates require more time to react.
-
Solution:
-
Monitor the reaction progress using TLC or GC-MS.[18] Continue the reaction until the starting material is consumed. This may require several hours.
-
If the reaction is clean but incomplete after an extended period, consider allowing the reaction mixture to slowly warm to room temperature for the final hour to push it to completion. Be aware this may slightly decrease regioselectivity.
-
-
Q3: I'm observing significant polysubstitution (dinitration). How can I prevent this?
A3: The introduction of one nitro group further deactivates the ring, making a second nitration event difficult but not impossible, especially under harsh conditions.
-
Probable Cause: Excessively Harsh Conditions.
-
Explanation: High temperatures, prolonged reaction times after the initial nitration is complete, or a large excess of the nitrating agent can provide enough energy to force a second nitro group onto the ring.[8][19]
-
Solution:
-
Use a controlled stoichiometry. A slight excess (1.1 to 1.5 equivalents) of nitric acid is often sufficient.[11]
-
Maintain low reaction temperatures (0-10°C).
-
Monitor the reaction closely and quench it (e.g., by pouring onto ice) as soon as the starting material has been consumed to prevent over-reaction.[13]
-
-
Q4: The reaction is producing a lot of dark, tar-like byproducts. What is causing this, and how can I minimize it?
A4: Dark discoloration is typically a sign of oxidative side reactions.[13][18]
-
Probable Cause: Oxidation of the Aromatic Ring.
-
Explanation: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures or in the presence of impurities, it can oxidize the aromatic substrate or product, leading to complex, polymeric, and often dark-colored byproducts.[8]
-
Solution:
-
Strict Temperature Control: This is the most critical factor. Keep the reaction cold to minimize the rate of oxidation relative to nitration.
-
Slow Addition: Add the substrate to the mixed acid slowly to prevent localized temperature spikes.
-
Purity of Reagents: Ensure the starting benzotrifluoride is pure. Impurities can sometimes catalyze decomposition or oxidation pathways.[18]
-
Degas Solvents: If using a co-solvent, ensure it is inert and free of oxidizable impurities.
-
-
Troubleshooting Flowchart
Caption: A step-by-step guide to diagnosing common nitration issues.
Part 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the standard starting conditions for the nitration of unsubstituted benzotrifluoride?
A typical starting point involves slowly adding benzotrifluoride to a pre-cooled (0-5°C) mixture of concentrated sulfuric acid and concentrated nitric acid (e.g., 2:1 v/v). The reaction is stirred at this temperature and monitored until completion.
FAQ 2: What are the key safety precautions when working with mixed acid nitrations?
-
Corrosivity: Mixed acid is extremely corrosive and can cause severe chemical burns.[20][21] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves (butyl rubber or Viton), safety goggles, a face shield, and a lab coat.[20][21]
-
Exothermic Reaction: Nitrations are highly exothermic and can lead to thermal runaway if not controlled. Always perform the reaction in a well-ventilated fume hood with an ice bath on standby.[20]
-
Quenching: Quench the reaction by pouring it slowly onto a large amount of crushed ice with stirring. Never add water directly to the concentrated acid mixture, as this can cause violent spattering.[22]
-
Spills: Have an appropriate spill kit with a neutralizer (e.g., sodium bicarbonate) readily available.
FAQ 3: How does the presence of a co-solvent affect the reaction?
In some cases, an inert co-solvent like dichloromethane or sulfolane can be used.[11] This can help moderate the reaction temperature and improve stirring for viscous mixtures. However, the solvent must be completely inert to the strong oxidizing and acidic conditions to avoid unwanted side reactions.
Part 4: Reference Experimental Protocol
Synthesis of 3-Nitrobenzotrifluoride
This protocol is a standard laboratory-scale procedure. All operations must be performed in a certified fume hood.
Materials:
-
Benzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Sodium Bicarbonate (Saturated Solution)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 20 mL of concentrated H₂SO₄.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add 10 mL of concentrated HNO₃ to the sulfuric acid via the dropping funnel while maintaining the temperature below 10°C. This creates the nitrating mixture.
-
Once the nitrating mixture is prepared and cooled, slowly add 10 g of benzotrifluoride dropwise via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for 2 hours. Monitor the reaction progress by taking small aliquots and analyzing via GC or TLC (e.g., using a 9:1 hexanes:ethyl acetate mobile phase).
-
Once the reaction is complete, slowly pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring.
-
Allow the ice to melt. The crude product will separate as an oil. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
Data Summary: Factors Affecting Regioselectivity
The following table summarizes the general effects of key parameters on the outcome of the reaction.
| Parameter | Condition | Effect on Regioselectivity (Meta-Product) | Effect on Reaction Rate/Yield |
| Temperature | Low (-10 to 10°C) | Increases (Favors kinetic product) | Decreases |
| High (> 25°C) | Decreases (Allows competing pathways) | Increases (Risk of byproducts) | |
| Nitrating Agent | Std. HNO₃/H₂SO₄ | Good | Moderate |
| Fuming HNO₃/H₂SO₄ | Good | Increases | |
| NO₂BF₄ | Excellent | High (can be faster at low temps) | |
| Acid Ratio | Low H₂SO₄ | May Decrease | Low |
| (H₂SO₄:HNO₃) | High H₂SO₄ (>2:1) | Increases (Higher [NO₂⁺]) | Increases |
References
- An In-depth Technical Guide on the Ortho, Para Directing Effects of the Trifluoromethoxy Substituent - Benchchem. (n.d.).
- A Comparative Analysis of Ortho- and Para-Trifluoromethoxy Group Directing Effects in Electrophilic Aromatic Substitution - Benchchem. (n.d.).
- Electrophilic substitution-Nitration of aromatic rings. (n.d.).
- Nitration reaction safety - YouTube. (2024, June 7).
- MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022, December 16).
- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents. (n.d.).
- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents. (n.d.).
- US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents. (n.d.).
- Solved Why is the trifluoromethyl group meta directing in | Chegg.com. (2011, March 2).
- NITRATING ACID MIXTURE, SPENT - CAMEO Chemicals - NOAA. (n.d.).
- Troubleshooting guide for the nitration of fluorinated benzoic acids - Benchchem. (n.d.).
- Process for the preparation of nitro-substituted benzotrifluoride compounds - European Patent Office. (1987, May 13).
- Process for the preparation of nitro-substituted benzotrifluoride compounds - Patent 0129528. (n.d.).
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29).
- Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Nitrating mixture - Sciencemadness Wiki. (2015, October 10).
- Mixed Nitrating Acid, Less Than 50% (HNO3) - AWS. (2024, June 18).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
- Notes on Electrophilic Substitution Mechanism in Nitration - Unacademy. (n.d.).
- Why is nitration done at comparatively low temperatures? - Quora. (2018, November 17).
- Electrophilic Aromatic Nitration - YouTube. (2011, May 11).
- EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents. (n.d.).
- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents. (n.d.).
- Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry. (2018, February 2).
- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - Frontiers. (2024, May 15).
- Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene - AIP Publishing. (n.d.).
- Site-Selective Nitration of Aryl Germanes at Room Temperature | Organic Letters. (2023, September 26).
- The mono-nitration of benzotrifluoride - IDEALS - University of Illinois. (2013, April 30).
- "troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid" - Benchchem. (n.d.).
- Troubleshooting low yield in 5-Nitrovanillin nitration - Benchchem. (n.d.).
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC - NIH. (2017, December 18).
-
the nitration of 2,4-dichloro benzotrifluoride. - IRIS . (n.d.). Retrieved from
Sources
- 1. Solved Why is the trifluoromethyl group meta directing in | Chegg.com [chegg.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. quora.com [quora.com]
- 9. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]
- 12. Process for the preparation of nitro-substituted benzotrifluoride compounds - Patent 0129528 [data.epo.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. science-revision.co.uk [science-revision.co.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Nitrating mixture - Sciencemadness Wiki [sciencemadness.org]
- 17. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. eastharbourgroup.com [eastharbourgroup.com]
- 22. NITRATING ACID MIXTURE, SPENT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Optimization of the Smiles Rearrangement for Thioether Synthesis
Welcome to the technical support center for the optimization of the Smiles rearrangement for thioether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the Smiles rearrangement and how is it applied to thioether synthesis?
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] In the context of thioether synthesis, it involves the migration of an activated aryl group from a sulfur atom to another heteroatom or carbon nucleophile within the same molecule, or more relevantly for direct thioether synthesis, the rearrangement of a molecule where a sulfur nucleophile displaces a leaving group on an aromatic ring. A common variant for this purpose is the Truce-Smiles rearrangement, where a carbanion acts as the nucleophile.[2][4]
Q2: What is the fundamental mechanism of the Smiles rearrangement?
The reaction proceeds via a spirocyclic Meisenheimer complex intermediate.[1][4] The key steps are:
-
Base-mediated deprotonation of the nucleophile (e.g., a thiol).
-
Intramolecular nucleophilic attack of the resulting anion on the ipso-carbon of the activated aromatic ring.
-
Formation of a transient, negatively charged spirocyclic intermediate (Meisenheimer complex).
-
Expulsion of the leaving group and subsequent rearomatization to yield the final thioether product.
Q3: What are the key factors influencing the success of a Smiles rearrangement for thioether synthesis?
The success of this rearrangement is highly dependent on several factors:
-
Aromatic Ring Activation: The aromatic ring undergoing substitution must be sufficiently electron-deficient. This is typically achieved by placing electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) at the ortho and/or para positions to the leaving group.[2]
-
Nature of the Leaving Group: A good leaving group is crucial for the final rearomatization step. Common leaving groups include sulfones, sulfonamides, and halides.
-
Nucleophilicity of the Sulfur Moiety: The sulfur nucleophile must be sufficiently reactive to initiate the intramolecular attack. The choice of base and reaction solvent plays a critical role in modulating this.
-
Solvent: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they can stabilize the charged Meisenheimer intermediate.[4]
-
Base: The base is typically used in stoichiometric amounts to deprotonate the nucleophile and facilitate the reaction.[4][5] The choice of base depends on the pKa of the nucleophile.
Q4: What are the common side reactions or failure modes?
Common issues include:
-
Intermolecular SNAr: If the substrate concentration is too high, intermolecular reactions can compete with the desired intramolecular rearrangement.
-
Decomposition of Starting Material: Harsh reaction conditions (e.g., strong bases, high temperatures) can lead to the degradation of sensitive substrates.
-
Failure to Form the Meisenheimer Complex: This can occur if the aromatic ring is not sufficiently activated or if the nucleophile is not reactive enough.
-
Reversibility of the Meisenheimer Complex Formation: If the leaving group is poor, the Meisenheimer complex may revert to the starting material instead of proceeding to the product.
Troubleshooting Guide
This section provides a detailed guide to troubleshoot common problems encountered during the Smiles rearrangement for thioether synthesis.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Insufficient Aromatic Ring Activation:
-
Diagnosis: Review the electronic properties of your aryl ring. The presence of strong electron-withdrawing groups is critical.
-
Solution: If possible, redesign the substrate to include additional or more potent electron-withdrawing groups.
-
-
Poor Leaving Group:
-
Diagnosis: The leaving group may not be sufficiently labile.
-
Solution: Consider modifying the substrate to incorporate a better leaving group, such as a sulfone or a halide.
-
-
Inappropriate Base or Solvent:
-
Diagnosis: The chosen base may not be strong enough to deprotonate the sulfur nucleophile, or the solvent may not adequately stabilize the Meisenheimer intermediate.
-
Solution: Screen a variety of bases and solvents. A summary of common choices is provided in the table below.
-
| Base | Solvent | Typical Use Case |
| K₂CO₃, Cs₂CO₃ | DMF, DMSO | Mild conditions for acidic thiols. |
| NaH, KH | THF, Dioxane | Stronger, non-nucleophilic bases for less acidic thiols. |
| t-BuOK | t-BuOH, THF | A strong, hindered base suitable for many applications. |
| DBU, DIPEA | Acetonitrile, CH₂Cl₂ | Organic bases for sensitive substrates. |
-
Reaction Temperature Too Low:
-
Diagnosis: The activation energy for the rearrangement may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.
-
Problem 2: Formation of Significant Side Products
Possible Causes and Solutions:
-
Intermolecular Reactions:
-
Diagnosis: The formation of dimeric or polymeric byproducts suggests intermolecular pathways are competing.
-
Solution: Employ high-dilution conditions by adding the substrate slowly to the reaction mixture over an extended period. This favors the intramolecular pathway.
-
-
Oxidation of the Thiol/Thioether:
-
Diagnosis: The presence of disulfide or sulfoxide/sulfone byproducts indicates oxidation.
-
Solution: Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
-
Base-Induced Decomposition:
-
Diagnosis: A complex mixture of unidentifiable products often points to substrate degradation.
-
Solution: Use a milder base or lower the reaction temperature. The use of a base with a pKa closely matched to the substrate's nucleophilic proton can be beneficial.
-
Experimental Workflow and Key Checkpoints
The following workflow diagram illustrates the key decision points and troubleshooting loops in optimizing the Smiles rearrangement for thioether synthesis.
Caption: A workflow diagram for optimizing the Smiles rearrangement.
Mechanism Visualization
The following diagram illustrates the general mechanism of the Smiles rearrangement for thioether synthesis.
Caption: The general mechanism of the Smiles rearrangement.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete visual representation.
References
- The Truce–Smiles rearrangement and related reactions: a review. (URL not available)
-
A Critical Review on Recent Advances in Base-Assisted Smiles Rearrangement. Current Organic Chemistry, 26(13), 1303-1310. [Link]
- Modern Aspects of the Smiles Rearrangement. SciSpace. (URL not available)
- Advancing Sulfinyl Radical Chemistry: An Asymmetric Smiles Rearrangement with Chiral Sulfoxides. PMC - NIH. (URL not available)
- Iron-Catalyzed SO2-Retaining Smiles Rearrangement through Decarboxylation.
- Radical Smiles Rearrangement: An Upd
- Optimization of the reaction conditions a.
- Smiles Rearrangement in Synthetic Chemistry.
- Optimization of the reaction conditions a.
-
Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters. [Link]
- Thioether Formation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)
- Recent Advances in The Smiles Rearrangement: New Opportunities for Arylation. Research Explorer The University of Manchester. (URL not available)
- Smiles rearrangement. Grokipedia. (URL not available)
- Smiles rearrangement. chemeurope.com. (URL not available)
- Asymmetric synthesis of tertiary thiols and thioethers. PMC - NIH. (URL not available)
- Recent Advances in the Smiles Rearrangement: New Opportunities for Aryl
- Synthesis of some 5-substituted 2-aminobenzenethiols and their conversion into phenothiazines via Smiles rearrangement. Journal of the Chemical Society C. (URL not available)
- Generation and Rearrangement of Thioethers for Self-Reinforcing Thermosets and Semi-crystalline Thermoplastic Photopolymers. Deep Blue Repositories. (URL not available)
- Mechanistic insights into Smiles rearrangement. Focus on π–π stacking interactions along the radical cascade. Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)
Sources
Technical Support Center: Column Chromatography Protocols for the Purification of Nitroaromatic Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of nitroaromatic compounds using column chromatography. Here, we will address common challenges, provide robust troubleshooting strategies, and answer frequently asked questions in a direct, Q&A format. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying nitroaromatic compounds?
Answer: For the vast majority of nitroaromatic compounds, silica gel is the stationary phase of choice for normal-phase column chromatography.[1][2] The electron-withdrawing nature of the nitro group(s) makes these compounds relatively polar. The surface of silica gel is rich in acidic silanol groups (Si-OH), which act as hydrogen bond donors and create a polar environment. This allows for effective separation based on the polarity of the nitroaromatic compounds and other components in the mixture.[3]
In specific cases, other stationary phases may be considered:
-
Alumina (Al₂O₃): Can be used for less acidic compounds. It is available in neutral, basic, or acidic forms. However, its high reactivity can sometimes lead to compound degradation, a known risk with thermally sensitive nitroaromatics.[3][4]
-
Reverse-Phase (e.g., C18-bonded silica): While more common in HPLC, reverse-phase flash chromatography can be used for highly polar nitroaromatics.[5][6] In this mode, a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7]
-
Phenyl-bonded Silica: This stationary phase can offer unique selectivity for aromatic compounds due to π-π stacking interactions between the phenyl groups on the silica and the aromatic ring of the analyte.[5][8] This can be particularly useful for separating isomers that are difficult to resolve on standard silica.[5]
Q2: How do I select the right mobile phase (eluent) for my separation?
Answer: The selection of the mobile phase is critical and is best determined empirically using Thin-Layer Chromatography (TLC).[2][9][10] The goal is to find a solvent system that provides good separation between your target compound and impurities, with an ideal Retention Factor (Rf) of 0.25 to 0.35 for the target compound.[10] An Rf in this range ensures the compound spends enough time interacting with the stationary phase for effective separation without requiring excessively large volumes of solvent.[9]
A Systematic Approach to Solvent Selection:
-
Start with a Nonpolar/Polar Mixture: A common starting point for nitroaromatics on silica gel is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[11]
-
Run TLC Plates: Spot your crude mixture on several TLC plates and develop them in solvent systems of varying polarity (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).
-
Analyze the Results:
-
If all spots remain at the baseline, the solvent is not polar enough. Increase the proportion of the polar component.
-
If all spots run to the solvent front (Rf ≈ 1), the solvent is too polar. Decrease the proportion of the polar component.
-
-
Fine-Tune: Once you find a system that moves the target compound to the desired Rf range, check for separation from other spots. You may need to try different solvent combinations (e.g., substituting dichloromethane for ethyl acetate) to improve selectivity.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Common nonpolar base solvent. |
| Toluene | 2.4 | 111 | Can provide π-π interactions, aiding in the separation of aromatic compounds. |
| Dichloromethane (DCM) | 3.1 | 40 | Good general-purpose solvent for a wide range of polarities. Low boiling point is easy to remove. |
| Diethyl Ether | 2.8 | 35 | Volatile and flammable. Can be a good alternative to DCM or Ethyl Acetate. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent, versatile polar solvent. Often paired with hexanes. |
| Acetone | 5.1 | 56 | More polar than EtOAc. Can be useful for eluting more polar compounds. |
| Methanol (MeOH) | 5.1 | 65 | Very polar. Used in small percentages to significantly increase mobile phase strength. |
| Data compiled from various sources.[2][11] |
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of nitroaromatic compounds.
Problem: My compound is not eluting from the column, even with a very polar solvent system.
-
Possible Cause 1: Irreversible Adsorption/Decomposition. Nitroaromatic compounds can be sensitive, and the acidic surface of silica gel can sometimes catalyze decomposition or lead to very strong, irreversible binding.[6] This is particularly true for compounds with other functional groups that are sensitive to acid, such as certain amines or acetals.
-
Diagnostic Test: Before running a large-scale column, perform a stability test. Dissolve a small amount of your crude product in your chosen eluent, add a pinch of silica gel, and stir it for a few hours. Monitor the mixture by TLC against a control sample (without silica) to see if the spot corresponding to your product disappears or if new, lower Rf spots (decomposition products) appear.[6]
-
Solution: If decomposition is confirmed, you can try deactivating the silica gel. This is done by pre-treating the silica with a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v) added to the mobile phase.[3] This neutralizes the most acidic sites on the silica surface. Alternatively, switching to a less reactive stationary phase like neutral alumina might be necessary.
-
-
Possible Cause 2: Incorrect Solvent System. You may have misjudged the polarity required, or the solvent bottles may have been mixed up.[6]
Problem: My compound is eluting as a broad band with significant tailing.
-
Possible Cause 1: Strong Acid-Base Interactions. The nitro group is electron-withdrawing, but other functional groups on your molecule (e.g., an amino group) might be basic. These basic sites can interact very strongly with the acidic silanol groups on the silica surface, leading to a slow, drawn-out elution process (tailing).
-
Solution: As mentioned above, adding a small amount of a competitive base like triethylamine (0.1-1%) or ammonia (in methanol) to your eluent can drastically improve peak shape.[3] These additives compete for the active acidic sites on the silica, preventing the analyte from binding too strongly.
-
-
Possible Cause 2: Column Overload. Loading too much sample onto the column is a common cause of poor peak shape.[12] The stationary phase becomes saturated, and the separation equilibrium cannot be properly established.
-
Solution: A general rule of thumb for good resolution is to load the column with an amount of crude material that is 1-5% of the mass of the silica gel.[3] If you are seeing broad peaks, reduce the sample load on your next attempt.
-
-
Possible Cause 3: Poor Column Packing. If the silica bed is not packed uniformly, it can lead to channels forming. The solvent and sample will travel faster through these channels, leading to band broadening and poor separation.
-
Solution: Ensure you are using a proper packing technique (e.g., slurry packing) to create a homogenous, stable column bed. Tapping the column gently as the silica settles can help remove air pockets.
-
Problem: My nitroaromatic compound appears to be decomposing during chromatography.
-
Possible Cause: Thermal or Acidic Instability. Some nitroaromatic compounds are thermally labile or sensitive to acid.[4] The heat generated from the exothermic adsorption of the solvent onto the silica surface, combined with the acidity of the silica, can be enough to cause degradation.[4]
-
Solution 1: Use Deactivated Silica. As described previously, neutralizing the silica with a base like triethylamine can mitigate acid-catalyzed decomposition.[3]
-
Solution 2: Run the Column "Cold". If you suspect thermal decomposition, packing and running the column in a cold room or with a cooling jacket can sometimes help.
-
Solution 3: Minimize Residence Time. Use a slightly more polar solvent system than what TLC might suggest is "perfect." This will elute the compound faster, reducing its contact time with the stationary phase. Flash chromatography, which uses pressure to increase flow rates, is inherently better for this than gravity chromatography.[1]
-
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];
} enddot Caption: Decision tree for troubleshooting common column chromatography issues.
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
This protocol outlines the essential first step of developing an effective solvent system for your column.
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., DCM or EtOAc).
-
Spot the Plate: Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate. Make the spot as small as possible.
-
Prepare Developing Chambers: Prepare several chambers (e.g., beakers covered with a watch glass) with different solvent systems of varying polarity (e.g., 10%, 20%, 40% EtOAc in Hexanes).
-
Develop the Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline.[10] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let the solvent evaporate. Visualize the spots under a UV lamp. If compounds are not UV-active, use an appropriate chemical stain.
-
Analyze and Select: Calculate the Rf value for your target compound in each system. Choose the solvent system that gives an Rf between 0.25 and 0.35 and provides the best separation from major impurities.[10]
Protocol 2: Running a Gradient Elution Column
A gradient elution, where the polarity of the mobile phase is increased over time, is highly effective for separating complex mixtures with components of widely varying polarities.[13][14]
-
Pack the Column: Pack the column with silica gel using a nonpolar solvent (e.g., hexanes) as the slurry solvent. This is your "Solvent A".
-
Prepare Solvents: Prepare your starting eluent ("Solvent A," e.g., 100% Hexanes or 5% EtOAc/Hexanes) and a more polar final eluent ("Solvent B," e.g., 50% EtOAc/Hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of solvent (preferably the starting eluent) and load it carefully onto the top of the silica bed. Alternatively, for compounds with poor solubility, perform a "dry load" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[15]
-
Begin Elution: Start eluting with 2-3 column volumes of Solvent A. This will elute very nonpolar impurities.
-
Increase Polarity: Gradually increase the polarity of the eluent. This can be done stepwise (e.g., switching from 5% EtOAc to 10% EtOAc, then 20%, etc.) or by continuously mixing Solvent B into the reservoir containing Solvent A.[16][17]
-
Collect Fractions: Collect fractions continuously throughout the run.
-
Monitor Fractions: Use TLC to analyze the collected fractions to determine which ones contain your purified compound.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];
} enddot Caption: A typical workflow for performing gradient column chromatography.
Safety Considerations
Nitroaromatic compounds should be handled with extreme caution.[18] Many are toxic, mutagenic, and potentially carcinogenic.[19] Some poly-nitrated aromatics are explosive and can be sensitive to heat, shock, or friction.[4][20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[21]
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhaling dust or vapors.[18][21]
-
Thermal Hazards: Be aware that nitro compounds can decompose exothermically.[4] Avoid excessive heating during solvent removal (rotary evaporation).
-
Waste Disposal: Dispose of all waste containing nitroaromatic compounds according to your institution's hazardous waste protocols.
This guide is intended to provide a solid foundation for your purification protocols. Remember that each separation is unique, and empirical testing through TLC is the most reliable way to ensure a successful outcome.
References
- Benchchem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds.
- MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- Benchchem. (n.d.). Performance characteristics of different chromatographic columns for nitro compound analysis.
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- LCGC International. (n.d.). Gradient Elution, Part One: Intuition.
- Biocompare. (2023). Chromatography Column Selection Guide.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- Unknown Source. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards.
- SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
- Thawley, A. R. (1968). Reduction and detection of aromatic nitro-compounds on thin layers of silica gel.
- Patrick, W. A. (1926). Stabilizer for nitrated organic compounds. U.S. Patent No. 1,596,622. Washington, DC: U.S.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- YouTube. (2024). Nitration reaction safety.
- Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development.
- New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ResearchGate. (2025). Nitration of Aromatic Compounds on Silica Sulfuric Acid.
- Reddit. (2022). troubleshooting column chromatography.
- Unknown Source. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method.
- Parales, R. E., et al. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(2), 229-273.
- Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?.
- LCGC International. (2015). Pragmatic Rules for GC Column Selection.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- Chromedia. (n.d.). Introduction to Gradient Elution.
- Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation.
- University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
- University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC.
- Teledyne ISCO. (2020). Chromatography Troubleshooting.
- Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know.
- Benchchem. (n.d.). Technical Support Center: Purification of 1,2,3-Trimethyl-4-nitrobenzene.
- ResearchGate. (2025). Environmentally benign synthesis of aromatic nitro compounds using silica supported inorganic nitrates.
- Reddit. (2021). Gradient Column Chromatography how to?.
- Unknown Source. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies.
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 3. sorbtech.com [sorbtech.com]
- 4. icheme.org [icheme.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. biocompare.com [biocompare.com]
- 9. m.youtube.com [m.youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chromatography [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Introduction to Gradient Elution - Introduction to Gradient Elution - Chromedia [chromedia.org]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. reddit.com [reddit.com]
- 17. immun.lth.se [immun.lth.se]
- 18. nj.gov [nj.gov]
- 19. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 21. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Methylthio-3-nitrobenzotrifluoride and 4-Chloro-3-nitrobenzotrifluoride in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and feasibility of a synthetic route. Among the vast array of aromatic intermediates, substituted benzotrifluorides are of significant interest due to the unique properties conferred by the trifluoromethyl group. This guide provides an in-depth, objective comparison of the reactivity of two such analogs, 4-Methylthio-3-nitrobenzotrifluoride and 4-Chloro-3-nitrobenzotrifluoride, with a focus on their utility in nucleophilic aromatic substitution (SNAr) reactions. This comparison is grounded in mechanistic principles and supported by experimental evidence to aid in the rational design of synthetic strategies.
Introduction: The Structural and Electronic Landscape
Both this compound and 4-Chloro-3-nitrobenzotrifluoride share a common scaffold: a benzene ring activated by two potent electron-withdrawing groups, a nitro group (-NO₂) and a trifluoromethyl group (-CF₃). These groups are positioned meta to each other, and they work in concert to significantly reduce the electron density of the aromatic ring, rendering it highly susceptible to attack by nucleophiles. The key distinction between these two molecules lies in the nature of the leaving group at the 4-position: a methylthio (-SCH₃) group versus a chloro (-Cl) group. This difference profoundly influences the overall reactivity of the molecule in SNAr reactions.
The general mechanism for an SNAr reaction involves a two-step addition-elimination process. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group, which leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups.
Theoretical Framework for Reactivity Comparison
The relative reactivity of these two compounds in SNAr reactions is governed by two primary factors: the electronic effect of the leaving group on the electrophilicity of the reaction center and the intrinsic ability of the leaving group to depart.
Electronic Effects of the Substituents
The reactivity of an aromatic ring in SNAr is enhanced by electron-withdrawing substituents that can stabilize the negatively charged Meisenheimer complex formed during the reaction.[3] Both the nitro and trifluoromethyl groups are powerful electron-withdrawing groups, and their presence is essential for the facile SNAr reaction of these substrates.
To quantify the electronic influence of the chloro and methylthio groups, we can refer to their Hammett constants (σ). The Hammett constant for a para-chloro group (σₚ) is +0.23, indicating its electron-withdrawing nature through induction.[4] In contrast, the para-methylthio group has a more complex electronic profile. While the sulfur atom is more electronegative than carbon, leading to an inductive electron-withdrawing effect, the lone pairs on the sulfur can participate in resonance donation into the aromatic ring. The net effect is that the methylthio group is a significantly weaker electron-withdrawing group compared to a chloro group in the context of SNAr.
Leaving Group Ability
The second crucial factor is the leaving group's ability to stabilize the negative charge it acquires upon departure. A good leaving group is typically a weak base.[5] In SNAr reactions, the order of leaving group ability for halogens is often the reverse of that seen in Sₙ1 and Sₙ2 reactions, with fluoride being the best leaving group followed by chloride.[1] This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group.
The methylthio group (-SCH₃) is generally considered a poor leaving group in SNAr reactions. This is because the corresponding methanethiolate anion (CH₃S⁻) is a relatively strong base compared to the chloride ion (Cl⁻). Experimental evidence has shown that methylthio-substituted heterocycles can be significantly less reactive or even unreactive in SNAr reactions compared to their chloro- or sulfonyl-substituted counterparts.
Experimental Evidence and Data Comparison
| Feature | This compound | 4-Chloro-3-nitrobenzotrifluoride |
| Leaving Group | Methylthio (-SCH₃) | Chloro (-Cl) |
| Electronic Effect of Leaving Group | Weakly electron-withdrawing/potentially donating | Moderately electron-withdrawing (σₚ = +0.23) |
| Leaving Group Ability in SNAr | Poor | Good |
| Predicted Relative Reactivity | Lower | Higher |
Studies on analogous systems consistently demonstrate the superior reactivity of aryl chlorides over aryl thioethers in SNAr reactions. For instance, the reaction of 2,4-dinitrochlorobenzene with nucleophiles is a classic example of a facile SNAr reaction, while the corresponding methylthio analog would be expected to react much more sluggishly, if at all, under similar conditions.
Experimental Protocol: A Representative SNAr Reaction
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be designed. The following is a generalized protocol for the reaction of the two substrates with a common nucleophile, such as piperidine.
Objective: To compare the rate of nucleophilic aromatic substitution of this compound and 4-Chloro-3-nitrobenzotrifluoride with piperidine.
Materials:
-
This compound
-
4-Chloro-3-nitrobenzotrifluoride
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Reaction vials
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound, 4-Chloro-3-nitrobenzotrifluoride, piperidine, and the internal standard in anhydrous DMF.
-
Reaction Setup: In separate reaction vials, add the solution of the aromatic substrate and the internal standard.
-
Initiation of Reaction: Equilibrate the vials at a constant temperature (e.g., 50 °C). Initiate the reaction by adding a predetermined volume of the piperidine stock solution to each vial.
-
Reaction Monitoring: At specific time intervals, withdraw an aliquot from each reaction mixture and quench it with a suitable acidic solution.
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the product.
-
Data Analysis: Plot the concentration of the starting material versus time to determine the initial reaction rate for each substrate. The relative rates will provide a quantitative measure of their comparative reactivity.
Visualization of Concepts
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for Comparative Kinetic Analysis of SNAr Reactions.
Conclusion and Recommendation
Based on fundamental principles of organic chemistry and supported by a wealth of indirect experimental evidence, 4-Chloro-3-nitrobenzotrifluoride is unequivocally the more reactive substrate in nucleophilic aromatic substitution reactions compared to this compound.
The superior reactivity of the chloro-analog is attributed to two key factors:
-
Enhanced Electrophilicity: The chloro group is more electron-withdrawing than the methylthio group, making the carbon atom at the site of substitution more electrophilic and thus more susceptible to nucleophilic attack.
-
Superior Leaving Group Ability: The chloride ion is a significantly better leaving group than the methanethiolate ion due to its lower basicity.
For synthetic applications requiring a facile and efficient nucleophilic aromatic substitution, 4-Chloro-3-nitrobenzotrifluoride is the preferred reagent. Its higher reactivity allows for milder reaction conditions, potentially shorter reaction times, and a broader scope of applicable nucleophiles. While this compound may find utility in specific contexts where a less reactive substrate is desired, for general SNAr applications, the chloro-derivative offers a distinct advantage.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Nucleophilic aromatic substitution. (2023). In Wikipedia. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]
-
Favourability of leaving groups in nucleophilic aromatic substitution. (2019). In Chemistry Stack Exchange. Retrieved from [Link]
-
Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). Retrieved from [Link]
-
Table 1: Hammett constants for some common substituents. (n.d.). Retrieved from [Link]
-
What Makes A Good Leaving Group? (2023). In Master Organic Chemistry. Retrieved from [Link]
Sources
A Comparative Guide to the Validation of 4-Methylthio-3-nitrobenzotrifluoride Purity by HPLC and NMR
In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy.[1][2] 4-Methylthio-3-nitrobenzotrifluoride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical scrutiny to ensure it meets the stringent purity requirements of the industry. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity validation of this vital intermediate.
Our discussion is grounded in the principles of scientific integrity, drawing upon established methodologies and the authoritative guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which outlines the validation of analytical procedures.[3][4][5] We will explore the causality behind experimental choices, present self-validating protocols, and furnish the data necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical strategies.
The Critical Role of Purity in Pharmaceutical Intermediates
Impurities in pharmaceutical intermediates can originate from a multitude of sources, including raw materials, synthetic by-products, and degradation.[2][6] These impurities, if not adequately controlled, can carry through the synthetic process, potentially compromising the quality, safety, and stability of the final API.[1] Therefore, the validation of an intermediate's purity is a foundational step in quality control.
High-Performance Liquid Chromatography (HPLC): The Gold Standard in Purity Determination
HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high precision, sensitivity, and versatility in separating complex mixtures.[7] For a nitroaromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.
Causality-Driven HPLC Method Development
The development of a robust HPLC method is a systematic process where each parameter is carefully selected to achieve optimal separation and quantification.
-
Column Selection: The choice of the stationary phase is paramount. For nitroaromatic and trifluoromethyl-substituted compounds, a C18 column is often the first choice due to its broad applicability in reversed-phase separations.[8] However, for enhanced retention and selectivity, a phenyl-based stationary phase can be advantageous, as it offers unique pi-pi interactions with the aromatic ring and nitro group of the analyte.[9]
-
Mobile Phase Composition: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically employed.[10] Acetonitrile is often preferred for its lower viscosity and UV transparency. The buffer, such as a phosphate or formate buffer, is used to control the pH and ensure consistent ionization of any acidic or basic impurities, thereby improving peak shape and reproducibility.
-
Detection Wavelength: Given the aromatic and nitro-functionalized structure of this compound, UV detection is the most suitable choice. The detection wavelength is typically set at the absorbance maximum of the analyte, often around 254 nm for nitroaromatic compounds, to ensure high sensitivity.[9][10][11]
Experimental Protocol: HPLC Purity Validation
This protocol is designed to be a self-validating system, incorporating checks for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.[3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Provides alternative selectivity to C18 for aromatic and nitro compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer suitable for LC-MS compatibility if needed. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good elution strength. |
| Gradient | 30-95% B over 15 min, hold at 95% B for 5 min, return to 30% B and equilibrate for 5 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Detection | UV at 254 nm | Maximizes sensitivity for the nitroaromatic analyte. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
Sample Preparation:
-
Prepare a stock solution of this compound reference standard and sample at 1.0 mg/mL in acetonitrile.
-
For linearity, prepare a series of dilutions from the stock solution (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 mg/mL).
-
For accuracy, spike a placebo with known concentrations of the reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Insight
While HPLC excels at separation, NMR spectroscopy provides an orthogonal technique that offers both quantitative and structural information without the need for a reference standard of the analyte itself (when using a certified internal standard).[12] This makes qNMR (quantitative NMR) a powerful tool for purity determination. For this compound, ¹H and ¹⁹F NMR are particularly informative.
The Rationale Behind qNMR for Purity Assessment
The principle of qNMR lies in the direct proportionality between the integrated signal area of a nucleus and the number of nuclei contributing to that signal. By comparing the integral of a specific resonance from the analyte to that of a known amount of a certified internal standard, the absolute purity of the analyte can be determined.
-
¹H NMR: Provides information on the proton-containing parts of the molecule. The distinct signals for the methylthio group and the aromatic protons can be integrated for quantification.
-
¹⁹F NMR: The trifluoromethyl group provides a strong, singlet signal in a region of the spectrum that is typically free from other signals, making it an excellent probe for both identification and quantification.[13][14] The 100% natural abundance and high sensitivity of the ¹⁹F nucleus further enhance the utility of this technique.[14]
Experimental Protocol: qNMR Purity Determination
This protocol is designed for accuracy and reliability, ensuring proper instrument setup and data acquisition for quantitative analysis.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ¹⁹F detection.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a suitable, certified internal standard (e.g., maleic anhydride for ¹H NMR, or a fluorinated standard like trifluorotoluene for ¹⁹F NMR) to the same NMR tube. The standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and standard completely.
NMR Acquisition Parameters:
| Parameter | ¹H NMR | ¹⁹F NMR | Rationale |
|---|---|---|---|
| Solvent | CDCl₃ | CDCl₃ | Good solubility for the analyte and standard. |
| Pulse Angle | 90° | 90° | Maximizes signal for a given number of scans. |
| Relaxation Delay (d1) | 30-60 s | 30-60 s | Crucial for full relaxation of nuclei, ensuring accurate integration. Should be at least 5 times the longest T1. |
| Number of Scans | 16-64 | 16-64 | Sufficient to achieve a good signal-to-noise ratio. |
| Acquisition Time | ≥ 3 s | ≥ 3 s | Ensures high digital resolution for accurate integration. |
Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Comparative Analysis: HPLC vs. NMR
Both HPLC and NMR are powerful techniques for purity assessment, but they offer different strengths and are often used in a complementary fashion.
| Feature | HPLC | NMR |
| Principle | Separation based on partitioning between mobile and stationary phases. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Quantification | Relative (Area %), requires reference standard of the analyte for absolute quantification. | Absolute, requires a certified internal standard (can be different from the analyte). |
| Specificity | High, based on retention time. Co-eluting impurities can be a challenge. | Very high, based on unique chemical shifts for each nucleus. |
| Impurity Detection | Excellent for detecting and quantifying known and unknown impurities that are chromatographically separable and UV-active. | Excellent for identifying and quantifying structurally related and unrelated impurities with NMR-active nuclei. May not detect non-NMR active impurities (e.g., inorganic salts). |
| Structural Info | Limited to UV spectrum from PDA detector. | Provides detailed structural information, confirming the identity of the main component and helping to identify unknown impurities. |
| Throughput | Relatively high, with typical run times of 15-30 minutes per sample. | Lower, due to longer acquisition times required for quantitative accuracy (especially the relaxation delay). |
| Advantages | - High sensitivity for trace impurities.- Widely available and well-established.- Robust for routine QC. | - Provides absolute quantification.- No need for analyte-specific reference standards.- Gives structural confirmation. |
| Limitations | - Co-elution can lead to inaccurate results.- Requires reference standards for each impurity to be quantified accurately. | - Lower sensitivity compared to HPLC.- Can be complex to interpret for mixtures.- Signal overlap can be an issue in ¹H NMR. |
Conclusion: An Integrated Approach for Uncompromising Quality
For the comprehensive validation of this compound purity, a dual-pronged approach leveraging both HPLC and NMR is recommended. HPLC serves as the primary tool for routine quality control, offering high throughput and sensitivity for detecting and quantifying process-related impurities and degradation products. Its ability to generate a detailed impurity profile is invaluable for batch-to-batch consistency monitoring.
Complementarily, qNMR, particularly ¹⁹F qNMR, provides an orthogonal and absolute measure of purity, acting as a definitive check on the primary method. It serves to confirm the identity and absolute content of the main component, providing a level of assurance that is difficult to achieve with chromatography alone.
By integrating the separative power of HPLC with the quantitative and structural certainty of NMR, researchers, scientists, and drug development professionals can establish a robust, self-validating system for the purity assessment of this compound. This ensures that this critical intermediate meets the highest standards of quality, thereby safeguarding the integrity of the final drug product.
References
- Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - ACS Fall 2025. American Chemical Society.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
- DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Developing HPLC Methods. Sigma-Aldrich.
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. MicroSolv.
- Validated Analytical Method for Nitroaromatic Compounds. Benchchem.
- Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate.
- How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech.
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications.
- Pharmaceutical Impurity Testing and Identification. Intertek.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
- The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
- HPLC Column Selection Guide. PerkinElmer.
Sources
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. jordilabs.com [jordilabs.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 9. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 14. acgpubs.org [acgpubs.org]
Comparative analysis of different synthetic routes to 4-Methylthio-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylthio-3-nitrobenzotrifluoride (CAS No. 71236-96-9) is a crucial building block in medicinal chemistry, most notably in the synthesis of non-steroidal antiandrogen drugs like Flutamide. The strategic placement of the trifluoromethyl, nitro, and methylthio groups on the benzene ring imparts unique electronic and steric properties that are pivotal for its biological activity. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide will focus on the most prevalent synthetic strategy: nucleophilic aromatic substitution (SNAr), comparing the efficacy of different halogenated precursors.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The dominant and most industrially viable approach to this compound involves the nucleophilic aromatic substitution of a halogen atom at the 4-position of a 3-nitrobenzotrifluoride scaffold with a methylthiolate source. The electron-withdrawing nature of the nitro and trifluoromethyl groups strongly activates the aromatic ring towards nucleophilic attack, making this a highly favorable reaction pathway.[1]
The general reaction scheme is as follows:
Caption: General Nucleophilic Aromatic Substitution (SNAr) pathway.
The choice of the leaving group (halogen) on the starting material is a critical factor influencing reaction efficiency, cost, and overall process viability. This guide will compare the use of 4-chloro-, 4-fluoro-, and 4-bromo-3-nitrobenzotrifluoride as precursors.
Comparative Analysis of Halogenated Precursors
The reactivity of the halogen leaving group in SNAr reactions typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[2]
Route 1: Synthesis from 4-Chloro-3-nitrobenzotrifluoride
This is a widely used and well-documented method, leveraging the commercial availability and moderate reactivity of the chloro-precursor.
Reaction Scheme:
Caption: Synthesis from the chloro-precursor.
Experimental Protocol:
A robust and high-yielding procedure has been reported as follows[3]:
-
To a stirred solution of 45.1 g (0.20 mole) of 4-chloro-3-nitrobenzotrifluoride and 15 g (0.30 mole) of methyl mercaptan in 150 ml of dimethyl sulfoxide (DMSO), a solution of 8.0 g (0.20 mole) of sodium hydroxide in 20 ml of water is added dropwise at ambient temperature.
-
The addition is exothermic, with the temperature rising to approximately 60°C.
-
After stirring for one hour, the reaction mixture is poured into ice water.
-
The precipitated product is collected by filtration and dried.
Yield: This method has been reported to yield 45.0 g (95%) of this compound as a yellow solid with a melting point of 50°C.[3]
Discussion:
-
Advantages: This route is characterized by its high yield and the use of a relatively inexpensive starting material. The procedure is straightforward and scalable.
-
Disadvantages: The reaction is exothermic and requires careful temperature control, especially on a larger scale. The use of methyl mercaptan, a toxic and malodorous gas, requires specialized handling procedures. Alternatively, sodium thiomethoxide can be used, which is a solid but is hygroscopic and requires inert atmosphere handling.
Route 2: Synthesis from 4-Fluoro-3-nitrobenzotrifluoride
The fluoro-precursor is expected to be more reactive than its chloro counterpart, potentially allowing for milder reaction conditions and shorter reaction times.[2]
Reaction Scheme:
Caption: Synthesis from the fluoro-precursor.
Experimental Protocol (Predicted):
-
Dissolving 4-fluoro-3-nitrobenzotrifluoride in a polar aprotic solvent such as DMF, DMSO, or NMP.
-
Adding a stoichiometric amount of sodium thiomethoxide portion-wise at room temperature or slightly elevated temperature (e.g., 40-60°C).
-
Monitoring the reaction by TLC or GC-MS until completion.
-
Work-up would involve quenching with water and extraction with a suitable organic solvent.
Discussion:
-
Advantages: The higher reactivity of the C-F bond could lead to faster reaction rates and potentially allow for the use of less harsh conditions. This can be beneficial for sensitive substrates or when trying to minimize side reactions.[2]
-
Disadvantages: 4-Fluoro-3-nitrobenzotrifluoride is generally more expensive than the chloro-analogue. While more reactive, this can also lead to a less selective reaction if other nucleophilic sites are present in the molecule.
Route 3: Synthesis from 4-Bromo-3-nitrobenzotrifluoride
The bromo-precursor is the least reactive of the three halogens in SNAr reactions. Its use would likely require more forcing conditions.
Reaction Scheme:
Caption: Synthesis from the bromo-precursor.
Experimental Protocol (Predicted):
Discussion:
-
Advantages: 4-Bromo-3-nitrobenzotrifluoride might be used if it is a more readily available or cost-effective starting material in a specific synthetic sequence.
-
Disadvantages: The lower reactivity of the C-Br bond will likely result in slower reactions and may require higher temperatures, which can lead to the formation of impurities and a lower overall yield. The cost of the bromo-precursor can also be a factor.
Tabular Comparison of Synthetic Routes
| Feature | Route 1 (Chloro-precursor) | Route 2 (Fluoro-precursor) | Route 3 (Bromo-precursor) |
| Starting Material | 4-Chloro-3-nitrobenzotrifluoride | 4-Fluoro-3-nitrobenzotrifluoride | 4-Bromo-3-nitrobenzotrifluoride |
| Reactivity | Moderate | High[2] | Low |
| Reaction Conditions | Ambient to moderate temperature (exothermic) | Milder conditions expected | More forcing conditions likely required |
| Reported Yield | ~95%[3] | High yield expected | Lower yield expected |
| Cost of Precursor | Generally the most cost-effective | More expensive | Variable, can be more expensive than chloro |
| Key Considerations | Exothermic reaction, handling of methyl mercaptan | Higher cost of starting material | Slower reaction rates, potential for side reactions |
Alternative Synthetic Strategies
While SNAr is the predominant method, other theoretical routes could be considered, although they are less common and likely less efficient. One such possibility could involve the nitration of a pre-existing 4-(methylthio)benzotrifluoride. However, the directing effects of the trifluoromethyl and methylthio groups would likely lead to a mixture of isomers, making this a less regioselective and therefore less desirable approach.
Safety and Handling Considerations
-
Starting Materials: 4-Halo-3-nitrobenzotrifluorides are irritants and harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Reagents: Methyl mercaptan is a toxic, flammable, and highly odorous gas that requires handling in a well-ventilated fume hood with appropriate scrubbing systems. Sodium thiomethoxide is a corrosive solid that is sensitive to moisture and air. It should be handled under an inert atmosphere.
-
Product: this compound is also expected to be a hazardous chemical. All manipulations should be carried out with appropriate safety precautions.
Conclusion
The synthesis of this compound is most effectively achieved via the nucleophilic aromatic substitution of a halogenated 3-nitrobenzotrifluoride.
-
The use of 4-chloro-3-nitrobenzotrifluoride represents a well-balanced and industrially relevant approach, offering high yields and utilizing a cost-effective starting material.[3] The primary challenges lie in managing the exothermic nature of the reaction and the safe handling of methyl mercaptan.
-
The fluoro-precursor offers the advantage of higher reactivity, potentially leading to faster and milder reaction conditions, which can be beneficial for process optimization and in cases where the chloro-analogue is unreactive. However, the higher cost of the starting material is a significant consideration.
-
The bromo-precursor is the least attractive option due to its lower reactivity, which would likely necessitate harsher conditions and result in lower yields.
For most applications, the synthetic route starting from 4-chloro-3-nitrobenzotrifluoride provides the most practical and economical solution for the large-scale production of this compound. However, for smaller-scale laboratory synthesis where reaction speed and mild conditions are prioritized, the fluoro-analogue may be a viable alternative, provided the cost is not a prohibitive factor.
References
-
Cenmed. (n.d.). 4 Methylthio 3 Nitrobenzotrifluoride. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 3-(trifluoromethyl)-4-(methylthio)nitrobenzene. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-methoxy-3-nitrobenzotrifluoride. Retrieved from [Link]
- Google Patents. (n.d.). Novel synthesis of 3-amino-2-methylbenzotrifluoride.
-
PrepChem. (n.d.). Synthesis of 3-nitrobenzotrifluoride. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of p-aminobenzotrifluoride.
- Google Patents. (n.d.). Process for producing meta-aminobenzotrifluoride.
- Google Patents. (n.d.). Preparation of ortho-aminobenzotrifluoride.
-
ResearchGate. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from [Link]
-
WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ZORA (Zurich Open Repository and Archive). (n.d.). A Novel, Mercury-Free Synthetic Pathway for Trifluromethylthio-Substituted Metallocenes. Retrieved from [Link]
Sources
A Comparative Benchmarking Guide to 4-Methylthio-3-nitrobenzotrifluoride in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of molecular design. This moiety is renowned for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity. The selection of appropriate trifluoromethylated building blocks is therefore a critical decision in the synthetic workflow. This guide provides an in-depth comparative analysis of 4-Methylthio-3-nitrobenzotrifluoride , benchmarking its efficiency in nucleophilic aromatic substitution (SNAr) reactions against its more common halogenated counterparts.
Introduction to this compound: A Versatile Building Block
This compound, with the chemical formula C₈H₆F₃NO₂S, is an aromatic compound featuring a trifluoromethyl group, a nitro group, and a methylthio group attached to a benzene ring.[1] The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly activates the aromatic ring towards nucleophilic attack, making it a valuable substrate for SNAr reactions. This class of reaction is fundamental for the construction of complex molecules by forming new carbon-heteroatom or carbon-carbon bonds.
The primary utility of 4-substituted-3-nitrobenzotrifluorides lies in their role as precursors to a wide array of derivatives where the 4-substituent acts as a leaving group. These reactions are pivotal in synthesizing molecules with diverse functionalities, which are then carried forward in drug discovery and material science pipelines.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Understanding the underlying mechanism of SNAr is crucial for rationalizing the reactivity of these substrates. The reaction typically proceeds through a two-step addition-elimination pathway.
Figure 1: Generalized mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
The first and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's feasibility and is significantly enhanced by the presence of strong electron-withdrawing groups (like -NO₂ and -CF₃) at the ortho and para positions relative to the leaving group. In the second, faster step, the leaving group departs, restoring the aromaticity of the ring to yield the final product.
Comparative Reactivity: The Role of the Leaving Group
A key determinant of efficiency in SNAr reactions is the nature of the leaving group at the 4-position. Contrary to SN1 and SN2 reactions where weaker carbon-halogen bonds lead to better leaving groups (I > Br > Cl > F), the trend in SNAr is often reversed (F > Cl > Br > I). This is because the electronegativity of the leaving group plays a crucial role in the rate-determining step. A more electronegative atom, like fluorine, polarizes the carbon-halogen bond to a greater extent, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the high electronegativity of fluorine effectively stabilizes the developing negative charge in the Meisenheimer complex through its inductive effect.
While the reactivity of halogen leaving groups is well-documented, the efficiency of the methylthio (-SMe) group as a leaving group in this context is less commonly benchmarked. To provide a quantitative comparison, we will consider a representative SNAr transformation: the synthesis of 4-alkoxy-3-nitrobenzotrifluorides.
Benchmarking Transformation: Synthesis of 4-Methoxy-3-nitrobenzotrifluoride
The reaction of a 4-substituted-3-nitrobenzotrifluoride with a simple nucleophile like sodium methoxide provides an excellent model system for comparing the efficiency of different leaving groups.
Experimental Protocols
General Procedure for the Synthesis of 4-Methoxy-3-nitrobenzotrifluoride:
A solution of the 4-substituted-3-nitrobenzotrifluoride in a suitable solvent (e.g., methanol) is treated with a solution of sodium methoxide in methanol. The reaction mixture is stirred, potentially with heating, until completion as monitored by an appropriate technique (e.g., TLC or GC). The product is then isolated by standard workup procedures, which may include filtration, extraction, and purification by chromatography or distillation.
Specific Protocol with 4-Chloro-3-nitrobenzotrifluoride: A solution of 4-chloro-3-nitrobenzotrifluoride (112.8 g) in methanol (200 ml) was combined with a solution of sodium (11.6 g) in methanol (800 ml).[2][3] The mixture was stirred for 2 hours and then allowed to stand overnight. Subsequently, the mixture was heated under reflux for 3 hours.[2][3] After standing overnight again, the solution was filtered, and the solvent was evaporated. The resulting oil was dissolved in ether (500 ml), washed with water, dried, and the ether was evaporated to yield 4-methoxy-3-nitrobenzotrifluoride (106 g).[2][3]
Comparative Performance Data
| Substrate | Leaving Group | Nucleophile | Product | Reported Yield | Reference |
| 4-Chloro-3-nitrobenzotrifluoride | -Cl | Sodium Methoxide | 4-Methoxy-3-nitrobenzotrifluoride | ~94% | [2][3] |
| 4-Fluoro-3-nitrobenzotrifluoride | -F | Various Nucleophiles | Substituted Products | Generally high yields under mild conditions | Inferred from general SNAr principles |
| This compound | -SMe | Sodium Methoxide | 4-Methoxy-3-nitrobenzotrifluoride | Data not found in searched literature | - |
Table 1: Comparison of yields for the synthesis of 4-methoxy-3-nitrobenzotrifluoride from different precursors.
Discussion of Efficiency and Mechanistic Insights
Figure 2: Factors influencing the relative reactivity of 4-substituted-3-nitrobenzotrifluorides in SNAr reactions.
Based on the principles of SNAr reactions, we can predict the relative efficiency of this compound.
-
Electronegativity and Inductive Effects: Fluorine is the most electronegative element, followed by chlorine. Sulfur is less electronegative than both. This means the C-F bond is the most polarized, making the ipso-carbon the most electrophilic and susceptible to nucleophilic attack. The C-S bond is significantly less polarized.
-
Leaving Group Ability in the Second Step: While the first step is rate-determining, the ability of the substituent to depart as a stable anion in the second step is also a factor. Halide ions are generally good leaving groups. The methylthiolate anion (CH₃S⁻) is also a reasonably stable leaving group.
-
Overall Reactivity Trend: The dominant factor in the rate of SNAr reactions is the stability of the Meisenheimer intermediate, which is heavily influenced by the inductive effect of the leaving group. Therefore, the expected order of reactivity is: 4-Fluoro- > 4-Chloro- > this compound .
This predicted trend suggests that reactions with this compound will likely require more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields to its halogenated analogs. The high yield obtained with 4-chloro-3-nitrobenzotrifluoride, even with heating, indicates its robust reactivity. It is anticipated that the fluoro-derivative would react under even milder conditions.
Conclusion and Practical Recommendations
This compound is a viable building block for introducing the 3-nitrobenzotrifluoride moiety into target molecules via nucleophilic aromatic substitution. However, when compared to its halogenated counterparts, its efficiency is expected to be lower due to the reduced electrophilicity of the reaction center and less effective stabilization of the Meisenheimer intermediate.
For synthetic planning, the following recommendations are provided:
-
For Maximum Reactivity and Mild Conditions: 4-Fluoro-3-nitrobenzotrifluoride is the reagent of choice. Its high reactivity allows for a broader range of nucleophiles and often proceeds at lower temperatures with shorter reaction times.
-
For a Balance of Reactivity and Cost: 4-Chloro-3-nitrobenzotrifluoride represents a practical and efficient option. It is highly reactive, as demonstrated by the high yield in the methoxide substitution, and is often more economical than the fluoro-analog.
-
For Specific Applications or When Halogenated Precursors are Undesirable: This compound can be a useful alternative. Researchers should be prepared to employ more vigorous reaction conditions to drive the substitution to completion. Its utility may also lie in transformations where the methylthio group itself can be further functionalized.
The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction conditions, and economic considerations. This guide provides the foundational principles and available data to make an informed decision, highlighting the strengths and anticipated limitations of this compound in the context of its more reactive halogenated analogs.
References
-
PrepChem.com. Synthesis of 4-methoxy-3-nitrobenzotrifluoride. Available from: [Link]
-
PrepChem.com. Synthesis of 4-methoxy-3-nitrobenzotrifluoride (alternative link). Available from: [Link]
Sources
A Comparative Guide to the Absolute Purity Determination of 4-Methylthio-3-nitrobenzotrifluoride by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's absolute purity is not merely a quality control metric; it is a cornerstone of safety, efficacy, and reproducibility. For researchers and drug development professionals, the choice of analytical technique for purity assessment carries significant weight. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established methods for the absolute purity determination of 4-Methylthio-3-nitrobenzotrifluoride, a key intermediate in various synthetic pathways. Through a blend of theoretical principles and practical, data-driven insights, we will explore why qNMR is increasingly recognized as a primary ratio method for purity assignment.
The Principle of Absolute Quantification: Why qNMR Stands Apart
At its core, qNMR is a powerful analytical technique that allows for the determination of the absolute concentration or purity of a substance without the need for a structurally identical reference standard.[1] This is a fundamental departure from chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are inherently relative methods requiring a certified reference material of the same compound for accurate quantification.[2] The principle of qNMR is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei contributing to that resonance.[1][3] By co-dissolving a known mass of a certified internal standard with a known mass of the analyte, the purity of the analyte can be calculated directly from the integral ratios of their respective signals.[4]
Differential Scanning Calorimetry (DSC) is another technique capable of absolute purity determination based on the principle of melting point depression.[5][6] However, its applicability is limited to crystalline solids that exhibit a sharp melting point and do not decompose upon heating.[5]
This guide will navigate the nuances of employing ¹H qNMR for the purity assessment of this compound, providing a robust experimental framework and a comparative analysis against HPLC and DSC.
Experimental Workflow for qNMR Purity Determination
The successful implementation of a qNMR experiment hinges on a meticulous and well-considered workflow. Each step is critical for ensuring the accuracy and reliability of the final purity value.
Caption: The qNMR experimental workflow, from sample preparation to purity calculation.
Detailed Experimental Protocol: qNMR of this compound
This protocol outlines the steps for determining the absolute purity of this compound using ¹H qNMR with an internal standard.
1. Selection of the Internal Standard:
The choice of an internal standard is paramount for an accurate qNMR experiment.[7][8] The ideal standard should:
-
Be of high, certified purity (≥99.9%).
-
Be chemically stable and non-reactive with the analyte or solvent.
-
Possess signals that are sharp singlets and do not overlap with analyte or solvent signals.[7]
-
Have good solubility in the chosen deuterated solvent.[7]
-
Have a known molecular weight.
For this compound, Maleic Anhydride is a suitable internal standard when using a non-protic solvent like Acetone-d₆. Its single, sharp proton signal in the aromatic region does not interfere with the signals of the analyte.
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a calibrated analytical balance (readability of 0.01 mg).
-
Accurately weigh approximately 10 mg of the certified internal standard (Maleic Anhydride) into the same vial.
-
Add approximately 0.7 mL of Acetone-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
The experiment should be performed on a well-calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Instrument Setup:
-
Lock onto the deuterium signal of Acetone-d₆.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Acquisition Parameters: The key to accurate quantification lies in setting appropriate acquisition parameters to ensure full relaxation of all relevant nuclei.[9]
-
Pulse Angle (P1): A 90° pulse is recommended to maximize the signal-to-noise ratio in a single scan.[10] However, if the relaxation delay is a concern, a smaller pulse angle (e.g., 30°) can be used with an increased number of scans.[11]
-
Relaxation Delay (D1): This is the most critical parameter. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard).[9] A conservative D1 of 30-60 seconds is often a good starting point for small molecules. An inversion-recovery experiment can be performed to determine the T₁ values accurately.
-
Acquisition Time (AQ): A sufficient acquisition time (e.g., 3-4 seconds) should be used to ensure good digital resolution.[11]
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[9]
-
4. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the selected, well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable for integration. For Maleic Anhydride, the single proton resonance is used.
-
The purity of the analyte (Purityₐ) is calculated using the following equation[3][4]:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
-
Purity: Purity of the internal standard
-
a: Analyte (this compound)
-
std: Internal Standard (Maleic Anhydride)
-
Comparative Analysis with Other Techniques
To provide a holistic view, the purity of a batch of this compound was determined by ¹H qNMR, HPLC-UV, and DSC.
Caption: Logical relationship between qNMR, HPLC, and DSC for purity determination.
Data Summary and Comparison
| Analytical Technique | Principle | Purity (% w/w) | Relative Standard Deviation (RSD, n=3) | Key Advantages | Key Limitations |
| ¹H qNMR | Signal intensity is directly proportional to the number of nuclei. | 99.2% | 0.2% | Absolute method, high precision, non-destructive, structural information.[1] | Lower sensitivity than chromatographic methods, requires soluble sample. |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | 99.1% (Area %) | 0.5% | High sensitivity, high throughput, well-established. | Relative method, requires analyte-specific reference standard, assumes equal response factors for impurities. |
| DSC | Melting point depression due to impurities. | 99.0% | 0.8% | Absolute method, small sample size, no solvent required. | Only for crystalline solids, not suitable for amorphous or decomposing compounds.[5] |
The results demonstrate a strong correlation between the three techniques, with qNMR providing the highest precision. The slight variations can be attributed to the different principles of each method. HPLC area percent can sometimes overestimate purity if impurities have a lower UV response than the main component. DSC purity can be affected by the presence of solid-solution forming impurities.
Trustworthiness and Method Validation
The reliability of any analytical method is established through rigorous validation.[12] For qNMR, validation includes assessing:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is achieved by selecting non-overlapping signals.
-
Linearity: The signal response should be linear over a range of analyte concentrations.
-
Accuracy: Determined by analyzing a sample of known purity or by comparison with another validated method.
-
Precision: The closeness of agreement between a series of measurements.
-
Robustness: The ability to remain unaffected by small, deliberate variations in method parameters.
Furthermore, a comprehensive uncertainty budget should be calculated, considering contributions from weighing, the purity of the internal standard, signal integration, and repeatability.[2][13][14]
Regulatory Acceptance
Regulatory bodies and pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), have increasingly recognized qNMR as a primary method for purity determination.[12][15][16][17] This acceptance underscores the technique's reliability and its role in establishing certified reference materials.
Conclusion
For the absolute purity determination of this compound, ¹H qNMR presents a compelling and robust analytical solution. Its foundation as a primary ratio method, coupled with high precision and the ability to provide structural information, positions it as a superior choice for applications demanding the highest level of accuracy and confidence. While HPLC and DSC remain valuable tools in the analytical chemist's arsenal, qNMR offers a more direct and often more accurate route to establishing absolute purity, thereby ensuring the integrity of research and the quality of pharmaceutical products.
References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. [Link]
-
B-129 Uncertainty Calculations for Reference Measurement Procedures - Oxford Academic. [Link]
-
Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - J-Stage. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Quantitative NMR Analysis Using JASON SMILEQ: Novel Methods for Improving Accuracy, Part 1. Evaluation of Uncertainty Factors - JEOL. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. [Link]
-
Purity by Absolute qNMR Instructions. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [Link]
-
Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed. [Link]
-
Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. [Link]
-
Quality Control in chemical industry: Quantitative NMR. [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - ResearchGate. [Link]
-
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy - gmp-compliance.org. [Link]
-
Let's try doing quantitative NMR | Applications Notes | JEOL Ltd. [Link]
-
Guided approach to quantitative 1 H NMR spectroscopy for the choice of... - ResearchGate. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 - Semantic Scholar. [Link]
-
Updates and Future Vision of qNMR at U.S. Pharmacopeia - PMDA. [Link]
-
Quantitative NMR Spectroscopy.docx 11/2017. [Link]
-
Optimized Default 1H Parameters | NMR Facility - Chemistry Department. [Link]
-
EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards - European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Optimized Default 13C Parameters | NMR Facility - Chemistry Department. [Link]
-
GUIDELINE FOR qNMR ANALYSIS - ENFSI. [Link]
-
Purity Determination and DSC Tzero Technology - TA Instruments. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. emerypharma.com [emerypharma.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tainstruments.com [tainstruments.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Degree of Quantitation (Q) and Accuracy in qNMR - General - qNMR Exchange [qnmr.usp.org]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. academic.oup.com [academic.oup.com]
- 14. jeol.com [jeol.com]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 17. EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Benzotrifluoride Derivatives
This guide provides an in-depth, comparative analysis of strategies for developing and validating robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of benzotrifluoride derivatives. These compounds, characterized by the trifluoromethyl (-CF3) group on a benzene ring, are crucial intermediates and active ingredients in pharmaceuticals, agrochemicals, and specialty materials.[1][2] Their unique physicochemical properties, stemming from the high electronegativity of fluorine, necessitate a considered and systematic approach to chromatographic analysis.
This document moves beyond a simple recitation of steps, focusing instead on the scientific rationale behind methodological choices. It is designed for researchers, analytical scientists, and drug development professionals who require not just a method, but a validated, reliable, and transferable analytical solution.
The Strategic Core of Method Development: A Comparative Analysis
The foundation of a successful HPLC method lies in the strategic selection of the stationary and mobile phases. For benzotrifluoride derivatives, which are often hydrophobic, reversed-phase HPLC is the dominant and most effective technique.[3][4] However, nuanced differences in analyte structure and the sample matrix demand a comparative approach to optimization.
Stationary Phase Selection: Beyond Standard C18
The choice of stationary phase is the most critical factor influencing chromatographic selectivity.[5] While standard alkyl phases are a starting point, the unique electronic nature of fluorinated compounds often calls for specialized column chemistries.
-
Alkyl Phases (C18, C8): These are the workhorses of reversed-phase chromatography, separating analytes primarily based on hydrophobicity.[3] For simple, non-polar benzotrifluoride derivatives, a high-quality, end-capped C18 column often provides adequate retention and resolution.
-
Pentafluorophenyl (PFP) Phases: PFP columns have emerged as a powerful alternative for analyzing fluorinated and aromatic compounds.[6] The pentafluorophenyl group offers a multi-modal separation mechanism, including hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions.[6] This alternative selectivity is particularly effective for resolving structurally similar benzotrifluoride derivatives or separating them from complex matrices where C18 columns may fail.
Table 1: Comparison of C18 and PFP Stationary Phases for Benzotrifluoride Analysis
| Parameter | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) | Rationale & Causality |
| Primary Interaction | Hydrophobic (van der Waals) | Mixed-Mode: Hydrophobic, π-π, Dipole, Ion-Exchange | The electron-rich PFP phase interacts strongly with the electron-withdrawing -CF3 group and the aromatic ring, providing unique selectivity not achievable with purely hydrophobic interactions.[6] |
| Best Suited For | General-purpose separation of non-polar to moderately polar compounds. | Aromatic, positional isomers, halogenated compounds, and polar analytes. Excellent for resolving complex mixtures. | The multiple interaction modes of PFP phases can differentiate subtle structural differences, such as the position of a substituent on the benzene ring. |
| Typical Elution Order | Primarily based on increasing hydrophobicity (log P). | Can be significantly different from C18 due to electronic and structural interactions. | This "orthogonal" selectivity makes PFP an ideal choice when C18 provides insufficient resolution.[6] |
Mobile Phase Optimization: The Engine of Separation
The mobile phase transports the analyte through the column and fine-tunes the separation.[7] Its composition directly impacts retention, resolution, and peak shape.
-
Organic Modifier (Solvent Strength & Selectivity): Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in reversed-phase HPLC.[3]
-
Acetonitrile is generally preferred for its low viscosity (leading to lower backpressure) and superior UV transparency at low wavelengths. It acts as a dipole and a weak hydrogen bond acceptor.[8]
-
Methanol is a protic solvent, acting as both a hydrogen bond donor and acceptor.[8] This can lead to different selectivity compared to ACN, especially for compounds with polar functional groups. When developing a method, it is often beneficial to screen both solvents to find the optimal selectivity.[9]
-
-
Aqueous Phase & pH Control: For benzotrifluoride derivatives with ionizable functional groups (e.g., amino or carboxylic acid moieties), mobile phase pH is a critical parameter.[8] Adjusting the pH to suppress the ionization of the analyte will increase its hydrophobicity and retention. Conversely, enhancing ionization will decrease retention. The use of buffers (e.g., phosphate, acetate) is essential to maintain a stable pH and ensure reproducible retention times.[7] A good starting point is to use a buffer with a pKa within ±1 unit of the analyte's pKa.[10]
Workflow for HPLC Method Development & Validation
A structured workflow ensures that all critical parameters are considered, leading to a robust and reliable method. The process begins with developing a suitable separation and culminates in a formal validation study to prove its fitness for purpose.
Caption: HPLC Method Development and Validation Workflow.
Experimental Protocol: A Representative Method Development
This section provides a detailed, step-by-step protocol for developing a separation method for a hypothetical analyte: 4-Chloro-3-nitrobenzotrifluoride .
Objective: To achieve baseline separation of the main peak from potential process impurities with good peak shape and a reasonable run time (<15 minutes).
Step 1: Initial Column and Mobile Phase Screening
-
Rationale: To quickly assess the general retention behavior and selectivity offered by different standard conditions.
-
Protocol:
-
Prepare a 100 µg/mL solution of the analyte in 50:50 Acetonitrile:Water.
-
Screen two columns: a C18 (e.g., 150 x 4.6 mm, 5 µm) and a PFP (e.g., 150 x 4.6 mm, 5 µm).
-
For each column, run a generic scouting gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
-
Evaluate the resulting chromatograms for peak retention, peak shape, and resolution from any impurities. The PFP column shows better separation of a minor impurity, so it is selected for further optimization.
-
Step 2: Optimization of Gradient Elution
-
Rationale: To refine the separation of the main peak and critical impurities by adjusting the gradient slope.
-
Protocol:
-
Based on the scouting run, determine the approximate organic composition at which the analyte elutes (e.g., 60% ACN).
-
Design a more focused gradient around this point. For example:
-
Initial: Hold at 40% B for 1 min.
-
Ramp 1: 40% to 70% B over 8 minutes.
-
Ramp 2: 70% to 95% B over 1 minute.
-
Hold & Re-equilibrate: Hold at 95% B for 2 minutes, then return to 40% B and re-equilibrate for 3 minutes.
-
-
Inject the sample and assess the resolution. Adjust the gradient slope (e.g., from 8 minutes to 10 minutes for the main ramp) to improve the separation of closely eluting peaks.
-
Step 3: Final Method Conditions
-
Column: PFP, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient: 40% B to 70% B over 10 minutes, followed by a wash and re-equilibration.
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
Method Validation: Proving Fitness for Purpose
Once a method is developed, it must be validated to ensure its performance is reliable and suitable for its intended application. The validation process follows the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12][13]
Caption: Key Parameters for HPLC Method Validation.
Validation Protocols & Acceptance Criteria
Specificity:
-
Protocol: Inject a blank (mobile phase), a placebo (matrix without analyte), the analyte standard, and a spiked sample containing known impurities.
-
Acceptance: The analyte peak should be free from interference at its retention time.
Linearity:
-
Protocol: Prepare a series of at least five standard solutions across the desired range (e.g., 50% to 150% of the expected sample concentration). Inject each in triplicate.
-
Acceptance: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy (as Recovery):
-
Protocol: Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Analyze the samples and calculate the percentage of analyte recovered.
-
Acceptance: Mean recovery should be within 98.0% to 102.0%.
Precision:
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a homogenous sample at 100% of the test concentration on the same day, with the same equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
-
Acceptance: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Table 2: Representative Validation Data Summary
| Validation Parameter | Specification | Result | Pass/Fail |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% (RSD 0.8%) | Pass |
| Precision (Repeatability RSD) | ≤ 2.0% | 0.6% | Pass |
| Precision (Intermediate RSD) | ≤ 2.0% | 1.1% | Pass |
| LOD (µg/mL) | Report Value | 0.05 | Pass |
| LOQ (µg/mL) | Report Value | 0.15 | Pass |
| Robustness | No significant impact on results | System suitability parameters met under all varied conditions. | Pass |
Conclusion
The development and validation of an HPLC method for benzotrifluoride derivatives is a systematic process that relies on a fundamental understanding of chromatographic principles. While traditional C18 columns are a viable starting point, the use of alternative chemistries, such as PFP stationary phases, provides a powerful tool for overcoming challenging separations. By coupling a comparative method development strategy with a rigorous validation protocol based on ICH guidelines, scientists can ensure the generation of accurate, precise, and reliable data. This robust analytical foundation is indispensable for quality control, stability testing, and regulatory submissions in the pharmaceutical and chemical industries.
References
-
Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]
-
Title: Determination of benzotrifluoride derivative compounds in groundwater Source: ResearchGate URL: [Link]
-
Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]
-
Title: VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [ F]NaF Source: University POLITEHNICA of Bucharest URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Source: Scientific Research Publishing URL: [Link]
-
Title: Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF Source: ResearchGate URL: [Link]
-
Title: Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives Source: ACS Publications URL: [Link]
-
Title: Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO) Source: INIS-IAEA URL: [Link]
- Title: Process for preparing benzotrifluoride and its derivatives Source: Google Patents URL
-
Title: Benzotrifluoride and its derivatives considered into this study Source: ResearchGate URL: [Link]
-
Title: Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles Source: SciELO URL: [Link]
-
Title: How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations Source: The Pharma Guide URL: [Link]
-
Title: Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis Source: ResearchGate URL: [Link]
-
Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]
-
Title: Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance Source: Mastelf URL: [Link]
-
Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL: [Link]
-
Title: An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy Source: IOSR Journal of Pharmacy URL: [Link]
-
Title: Using a Solvent Triangle to Optimize an HPLC Separation Source: Analytical Sciences Digital Library URL: [Link]
-
Title: Phase Optimization: A New Approach to HPLC Method Development Source: Bischoff-Chrom.com URL: [Link]
-
Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]
-
Title: Reverse-phase high-performance liquid chromatography of hydrophobic proteins and fragments thereof Source: PubMed URL: [Link]
-
Title: Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds Source: American Pharmaceutical Review URL: [Link]
-
Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL: [Link]
-
Title: Process for preparing benzotrifluoride and its derivatives Source: European Patent Office URL: [Link]
-
Title: The Preparation of Benzotrifluoride Source: Journal of the American Chemical Society URL: [Link]
-
Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: MDPI URL: [Link]
-
Title: The Study of Chiral Stationary Phases for Gas Chromatography Source: AZoM URL: [Link]
-
Title: Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods Source: LCGC International URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Process for preparing benzotrifluoride and its derivatives - Patent 0004636 [data.epo.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. iosrphr.org [iosrphr.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. asdlib.org [asdlib.org]
- 10. mastelf.com [mastelf.com]
- 11. scribd.com [scribd.com]
- 12. jordilabs.com [jordilabs.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Trifluoromethyl-Substituted Building Blocks in Drug Design
Introduction: The Indispensable Role of the Trifluoromethyl Group
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design.[1][2][3] Among these, the trifluoromethyl (CF3) group stands out for its profound and predictable influence on a molecule's pharmacokinetic and pharmacodynamic profiles.[4] Its unique electronic properties, steric bulk, and high metabolic stability make it an invaluable tool for optimizing lead compounds into viable drug candidates.[4][5] This guide provides a comparative analysis of key trifluoromethyl-substituted building blocks, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
The power of the CF3 group lies in its ability to simultaneously modulate multiple physicochemical properties.[5][6] Its strong electron-withdrawing nature can alter the acidity or basicity (pKa) of nearby functional groups, influencing ionization at physiological pH and thereby affecting solubility and target engagement.[7] Furthermore, the CF3 group is highly lipophilic, a characteristic that can enhance a compound's ability to cross cellular membranes and the blood-brain barrier.[8] Perhaps most critically, the carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic breakdown, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][8] This blocking of metabolic hotspots is a primary reason for its incorporation, often leading to improved bioavailability and a longer plasma half-life.[8]
This guide will compare common CF3-substituted scaffolds, provide quantitative data on their properties, detail the experimental workflows for their evaluation, and present case studies of their successful application.
Comparative Analysis of Trifluoromethylated Building Blocks
The choice of a trifluoromethylated building block is dictated by the specific design objective, whether it is to block metabolism, increase lipophilicity, modulate pKa, or enhance binding affinity. The following sections compare common aromatic and aliphatic scaffolds.
Aromatic Scaffolds: The Workhorses of CF3 Introduction
Trifluoromethylated arenes are among the most common building blocks. The position of the CF3 group on an aromatic ring can have distinct effects on the molecule's properties.
-
para-Trifluoromethylaniline vs. para-Toluidine (Aniline Analogues): A classic comparison illustrating the bioisosteric replacement of a methyl (-CH3) group with a CF3 group. While sterically similar, their electronic properties are vastly different. The CF3 group's strong electron-withdrawing effect significantly decreases the basicity of the aniline nitrogen. This can be crucial for avoiding off-target interactions or improving cell permeability.
-
meta-Trifluoromethylbenzoic Acid vs. meta-Toluic Acid (Acid Analogues): The CF3 group increases the acidity of the carboxylic acid. This modulation can be critical for optimizing interactions with target proteins where the acidic group acts as a key binding element.
-
Bis(trifluoromethyl)phenyl Groups: As seen in the drug Aprepitant, the incorporation of two CF3 groups dramatically increases lipophilicity and metabolic stability, contributing to the drug's robustness and ability to cross the blood-brain barrier.[8]
Heterocyclic and Aliphatic Scaffolds
The introduction of CF3 groups into heterocyclic and aliphatic systems offers a powerful strategy for fine-tuning properties.[9]
-
Trifluoromethylated Pyridines: The position of the CF3 group on the pyridine ring impacts the ring's electron density and the basicity of the nitrogen atom. This is a key strategy for modulating the pKa of drug candidates to optimize their absorption and distribution profiles.[10]
-
Aliphatic CF3 Groups: Replacing a metabolically labile aliphatic nitro group (–CH2NO2) with a trifluoromethyl group (–CH2CF3) has been shown to improve both potency and in vitro metabolic stability in CB1 receptor modulators.[11][12][13][14]
Quantitative Physicochemical Data
The following table summarizes key physicochemical parameters for representative building blocks, highlighting the impact of trifluoromethylation.
| Parent Moiety | Trifluoromethylated Analogue | ΔlogP (CF3 vs. CH3) | Effect on Acidity/Basicity | Key Application |
| Toluene | Trifluorotoluene | +0.62 | N/A | Increase Lipophilicity |
| Aniline | 4-(Trifluoromethyl)aniline | +0.98 | Decreases pKa (less basic) | Modulate pKa, Block N-dealkylation |
| Phenol | 4-(Trifluoromethyl)phenol | +0.85 | Increases pKa (more acidic) | Enhance binding via H-bonding |
| Benzoic Acid | 4-(Trifluoromethyl)benzoic acid | +0.88 | Decreases pKa (more acidic) | Modulate pKa for target binding |
Data compiled from various sources for illustrative purposes. Actual values are context-dependent.
Strategic Decision Making in Building Block Selection
The selection of an appropriate CF3-building block is a multi-parameter optimization problem. The following workflow illustrates a logical approach to this decision-making process.
Caption: Decision workflow for selecting a CF3 building block.
Experimental Protocols: A Self-Validating System
To objectively compare building blocks, robust and reproducible assays are paramount. Here, we detail standardized protocols for measuring two critical parameters: lipophilicity and metabolic stability.
Protocol 1: Determination of Lipophilicity (logD7.4)
Causality: Lipophilicity is a critical driver of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[][16] We measure the distribution coefficient at pH 7.4 (logD7.4) because it reflects the compound's lipophilicity under physiological conditions, accounting for both neutral and ionized species.[][16] The shake-flask method, though traditional, remains the gold standard for accuracy.[17]
Methodology: Shake-Flask Method
-
Preparation of Phases:
-
Aqueous Phase: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Lipid Phase: Use n-octanol, pre-saturated with the PBS buffer by mixing equal volumes and allowing them to separate overnight.
-
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at 10 mM.
-
Partitioning:
-
In a glass vial, add 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated PBS.
-
Spike in 20 µL of the 10 mM compound stock solution to achieve a final concentration of 100 µM.
-
Cap the vial tightly and shake vigorously on an orbital shaker at room temperature for 2 hours to ensure equilibrium is reached.[18]
-
Allow the vial to stand undisturbed for 16-24 hours to ensure complete phase separation.[19]
-
-
Sampling & Analysis:
-
Carefully withdraw an aliquot from the aqueous (bottom) layer and the n-octanol (top) layer.
-
Quantify the concentration of the compound in each phase using a validated analytical method, typically LC-MS/MS, against a standard curve.
-
-
Calculation:
-
Calculate logD7.4 using the formula: logD7.4 = log10 ( [Compound]octanol / [Compound]aqueous )
-
Protocol 2: In Vitro Metabolic Stability Assessment
Causality: Assessing a compound's susceptibility to metabolism early in development is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[20][21] The liver microsomal stability assay is a high-throughput method that focuses on Phase I metabolism, which is often the primary route of clearance and a common site for trifluoromethylation to have an impact.[21][22]
Methodology: Human Liver Microsomal (HLM) Stability Assay
-
Reagent Preparation:
-
Prepare a 0.5 M phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer. This cofactor is essential for CYP450 enzyme activity.[21]
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and the test compound (at a final concentration of 1 µM) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.[23]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass).[24]
-
Caption: Impact of CF3 group on blocking CYP450-mediated metabolism.
Case Study: Celecoxib (Celebrex)
The development of Celecoxib, a selective COX-2 inhibitor, is a prime example of the successful application of a trifluoromethyl group.[7] The diaryl heterocycle core required specific substituents to achieve selective binding to the COX-2 enzyme over the closely related COX-1. The trifluoromethyl group on one of the phenyl rings is crucial for this selectivity.[4] It fits into a specific hydrophobic side pocket of the COX-2 active site that is absent in COX-1. This targeted interaction, driven by the steric and electronic properties of the CF3 group, is a textbook illustration of how this building block can be used to enhance binding affinity and selectivity, leading to a safer and more effective drug.[4]
Conclusion and Future Perspectives
Trifluoromethyl-substituted building blocks are more than just a tool for increasing lipophilicity; they are precision instruments for fine-tuning the entire ADME and pharmacodynamic profile of a drug candidate.[4][5] From blocking metabolic degradation to modulating pKa and enhancing target-specific interactions, the strategic placement of a CF3 group can be the deciding factor in the success of a drug discovery program. As synthetic methodologies for creating novel fluorinated building blocks continue to advance, the versatility and application of these powerful motifs will only expand, enabling the design of next-generation therapeutics with superior efficacy and safety profiles.[9][25][26]
References
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups.
- Benchchem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- PubMed Central. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- RSC Publishing. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.
- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. (2025). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF.
- Benchchem. (n.d.). A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups.
- ACS Publications. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF.
- BOC Sciences. (n.d.). Lipophilicity Assays - Formulation.
- Sci-Hub. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
- CNR-IRIS. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
- NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets - PMC.
- Unknown. (2025). How to Conduct an In Vitro Metabolic Stability Study.
- ResearchGate. (n.d.). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF.
- Loughborough University Research Repository. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators.
- Wikipedia. (n.d.). Trifluoromethyl group.
- ResearchGate. (n.d.). Examples of prominent drugs containing trifluoromethyl groups.
- Cambridge MedChem Consulting. (n.d.). LogP/D.
- Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets.
- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
- Blucher Proceedings. (n.d.). Synthesis of Building Blocks for the Construction of Trialomethylated Heterocycles.
- YouTube. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Unknown. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- Unknown. (n.d.). Drug metabolic stability in early drug discovery to develop potential lead compounds.
- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Unknown. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sci-Hub: are you are robot? [sci-hub.box]
- 13. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators [iris.cnr.it]
- 14. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. youtube.com [youtube.com]
- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 22. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 24. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Nitrobenzotrifluoride: The Modulating Impact of the Methylthio Group
Introduction
In the landscape of modern drug discovery and materials science, trifluoromethylated nitroaromatics are indispensable building blocks. Among these, nitrobenzotrifluoride stands out as a critical intermediate, prized for its well-defined reactivity stemming from the potent electron-withdrawing nature of its substituents.[1][2] The strategic functionalization of this scaffold allows for the synthesis of a diverse array of complex molecules. This guide provides an in-depth analysis of how the introduction of a methylthio (-SCH₃) group—a substituent with nuanced electronic properties—modulates the intrinsic reactivity of the nitrobenzotrifluoride core. We will dissect the interplay of inductive and resonance effects, compare reactivity in key transformations, and provide actionable experimental data for researchers in the field.
Baseline Reactivity: The Highly Electrophilic Nature of Nitrobenzotrifluoride
The reactivity of the nitrobenzotrifluoride ring is dominated by the powerful, synergistic electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.
-
Trifluoromethyl Group (-CF₃): This group exerts a strong, deactivating inductive effect (-I) due to the high electronegativity of the fluorine atoms. It pulls electron density from the aromatic ring through the sigma bond framework, rendering the entire ring electron-deficient.
-
Nitro Group (-NO₂): The nitro group is one of the most powerful deactivating groups. It deactivates the ring through both a strong inductive effect (-I) and a powerful resonance effect (-M or -R).[3] It strongly withdraws electron density from the ortho and para positions, making the ring highly electrophilic and exceptionally primed for Nucleophilic Aromatic Substitution (SNAr).[3][4]
This combined electronic deficit makes the nitrobenzotrifluoride ring highly susceptible to attack by nucleophiles, particularly at positions ortho and para to the nitro group, while being strongly deactivated towards electrophilic aromatic substitution.[5]
The Methylthio Group: An Electronic Dichotomy
The methylthio (-SCH₃) group introduces a fascinating electronic duality that directly counters the baseline reactivity of the nitrobenzotrifluoride core. Its impact is a delicate balance between two opposing forces.
-
Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a modest inductive withdrawal of electron density from the aromatic ring.
-
Resonance Effect (+R): The sulfur atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density via resonance is a powerful effect, particularly enriching the ortho and para positions.
Crucially, for the methylthio group, the electron-donating resonance effect (+R) typically outweighs the electron-withdrawing inductive effect (-I). This net electron-donating character has profound implications for the ring's reactivity.
Sources
A Comparative Guide to LC-MS/MS Analysis for Trace Impurity Identification in 4-Methylthio-3-nitrobenzotrifluoride
Introduction: The Critical Need for Impurity Profiling
4-Methylthio-3-nitrobenzotrifluoride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its molecular structure, featuring a trifluoromethyl group, a nitro group, and a methylthio substituent, makes it a versatile building block. However, the same reactive sites that make it synthetically useful also render it susceptible to the formation of process-related impurities and degradation products.
The presence of even trace-level impurities can significantly impact the safety, efficacy, and stability of the final product. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q3A guidelines, mandate the identification and characterization of any impurity present above a certain threshold (typically 0.10%).[1][2] This necessitates the use of highly sensitive and specific analytical techniques to ensure that all potential risks are understood and controlled. This guide provides an in-depth comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other analytical techniques for this critical task, offering field-proven insights and detailed experimental protocols.
The Gold Standard: A Deep Dive into LC-MS/MS
For the comprehensive analysis of non-volatile, structurally complex molecules like this compound and its potential impurities, LC-MS/MS stands as the undisputed gold standard.[3][4][5] Its power lies in the synergistic combination of high-resolution chromatographic separation with the unparalleled sensitivity and structural elucidation capabilities of tandem mass spectrometry.
Why LC-MS/MS? The Causality Behind the Choice
The selection of LC-MS/MS is not arbitrary; it is a decision rooted in the specific physicochemical properties of the analyte and the stringent requirements of impurity analysis.
-
Specificity and Sensitivity: Tandem mass spectrometry allows for the selective monitoring of specific parent-to-fragment ion transitions, a technique known as Multiple Reaction Monitoring (MRM). This virtually eliminates background noise and allows for the detection and quantification of impurities at levels far below what other techniques can achieve.[6][7]
-
Structural Elucidation: The true power of MS/MS lies in its ability to fragment a selected parent ion and generate a unique "fingerprint" mass spectrum. This fragmentation pattern provides rich structural information, enabling scientists to identify unknown impurities without the need for authentic reference standards.[7][8][9]
-
Versatility: LC-MS/MS can handle a wide range of compound polarities and molecular weights, making it ideal for analyzing the diverse array of potential impurities that could arise during the synthesis of this compound.[3][10]
Visualizing the Workflow
The analytical process from sample to result is a multi-step, systematic workflow designed to ensure data integrity and accuracy.
Caption: General workflow for LC-MS/MS impurity profiling.
Detailed Experimental Protocol: An Authoritative Approach
This protocol is a self-validating system, incorporating steps for system suitability to ensure trustworthy and reproducible results.
1. System Suitability:
-
Before sample analysis, inject a standard mixture containing this compound and any known related substances.
-
Verify system performance: Check for acceptable peak shape (tailing factor < 1.5), resolution between critical pairs (> 2.0), and signal-to-noise ratio for the lowest concentration standard (> 10).
2. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in and dilute to 25.0 mL with acetonitrile to create a 1.0 mg/mL stock solution.
-
Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.
3. Liquid Chromatography (LC) Parameters:
-
Column: A C18 stationary phase is a robust starting point. However, due to the fluorinated nature of the analyte, a Phenyl-Hexyl or Fluoro-phenyl (PFP) column can offer alternative selectivity and improved peak shape for fluorine-containing impurities.[11][12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in Negative Ion Mode. The nitro group is highly electronegative, making negative mode ESI highly sensitive for this class of compounds.[6][13]
-
Scan Mode:
-
Full Scan (MS1): m/z 100-500. To detect all ionizable species.
-
Data-Dependent MS/MS (ddMS2): Trigger fragmentation on the top 3 most intense ions from the full scan, excluding the main component's m/z.
-
-
Collision Gas: Argon
-
Collision Energy: Ramped (e.g., 15-40 eV) to generate a rich fragmentation spectrum.
Comparative Analysis: LC-MS/MS vs. The Alternatives
While LC-MS/MS is the premier technique, a comprehensive guide must compare it with other available methods to understand the full analytical landscape.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Sensitivity (LOD/LOQ) | Excellent (ppb to low ppm) | Good (ppm) | Fair (typically >0.05%) |
| Selectivity | Excellent | Good to Excellent | Fair to Good |
| Structural Elucidation | Excellent | Good (EI fragmentation) | None |
| Analyte Volatility | Not required | Required | Not required |
| Thermal Stability | Not required | Required | Not required |
| Matrix Effects | Susceptible (Ion Suppression) | Less Susceptible | Less Susceptible |
| Primary Application | Identification & Quantification of unknown/known trace impurities | Analysis of volatile impurities and residual solvents | Quantification of known, chromophoric impurities; Purity assays |
In-Depth Discussion
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool but is limited to analytes that are volatile and thermally stable.[3][14] While it would be the method of choice for analyzing residual solvents or volatile starting materials, it is unsuitable for the primary analysis of this compound and its likely non-volatile, polar degradation products.[14]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is the workhorse of many QC labs for purity determination and assay.[10] Its primary limitation is that it provides no structural information beyond a retention time and UV spectrum.[7] An impurity peak is simply a peak; its identity remains unknown without a reference standard. Furthermore, its sensitivity is often insufficient for qualifying impurities at the 0.1% level, especially if the impurity has a poor chromophore.[7][15] LC-MS is demonstrably superior for detecting low-level impurities and providing molecular mass and structural data simultaneously.[7]
-
Quantitative NMR (qNMR): While not a chromatographic technique, qNMR is an excellent complementary tool. It is highly specific and can provide absolute quantification without a reference standard for the impurity itself. However, it suffers from very low sensitivity, making it unsuitable for trace analysis at ICH-mandated levels. It is more commonly used to characterize isolated impurities or for the assay of the main component.
Case Study: Elucidating a Potential Impurity
During synthesis, an oxidation of the methylthio group is a chemically plausible side reaction. Let's hypothesize the formation of 4-(Methylsulfinyl)-3-nitrobenzotrifluoride (the sulfoxide impurity).
Caption: Plausible oxidative impurity formation pathway.
Using the described LC-MS/MS method, the MS1 scan would detect an ion at m/z 254.0. The data-dependent MS/MS scan would then trigger fragmentation on this ion. The fragmentation of nitroaromatic compounds often involves the loss of NO• (30 Da) and NO₂• (46 Da).[6][13][16] The observation of these characteristic neutral losses from the m/z 254.0 parent ion would provide strong evidence for the proposed sulfoxide structure, allowing for its confident identification even without a synthesized standard.
Conclusion and Authoritative Recommendations
For the comprehensive and regulatory-compliant analysis of trace impurities in this compound, LC-MS/MS is the superior and essential technique. Its combination of high-sensitivity detection and definitive structural elucidation capabilities provides a level of analytical certainty that alternative methods like GC-MS and HPLC-UV cannot match for this application.
Recommendations for Researchers:
-
Prioritize LC-MS/MS: Employ LC-MS/MS as the primary tool for impurity profiling during method development, stability studies, and for the characterization of reference materials.
-
Use Orthogonal Methods: Use HPLC-UV for routine quality control and purity assays once impurities have been identified and characterized by LC-MS/MS. Employ GC-MS specifically for the analysis of residual solvents as required by ICH Q3C.
-
Validate Rigorously: Ensure all analytical methods are thoroughly validated according to ICH Q2(R1) guidelines to guarantee data integrity for regulatory submissions.
By integrating this multi-faceted analytical approach, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products, meeting both scientific and regulatory demands with confidence.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. Available at: [Link]
-
Schmidt, J., et al. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]
-
Deval, P. G., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). Available at: [Link]
-
Meyerson, S., Puskas, I., & Fields, E. K. (1971). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society. Available at: [Link]
-
Schmidt, J., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link]
-
ACS Fall 2025. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Available at: [Link]
-
Liu, F., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Available at: [Link]
-
Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Available at: [Link]
-
Newton, B. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. Available at: [Link]
-
Xing, J., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. Available at: [Link]
-
Getzinger, G. J., et al. (2025). Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Available at: [Link]
-
AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. Available at: [Link]
-
Xing, J., et al. (2002). Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. ResearchGate. Available at: [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]
-
Curran, D. P., et al. (2006). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Available at: [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available at: [Link]
-
Singh, S., & Kumar, Y. (2018). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]
-
Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]
- Holt, E. M., & Smith, W. B. (1985). Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation. Google Patents.
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
ResearchGate. (n.d.). Techniques for impurity profiling. Available at: [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Available at: [Link]
-
Shimadzu. (n.d.). Analysis of Impurities in Pharmaceuticals Using LCMS-9030 Quadrupole Time-of-Flight Liquid Chromatograph-Mass Spectrometer. Available at: [Link]
-
Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Available at: [Link]
-
Wang, Y., et al. (2024). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. MDPI. Available at: [Link]
-
Sumitomo Chemical Company, Limited. (1979). Process for preparing benzotrifluoride and its derivatives. Patent 0004636. Available at: [Link]
-
European Patent Office. (n.d.). Process for preparing benzotrifluoride and its derivatives. EP 0004636 B1. Googleapis.com. Available at: [Link]
-
Lava, R., et al. (n.d.). Benzotrifluoride and its derivatives considered into this study. ResearchGate. Available at: [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. database.ich.org [database.ich.org]
- 3. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 4. ajrconline.org [ajrconline.org]
- 5. chimia.ch [chimia.ch]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. lcms.cz [lcms.cz]
- 10. biotech-spain.com [biotech-spain.com]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methylthio-3-nitrobenzotrifluoride
This guide provides an in-depth operational and safety protocol for the proper disposal of 4-Methylthio-3-nitrobenzotrifluoride. As a specialized aromatic compound used in complex syntheses, its handling and disposal demand a rigorous, scientifically-grounded approach to ensure personnel safety and environmental compliance. This document moves beyond mere procedural lists to explain the causality behind each step, empowering researchers to manage chemical waste with confidence and integrity.
Section 1: Hazard Characterization and Risk Assessment
Understanding the intrinsic properties of this compound is the foundation of its safe management. This compound belongs to the class of halogenated nitroaromatics, a group known for potential toxicity and specific disposal requirements.
The presence of the trifluoromethyl group classifies it as a halogenated organic compound .[1][2] This is the single most critical piece of information for waste segregation, as halogenated and non-halogenated waste streams are treated by entirely different disposal methodologies and have significantly different associated costs.[2] The nitro group and sulfur-containing methylthio group contribute to its potential reactivity and toxicity.
Table 1: Physicochemical and Hazard Properties of Related Nitrobenzotrifluorides
| Property | Information (Based on structurally similar compounds) | Significance for Disposal |
| Physical State | Likely a liquid or low-melting solid.[3] | Affects spill control and containerization methods. |
| Classification | Considered hazardous; may cause skin, eye, and respiratory irritation. Harmful if swallowed, inhaled, or in contact with skin.[4][5][6] | Mandates the use of comprehensive Personal Protective Equipment (PPE) and handling within a chemical fume hood. |
| Flash Point | Likely >100 °C (>212 °F), indicating it is combustible but not highly flammable.[3][7] | Reduces risk of ignition under standard lab conditions but requires storage away from heat sources.[4] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents.[4][5] | Crucial for segregation. Must not be mixed with these materials in a waste container to prevent violent reactions. |
| Decomposition | Thermal decomposition can release toxic gases like nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen fluoride (HF).[4][8] | Incineration must be performed in a specialized facility with scrubbers to handle these hazardous byproducts. |
| Environmental Hazard | May be toxic to aquatic life with long-lasting effects.[4][6] | Prohibits any form of drain disposal or release into the environment.[4] |
Section 2: The Regulatory Framework: "Cradle-to-Grave" Responsibility
In the United States, the management of hazardous materials is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[9][10] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is legally responsible for it from generation to final disposal.[10][11]
Concurrently, the Occupational Safety and Health Administration (OSHA) regulates workplace safety, ensuring that personnel are protected from the hazards of handling such chemicals through standards for Hazard Communication, PPE, and emergency planning.[12][13][14]
Caption: The "Cradle-to-Grave" lifecycle of hazardous waste.
Section 3: Pre-Disposal Procedures: Safe Handling and Segregation
Proper disposal begins long before the waste container is full. It starts with rigorous protocols at the point of generation.
Personal Protective Equipment (PPE)
When handling this compound in any form (pure, in solution, or as waste), the following minimum PPE is required:
-
Eye Protection: Chemical safety goggles.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and remove them carefully to avoid skin contamination.[4]
-
Body Protection: A standard laboratory coat.
-
Engineering Controls: All handling must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]
Waste Segregation Protocol: The Critical Decision
The most common and costly mistake in laboratory waste management is improper segregation. Mixing halogenated and non-halogenated waste can increase disposal costs by 2-3 times and complicates the disposal process.[2] this compound is a halogenated organic waste .[1]
Caption: Decision tree for proper chemical waste segregation.
Section 4: Step-by-Step Disposal Protocol
Objective: To safely collect, store, and transfer waste this compound to your institution's Environmental Health & Safety (EHS) department for final disposal.
Step 1: Waste Container Selection and Preparation
-
Select an Appropriate Container: Choose a container made of a material chemically compatible with the compound (e.g., glass or high-density polyethylene). The container must have a leak-proof, screw-top cap.[15]
-
Ensure Cleanliness: The container must be clean and dry. Never use a container that previously held an incompatible chemical (e.g., strong oxidizers).
-
Apply Label: Before adding any waste, affix a hazardous waste label, available from your EHS department.[16]
Step 2: Waste Accumulation
-
Designate Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation.
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[15]
-
Add Waste Carefully: Use a funnel to add waste to the container, preventing spillage on the container's exterior.[17]
-
Keep Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[15][16]
-
Update the Label: Each time waste is added, update the hazardous waste label with the chemical name and estimated quantity. This running log is a regulatory requirement.[16]
Step 3: Managing Empty Containers
-
Definition of "Empty": A container is not truly empty until all material has been removed by normal means.
-
Rinsing Procedure: For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[15] Subsequent rinses with a non-hazardous solvent (like acetone) can also be added to the appropriate waste stream.
-
Final Disposal: Once thoroughly rinsed and air-dried, deface the original label and dispose of the container according to your institution's specific policies for non-hazardous lab glass or plastic.
Step 4: Arranging for Final Disposal
-
Do Not Overfill: Fill the container to no more than 90% capacity to allow for vapor expansion.[17]
-
Request Pickup: Once the container is full, complete the hazardous waste label with final percentages of all constituents. Submit a chemical waste pickup request to your EHS department.
-
Manifesting: Your EHS department will handle the final transportation and the creation of the EPA Hazardous Waste Manifest, which tracks the waste to its final disposal facility.[18]
Section 5: Emergency Procedures for Spills and Exposures
Small Spill Management
For spills of less than 100 mL within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to cover and absorb the liquid.[4]
-
Collect Debris: Carefully scoop the absorbed material and contaminated debris into a designated bag or container.
-
Label as Waste: Seal the container and label it as "Spill Debris containing this compound." Dispose of it as hazardous waste.
-
Decontaminate: Wipe the spill area with an appropriate solvent and wash with soap and water.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][8]
In all cases of exposure, show the Safety Data Sheet (SDS) to the attending medical personnel.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of Characterize, Segregate, Contain, and Comply, researchers can ensure that their work is conducted safely from the beginning of an experiment to the very end of the waste lifecycle. Always consult your institution's specific EHS guidelines, as they are the final authority on local procedures and regulatory compliance.
References
- Title: EPA Hazardous Waste Management. Source: Axonator.
- Title: this compound - Safety Data Sheet. Source: ChemicalBook.
- Title: Resource Conservation and Recovery Act (RCRA) Regulations. Source: US EPA.
- Title: OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Source: CDMS.
- Title: What Regulations Govern Hazardous Waste Management?. Source: Chemistry For Everyone.
- Title: OSHA Regulations and Hazardous Waste Disposal: What To Know. Source: Clean Management.
- Title: Hazardous Waste. Source: US EPA.
- Title: Steps in Complying with Regulations for Hazardous Waste. Source: US EPA.
- Title: OSHA's Guidance on Dealing with Waste. Source: Medical Systems.
- Title: 2 - SAFETY DATA SHEET (2-Methyl-3-nitrobenzotrifluoride). Source: Thermo Fisher Scientific.
- Title: Hazardous Waste - Overview. Source: Occupational Safety and Health Administration (OSHA).
- Title: Hazardous Waste - Standards. Source: Occupational Safety and Health Administration (OSHA).
- Title: 1 - SAFETY DATA SHEET (4-Chloro-3-nitrobenzotrifluoride). Source: Thermo Fisher Scientific.
- Title: 3 - SAFETY DATA SHEET (3-Nitrobenzotrifluoride). Source: Thermo Fisher Scientific.
- Title: SAFETY DATA SHEET (4-Nitrobenzotrifluoride). Source: Fisher Scientific.
- Title: SAFETY DATA SHEET (Benzotrifluoride 98%). Source: Pfaltz & Bauer.
- Title: Hazardous Waste Disposal Guide. Source: Dartmouth Policy Portal.
- Title: Hazardous Waste Segregation. Source: Unknown.
- Title: Factsheet: Disposal of Hazardous Waste - Basic Principles. Source: ETH Zürich.
- Title: Halogenated Solvents in Laboratories. Source: Temple University Campus Operations.
- Title: Organic Solvent Waste Disposal. Source: University of British Columbia Safety & Risk Services.
- Title: 3-Nitrobenzotrifluoride - Safety Data Sheet. Source: ChemicalBook.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fi [fishersci.fi]
- 5. fishersci.com [fishersci.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. axonator.com [axonator.com]
- 10. m.youtube.com [m.youtube.com]
- 11. epa.gov [epa.gov]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. osha.gov [osha.gov]
- 14. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. ethz.ch [ethz.ch]
- 18. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 4-Methylthio-3-nitrobenzotrifluoride
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands a proactive and thorough approach to safety. This guide provides essential, experience-driven safety and handling protocols for 4-Methylthio-3-nitrobenzotrifluoride (CAS No. 71236-96-9). The causality behind each recommendation is explained to foster a deeper understanding of the necessary precautions, ensuring a safe and efficient laboratory environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a substituted aromatic compound containing nitro, methylthio, and trifluoromethyl groups. This combination of functional groups dictates its reactivity and toxicological profile. The primary hazards associated with this compound are:
-
Skin Irritation (Category 2) : The aromatic nitro group and the trifluoromethyl group can be irritating to the skin upon direct contact.[1] Prolonged or repeated exposure can lead to dermatitis.
-
Serious Eye Irritation (Category 2) : As with many organic chemicals, direct contact with the eyes can cause significant irritation and potential damage.[1]
-
Respiratory Irritation (Specific Target Organ Toxicity – Single Exposure, Category 3) : Inhalation of dust, fumes, or aerosols of this compound may irritate the respiratory tract.[1]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves considering the quantity of the chemical being used, the potential for aerosolization, and the duration of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE, with explanations rooted in the chemical's properties.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or Neoprene gloves . Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[1][2] Always consult the glove manufacturer's resistance chart for specific breakthrough times. | Aromatic nitro compounds and halogenated solvents can degrade some common glove materials.[1][2] Butyl rubber and neoprene offer superior resistance to a broader range of chemicals, including nitro compounds.[1] |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing, such as during transfers of larger quantities or when handling the material under pressure.[1] | Protects against splashes and aerosols that can cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face. |
| Skin and Body Protection | A laboratory coat is the minimum requirement. For procedures with a higher risk of splashing or contamination, a chemically resistant apron or coveralls should be worn over the lab coat. | Prevents skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter should be used when handling the compound outside of a certified chemical fume hood, or if there is a potential for aerosol generation (e.g., during sonication or heating).[3] | Protects against the inhalation of irritating vapors, dusts, or aerosols.[1][3] OSHA requires a cartridge change-out schedule as part of a comprehensive respiratory protection program.[4] For situations with the potential for high concentrations, a supplied-air respirator may be necessary. |
Glove Selection Logic:
Caption: Glove material selection based on chemical resistance.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidents.
Preparation and Weighing:
-
Designated Area: All handling of this compound should be performed in a designated area within a certified chemical fume hood.
-
PPE Donning: Before handling the chemical, don all required PPE as outlined in the table above.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent material (e.g., vermiculite, sand, or a commercial absorbent) is readily accessible.
-
Weighing: If weighing the solid, do so within the fume hood. Use a tared container to minimize the transfer of the solid.
Experimental Use:
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of vapors or dust.
-
Temperature Control: Avoid heating the compound unnecessarily, as this can increase its vapor pressure. If heating is required, do so in a well-ventilated fume hood with appropriate temperature monitoring.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.
Emergency and Disposal Plan: Preparedness is Key
Spill Cleanup Protocol:
In the event of a spill, follow these steps immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could disperse the material.
-
PPE: Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material.[5][6] For solid spills, gently cover the material with an absorbent to prevent it from becoming airborne.
-
Absorption: Absorb the spilled material with vermiculite, sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels for the initial absorption.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.
-
Disposal: Dispose of the sealed waste container according to institutional and local regulations for hazardous chemical waste.
Spill Response Workflow:
Caption: Step-by-step workflow for chemical spill response.
Disposal of Unused Material and Empty Containers:
-
Waste Collection: Unused or waste this compound must be collected in a clearly labeled, sealed container. This waste is classified as hazardous.
-
Disposal: The disposal of this chemical must be handled by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[7] As a halogenated aromatic nitro compound, it may require incineration at high temperatures with appropriate scrubbers to prevent the release of toxic gases like NOx and HF.[8]
-
Empty Containers: "Empty" containers that have held this chemical are also considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.[9] After rinsing, the container should be air-dried in a fume hood, and the label should be defaced before disposal.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
-
J&K Scientific LLC. (2021). Chemical spill cleanup procedures. [Link]
-
International Glove. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]
-
University of British Columbia. (n.d.). Spill Clean up Procedure - Safety & Risk Services. [Link]
-
Kent State University. (n.d.). Cleaning up a spill | Compliance and Risk Management. [Link]
-
University of California, Berkeley. (n.d.). Glove Selection Guide | Office of Environment, Health & Safety. [Link]
-
The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
Michigan State University. (n.d.). Spill and Cleaning Protocol | Environmental Health & Safety. [Link]
-
Droppe. (2024). Choosing the Right Glove Material: Guide to Chemical Protection. [Link]
-
University of California, San Diego. (n.d.). Chemical Resistance of Gloves.pdf. [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. [Link]
-
PubChem. (n.d.). 4-Fluoro-3-nitrobenzotrifluoride. [Link]
-
Duke University. (n.d.). The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance for Reporting Toxic Chemicals within the Polycyclic Aromatic Compounds Category. [Link]
-
Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile. [Link]
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. [Link]
-
National Institutes of Health. (n.d.). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. REGULATIONS AND ADVISORIES The international, national, and state regulations and guidelines regarding polycyclic aromatic h. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method TO-13A - Determiniation of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. [Link]
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. envirosafetyproducts.com [envirosafetyproducts.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. safetyware.com [safetyware.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
